2-Amino-2-(2-chlorophenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(2-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALZSHRJUMADMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on 2-Amino-2-(2-chlorophenyl)ethanol
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-Amino-2-(2-chlorophenyl)ethanol (CAS No. 127428-62-0), a substituted phenylethanolamine. Due to the limited availability of in-depth experimental data in peer-reviewed literature for this specific isomer, this guide consolidates available information from chemical suppliers and databases, while also drawing logical inferences from the well-documented chemistry of related structural analogs. The guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of its chemical identity, basic physicochemical properties, and key safety considerations. This document also outlines general methodologies for the synthesis and analysis of similar amino alcohols, providing a framework for future research and development.
Introduction
2-Amino-2-(2-chlorophenyl)ethanol, also known as DL-2-Chlorophenylglycinol, is a chiral amino alcohol. The phenylethanolamine scaffold is a critical structural motif present in a wide array of biologically active molecules and serves as a versatile building block in medicinal and synthetic chemistry. The strategic placement of a chlorine atom on the ortho position of the phenyl ring, combined with the amino and hydroxyl functional groups, imparts a unique electronic and steric profile, suggesting its potential as a precursor for novel chemical entities.
While its para- and meta-substituted isomers, as well as the regioisomer 2-amino-1-(2-chlorophenyl)ethanol, have been more extensively studied, this guide focuses specifically on the 2-amino-2-(2-chlorophenyl) structural arrangement. The objective is to provide a centralized resource of its known properties and to propose scientifically grounded, generalized protocols for its synthesis and characterization, thereby facilitating further investigation into its potential applications.
Chemical and Physical Properties
The fundamental physicochemical properties of 2-Amino-2-(2-chlorophenyl)ethanol are summarized in the table below. It is important to note that some of these properties are predicted or sourced from chemical supplier databases and may not have been experimentally verified in peer-reviewed literature.
| Property | Value | Source |
| IUPAC Name | 2-Amino-2-(2-chlorophenyl)ethanol | |
| Synonyms | DL-2-Chlorophenylglycinol | [] |
| CAS Number | 127428-62-0 | [2][3] |
| Molecular Formula | C₈H₁₀ClNO | [2][3] |
| Molecular Weight | 171.62 g/mol | [2][3] |
| Physical Form | Solid | |
| Boiling Point | 318.7 ± 27.0 °C (at 760 mmHg) | |
| Storage Temperature | 2-8°C, keep in dark place, inert atmosphere |
Synthesis and Purification
Proposed Synthetic Pathway
A logical synthetic approach would commence from 2-chloroacetophenone, as illustrated in the workflow diagram below. This multi-step synthesis is a well-established method for preparing phenylethanolamine derivatives.
Caption: Proposed synthetic workflow for 2-Amino-2-(2-chlorophenyl)ethanol.
General Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol that a researcher could use as a starting point for the synthesis of 2-Amino-2-(2-chlorophenyl)ethanol. It is crucial to note that this protocol has not been experimentally validated for this specific compound and would require optimization and careful safety assessment.
Step 1: Bromination of 2-Chloroacetophenone
-
Dissolve 2-chloroacetophenone in a suitable solvent such as glacial acetic acid or chloroform.
-
Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the solution at room temperature while stirring.
-
Continue stirring until the reaction is complete (monitored by TLC or GC).
-
Remove the solvent under reduced pressure to obtain crude α-bromo-2-chloroacetophenone.
Step 2: Azidation of α-Bromo-2-chloroacetophenone
-
Dissolve the crude α-bromo-2-chloroacetophenone in a mixture of acetone and water.
-
Add sodium azide in portions while maintaining the temperature below 25°C.
-
Stir the mixture at room temperature for several hours until the reaction is complete.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 2-azido-1-(2-chlorophenyl)ethanone.
Step 3: Reduction of the Azide
-
Dissolve the azido ketone in a suitable solvent like methanol or ethanol.
-
Add a catalyst, such as 10% Palladium on carbon.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the azide is fully reduced to the amine.
-
Filter off the catalyst and concentrate the filtrate to obtain 2-amino-1-(2-chlorophenyl)ethanone.
Step 4: Reduction of the Ketone
-
Dissolve the amino ketone in methanol and cool the solution in an ice bath.
-
Add sodium borohydride in small portions.
-
Allow the reaction to warm to room temperature and stir until the ketone is completely reduced.
-
Quench the reaction carefully with water and remove the methanol under reduced pressure.
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to yield the crude 2-Amino-2-(2-chlorophenyl)ethanol.
Purification
The crude product can be purified by standard laboratory techniques such as:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be employed.
-
Column Chromatography: Silica gel chromatography using a gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane) is a common method for purifying amino alcohols.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of organic molecules.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would provide information on the number and types of protons and their connectivity. Expected signals would include aromatic protons, a methine proton adjacent to the amino and hydroxyl groups, a methylene group, and exchangeable protons for the amine and hydroxyl groups.
-
¹³C NMR: Would show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the chiral carbon bearing the amino and hydroxyl groups, and the methylene carbon.
-
-
Mass Spectrometry (MS): Would determine the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural confirmation.
-
Infrared (IR) Spectroscopy: Would identify the presence of key functional groups, such as O-H and N-H stretches (typically in the 3200-3500 cm⁻¹ region), C-H stretches, and C-C and C-Cl bonds.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection would be suitable for assessing the purity of the compound and for quantitative analysis.
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) could also be used for purity assessment, provided the compound is sufficiently volatile and thermally stable. Derivatization may be necessary to improve its chromatographic properties.
The following diagram illustrates a general workflow for the analytical characterization of the synthesized product.
Caption: General workflow for the purification and analytical characterization of 2-Amino-2-(2-chlorophenyl)ethanol.
Potential Applications and Biological Activity
While there is no specific information regarding the biological activity or applications of 2-Amino-2-(2-chlorophenyl)ethanol in the public domain, its structural similarity to known pharmacologically active compounds suggests potential areas for investigation. Phenylethanolamines are known to interact with various biological targets, including adrenergic receptors.
Derivatives of structurally similar compounds have been investigated for a range of activities, including their use as intermediates in the synthesis of anticancer agents and other therapeutic compounds.[4][5] The unique substitution pattern of 2-Amino-2-(2-chlorophenyl)ethanol makes it an interesting candidate for inclusion in screening libraries for drug discovery programs.
Safety and Handling
Based on available supplier safety data, 2-Amino-2-(2-chlorophenyl)ethanol is classified as harmful if swallowed (H302). As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2-Amino-2-(2-chlorophenyl)ethanol is a chemical entity with potential for further exploration in medicinal and materials chemistry. This guide has consolidated the currently available information on its fundamental properties and has provided a scientifically sound, albeit hypothetical, framework for its synthesis and characterization. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into the properties and potential applications of this and related compounds. The lack of extensive peer-reviewed data underscores the opportunity for novel research in this area.
References
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Appchem. 2-Amino-2-(2-chlorophenyl)ethanol | 127428-62-0. Available from: [Link]
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ChemBK. 2-Amino-1-(2-chlorophenyl)ethanol. Available from: [Link]
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SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. Available from: [Link]
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MySkinRecipes. Research (5611). Available from: [Link]
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MySkinRecipes. (R)-2-Amino-2-(4-chlorophenyl)ethanol. Available from: [Link]
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National Institutes of Health. Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. Available from: [Link]
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MDPI. Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. Available from: [Link]
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Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
- Google Patents. CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine.
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A Comprehensive Guide to the Physicochemical Characterization of 2-Amino-2-(2-chlorophenyl)ethanol
Introduction
In the landscape of pharmaceutical development and organic synthesis, the precise understanding of a molecule's fundamental properties is paramount. 2-Amino-2-(2-chlorophenyl)ethanol (CAS: 127428-62-0) is a chiral amino alcohol of significant interest. Its structure, featuring a chlorinated phenyl ring, an amino group, and a hydroxyl group, makes it a versatile building block for the synthesis of more complex, biologically active compounds. The presence of a stereocenter implies that its biological interactions are often enantiomer-specific, heightening the need for rigorous characterization.
This technical guide provides a comprehensive framework for the physicochemical analysis of 2-Amino-2-(2-chlorophenyl)ethanol. Moving beyond a simple listing of properties, this document delves into the causality behind analytical method selection and provides robust, self-validating protocols. It is designed for researchers, chemists, and drug development professionals who require a deep and practical understanding of how to confirm the identity, purity, and stability of this critical chemical intermediate.
Chemical Identity and Core Properties
A foundational step in any analysis is the confirmation of the molecule's identity through its fundamental descriptors. It is crucial to distinguish the target compound, 2-Amino-2-(2-chlorophenyl)ethanol, from its structural isomers such as 2-Amino-1-(2-chlorophenyl)ethanol, as the position of the functional groups dramatically influences physical and chemical behavior.
Table 1: Core Physicochemical and Computed Properties
| Property | Value | Source / Method |
| IUPAC Name | 2-amino-2-(2-chlorophenyl)ethanol | - |
| CAS Number | 127428-62-0 | [1][2] |
| Molecular Formula | C₈H₁₀ClNO | [1] |
| Molecular Weight | 171.63 g/mol | [1] |
| Physical Form | Solid | [1] |
| Boiling Point | 318.7 ± 27.0 °C (at 760 mmHg) | [1] |
| Purity (Typical) | 95% - 97% | [1] |
| InChI Key | HALZSHRJUMADMG-UHFFFAOYSA-N | [1] |
| XLogP3 (Computed) | 0.8 | [3] |
| Topological Polar Surface Area | 46.3 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Note: Computed properties are derived from the closely related isomer 2-Amino-1-(2-chlorophenyl)ethanol and serve as valuable estimates.
Methodologies for Comprehensive Characterization
A multi-faceted analytical approach is required to build a complete profile of the compound. This ensures that identity, structure, purity, and thermal behavior are all validated, providing confidence in the material for downstream applications.
Structural Elucidation and Identification
The primary objective is to confirm that the molecular structure corresponds to 2-Amino-2-(2-chlorophenyl)ethanol. A combination of spectroscopic techniques is the most definitive method for this purpose.
Caption: Workflow for the complete structural elucidation of the compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Causality: NMR is the gold standard for determining the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR complements this by identifying the number of unique carbon atoms. For 2-Amino-2-(2-chlorophenyl)ethanol, this is critical to confirm the substitution pattern on the phenyl ring and the connectivity of the aminoethanol side chain. A deuterated solvent like DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and because its exchangeable proton signals (for the -OH and -NH₂ groups) can be easily identified.
-
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Subsequently, acquire a proton-decoupled ¹³C NMR spectrum.[4]
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Analysis:
-
¹H NMR: Integrate the signals to determine proton ratios. Analyze the chemical shifts and splitting patterns to assign protons to the aromatic ring, the methine (-CH), the methylene (-CH₂), and the exchangeable protons of the amine (-NH₂) and hydroxyl (-OH) groups.
-
¹³C NMR: Correlate the number of signals with the number of unique carbons in the structure.
-
-
B. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Expertise & Causality: FTIR spectroscopy is exceptionally useful for the rapid identification of key functional groups, as different chemical bonds absorb infrared radiation at specific, characteristic frequencies.[5] For this molecule, we expect to see distinct peaks corresponding to the O-H stretch of the alcohol, the N-H stretches of the primary amine, C-H stretches from the aromatic ring, and the C-Cl stretch. This provides a quick and reliable fingerprint of the compound's chemical makeup.
-
Protocol: FTIR Analysis
-
Sample Preparation: Prepare the sample using either the KBr pellet method (for solids) or as a thin film on a salt plate.
-
Background Scan: Perform a background scan to subtract atmospheric interference (CO₂, H₂O).
-
Sample Scan: Acquire the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands for key functional groups:
-
~3400-3200 cm⁻¹: O-H (alcohol) and N-H (amine) stretching.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching.
-
~1100-1000 cm⁻¹: C-O stretching.
-
~800-600 cm⁻¹: C-Cl stretching.
-
-
C. Mass Spectrometry (MS)
-
Expertise & Causality: MS is the definitive technique for determining the molecular weight of a compound.[5] By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the parent ion, we can confirm the molecular formula. The fragmentation pattern also provides structural clues that act as a secondary confirmation of the molecule's identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, as it typically keeps the molecular ion intact.
-
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate.
-
Acquisition: Acquire the mass spectrum in positive ion mode. The expected molecular ion peak [M+H]⁺ would be at m/z ≈ 172.6.
-
Analysis: Confirm the m/z of the molecular ion matches the calculated value for C₈H₁₀ClNO. Analyze major fragment ions to see if they correspond to logical losses (e.g., loss of H₂O, NH₃).
-
Purity Assessment
For applications in drug development, knowing the purity of a compound is non-negotiable. High-Performance Liquid Chromatography (HPLC) is the industry-standard method for quantifying the main compound and detecting any process-related impurities or degradation products.[4]
Caption: Standard workflow for purity determination via HPLC.
-
Expertise & Causality: A reverse-phase HPLC method using a C18 column is the logical starting point. The C18 stationary phase is nonpolar, making it ideal for retaining and separating moderately polar compounds like 2-Amino-2-(2-chlorophenyl)ethanol from both more polar and less polar impurities. A mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) allows for fine-tuning of the separation. UV detection is effective because the chlorophenyl group is a strong chromophore.
-
Protocol: Reverse-Phase HPLC
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Prepare a suitable mobile phase, such as a gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.0).
-
Flow Rate: Set a flow rate of 1.0 mL/min.
-
Detection: Set the UV detector to a wavelength where the compound has significant absorbance (e.g., 210 nm or 254 nm).
-
-
Sample Preparation: Accurately prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and create dilutions for analysis.
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample.
-
Calculation: Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Thermal Properties Analysis
Understanding a compound's thermal behavior is crucial for determining its stability, storage conditions, and suitability for formulation processes that may involve heating.
-
Expertise & Causality: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, making it ideal for accurately determining the melting point and identifying other thermal events like polymorphic transitions.[6] Thermogravimetric Analysis (TGA) measures changes in mass with temperature, providing information on thermal stability, decomposition temperature, and the presence of bound solvents or water.[7][8]
-
Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC or TGA pan.
-
DSC Acquisition:
-
Place the pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow to identify the melting endotherm. The onset of this peak is typically reported as the melting point.
-
-
TGA Acquisition:
-
Place the pan in the TGA furnace.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the mass loss as a function of temperature to determine the onset of thermal decomposition.
-
-
Safety, Handling, and Storage
Proper handling is essential for researcher safety and maintaining compound integrity.
-
Safety: The compound is classified as harmful if swallowed (H302).[1] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn (P280).[1] In case of eye contact, rinse cautiously with water for several minutes (P305+P351+P338).[1]
-
Storage: To ensure stability and prevent degradation, the compound should be stored in a cool, dark place, typically at 2-8°C under an inert atmosphere.
Conclusion
The comprehensive physicochemical characterization of 2-Amino-2-(2-chlorophenyl)ethanol requires a synergistic combination of analytical techniques. Spectroscopic methods (NMR, FTIR, MS) are essential for unequivocally confirming its chemical structure, while chromatographic techniques like HPLC are indispensable for quantifying its purity. Thermal analysis (DSC, TGA) provides critical data on its melting point and thermal stability. By employing the robust, validated protocols outlined in this guide, researchers and developers can ensure the quality and integrity of their material, paving the way for reliable and reproducible outcomes in synthesis and drug discovery.
References
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2-Amino-1-(2-chlorophenyl)ethanol | C8H10ClNO | CID 146781 , PubChem, National Center for Biotechnology Information. [Link]
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Ethanol, 2-((2-chlorophenyl)amino)- | C8H10ClNO | CID 66757 , PubChem, National Center for Biotechnology Information. [Link]
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2-Amino-1-(2-chlorophenyl)ethanol , ChemBK. [Link]
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Ethanol, 2-[(2-chlorophenyl)amino]- - Substance Details , SRS | US EPA. [Link]
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2-(2-Amino-6-chlorophenyl)ethanol | C8H10ClNO | CID 713100 , PubChem, National Center for Biotechnology Information. [Link]
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Ethanol, 2,2'-((m-chlorophenyl)imino)di- , NIST WebBook. [Link]
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AMINOETHANOL COMPOUNDS II 3509 | niosh , CDC. [Link]
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2-Amino-2-(2-bromo-5-chlorophenyl)ethanol | C8H9BrClNO , PubChem, National Center for Biotechnology Information. [Link]
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(S)-2-Amino-2-(2-chlorophenyl)cyclohexanone , ResearchGate. [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 , YouTube. [Link]
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Spectroscopy Data for Undergraduate Teaching , Journal of Chemical Education. [Link]
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Application of Thermal Analysis in Pharmaceutical Field - Revefenacin , Ami Instruments. [Link]
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Applications of TGA, DSC and DTA Analysis , Henven. [Link]
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An In-Depth Technical Guide to 2-Amino-2-(2-chlorophenyl)ethanol (CAS No. 127428-62-0): A Key Intermediate in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-2-(2-chlorophenyl)ethanol, a chiral amino alcohol with significant applications as a building block in medicinal chemistry and drug development. The strategic placement of a chlorine atom on the phenyl ring and the presence of both amino and hydroxyl functional groups make it a valuable precursor for the synthesis of complex molecular architectures with potential therapeutic activities. This document will delve into the chemical and physical properties, synthesis methodologies, analytical characterization, and its role in the broader context of phenylethanolamine pharmacology.
Introduction: The Significance of Substituted Phenylethanolamines
The phenylethanolamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules, including endogenous neurotransmitters like norepinephrine and epinephrine.[1] The introduction of substituents onto the phenyl ring and the ethylamine sidechain allows for the fine-tuning of pharmacological properties, leading to the development of drugs that act on various biological targets, such as adrenergic receptors.[2][3]
2-Amino-2-(2-chlorophenyl)ethanol, with its ortho-chloro substitution, presents a unique electronic and steric profile that can influence its reactivity and biological activity. The chlorine atom can modulate the compound's lipophilicity and metabolic stability, making it an attractive intermediate for the synthesis of novel drug candidates.[3] This guide will explore the technical details of this compound, providing researchers with the necessary information to effectively utilize it in their discovery and development programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 127428-62-0 | |
| Molecular Formula | C₈H₁₀ClNO | |
| Molecular Weight | 171.63 g/mol | |
| Appearance | Solid | |
| Storage | Store at 2-8°C |
Synthesis of 2-Amino-2-(2-chlorophenyl)ethanol
The synthesis of chiral amino alcohols such as 2-Amino-2-(2-chlorophenyl)ethanol is a critical step in the development of enantiomerically pure pharmaceuticals. While a specific, detailed, publicly available protocol for the synthesis of CAS number 127428-62-0 is not readily found in general literature, a general and widely applicable method involves the reduction of the corresponding α-amino acid.
A plausible synthetic route, based on established chemical principles for similar compounds, is the reduction of 2-amino-2-(2-chlorophenyl)acetic acid. This approach ensures the retention of the desired stereochemistry if an enantiomerically pure amino acid is used as the starting material.
Conceptual Synthetic Protocol: Reduction of 2-Amino-2-(2-chlorophenyl)acetic acid
This protocol is a representative example based on common laboratory procedures for the reduction of amino acids.
Step 1: Esterification of the Amino Acid (Protection of the Carboxylic Acid)
-
Suspend 2-amino-2-(2-chlorophenyl)acetic acid in an appropriate alcohol solvent (e.g., methanol or ethanol).
-
Add a suitable esterification reagent, such as thionyl chloride or a strong acid catalyst (e.g., sulfuric acid), dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure. The resulting ester can be used in the next step with or without further purification.
Step 2: Reduction of the Ester to the Amino Alcohol
-
Dissolve the amino ester in a suitable aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a suitable additive, to the solution.
-
Stir the reaction mixture at 0°C for a specified time and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction carefully by the slow addition of water, followed by an aqueous solution of a base (e.g., NaOH) to precipitate the aluminum salts.
-
Filter the mixture and wash the solid residue with the solvent.
-
Combine the filtrate and washings, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Amino-2-(2-chlorophenyl)ethanol.
Step 3: Purification
-
The crude product can be purified by techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system to obtain the final product of high purity.
Diagram of the Conceptual Synthetic Pathway:
Caption: Conceptual synthetic pathway for 2-Amino-2-(2-chlorophenyl)ethanol.
Analytical Characterization
The structural confirmation and purity assessment of 2-Amino-2-(2-chlorophenyl)ethanol are crucial for its use in subsequent synthetic steps. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the O-H and N-H stretching vibrations of the alcohol and amine groups, respectively, as well as the aromatic C-H and C-Cl bonds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for determining the purity of the compound and for separating enantiomers if a chiral stationary phase is used.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Applications in Drug Discovery and Development
2-Amino-2-(2-chlorophenyl)ethanol serves as a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural features allow for a variety of chemical transformations to introduce molecular diversity.
Precursor for Chiral Ligands and Catalysts
The amino and hydroxyl groups can be readily functionalized to create chiral ligands for asymmetric catalysis. These ligands can be used to control the stereochemical outcome of chemical reactions, which is of paramount importance in the synthesis of enantiomerically pure drugs.
Intermediate in the Synthesis of Bioactive Molecules
The phenylethanolamine core is present in many classes of drugs. By modifying the amino and hydroxyl groups of 2-Amino-2-(2-chlorophenyl)ethanol, medicinal chemists can synthesize libraries of compounds for screening against various biological targets. For instance, this intermediate could be utilized in the synthesis of analogs of β-adrenergic receptor agonists or antagonists.[2]
A Japanese patent suggests the use of amino alcohol intermediates in the preparation of molecules with potential pesticidal activity, highlighting the versatility of this chemical class beyond pharmaceutical applications.[4]
Diagram of Potential Applications:
Caption: Potential applications of 2-Amino-2-(2-chlorophenyl)ethanol in synthesis.
Pharmacology and Toxicology: A Class Perspective
Specific pharmacological and toxicological data for 2-Amino-2-(2-chlorophenyl)ethanol is not extensively documented in publicly accessible literature. However, the broader class of phenylethanolamines is well-studied. These compounds are known to interact with the central and peripheral nervous systems, primarily through their effects on adrenergic receptors.[1]
The introduction of a chlorine atom on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the molecule. It may affect receptor binding affinity, metabolic pathways, and the overall safety profile. Researchers working with this compound should handle it with appropriate safety precautions and consider its potential biological activity based on its structural similarity to known bioactive phenylethanolamines.
Conclusion
2-Amino-2-(2-chlorophenyl)ethanol (CAS No. 127428-62-0) is a valuable chiral intermediate with significant potential in drug discovery and development. Its synthesis, while not detailed for this specific compound in readily available literature, can be achieved through established methods for the reduction of the corresponding amino acid. The presence of versatile functional groups and the influence of the chloro-substituent make it an attractive building block for the creation of novel and complex molecules with potential therapeutic value. Further research into the specific applications and biological activities of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.
References
- Not available in search results.
-
Synthesis and biological evaluation of β2-adrenoceptor agonists bearing the 2-amino-2-phenylethanol scaffold. (2018). PubMed. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. (2023). ResearchGate. [Link]
-
Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. PubMed. [Link]
- Molecules with certain pesticide availability and intermediates, compositions and methods related thereto. (2017).
-
Phenylethanolamine. Wikipedia. [Link]
- Substituted dihydropyrrolopyrazole compound, and pharmaceutical composition for dosing in combination with other psoriasis treatment drug. (2017).
Sources
- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 2. Synthesis and biological evaluation of β2-adrenoceptor agonists bearing the 2-amino-2-phenylethanol scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JP2017520558A - Molecules with certain pesticide availability and intermediates, compositions and methods related thereto - Google Patents [patents.google.com]
Spectroscopic Data of 2-Amino-2-(2-chlorophenyl)ethanol: A Technical Brief for Researchers
An In-depth Guide to the Structural Elucidation of a Key Chiral Building Block
Authored by: A Senior Application Scientist
Introduction: The Significance of 2-Amino-2-(2-chlorophenyl)ethanol in Medicinal Chemistry
2-Amino-2-(2-chlorophenyl)ethanol, a chiral amino alcohol, represents a critical structural motif in the landscape of pharmaceutical development. As a derivative of phenylglycinol, its framework is integral to a variety of biologically active molecules. The strategic placement of a chlorine atom on the ortho position of the phenyl ring significantly influences the molecule's electronic properties and lipophilicity, making it a valuable synthon for medicinal chemists exploring structure-activity relationships (SAR) in drug discovery. The presence of both a primary amine and a primary alcohol provides two reactive centers for the synthesis of more complex derivatives and heterocyclic compounds.
This technical guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are essential for the structural verification and quality control of 2-Amino-2-(2-chlorophenyl)ethanol. While specific, publicly available, peer-reviewed spectral data for this exact compound (CAS 127428-62-0) is not readily found in the searched scientific literature, this guide will detail the expected spectral features based on established principles and data from analogous structures. Furthermore, it will outline the standard experimental protocols for acquiring such data, offering a robust framework for researchers working with this and related compounds.
The Synthetic Rationale: Accessing the 2-Amino-2-(2-chlorophenyl)ethanol Scaffold
The synthesis of chiral amino alcohols like 2-Amino-2-(2-chlorophenyl)ethanol is a well-established field in organic chemistry. The primary route to this class of compounds often begins with the corresponding α-amino acid, in this case, 2-(2-chlorophenyl)glycine.
Experimental Workflow: From Amino Acid to Amino Alcohol
A common and reliable method involves the reduction of the carboxylic acid functionality of the parent amino acid. This approach is favored as it often proceeds with high fidelity, retaining the stereochemistry of the starting material if an enantiomerically pure amino acid is used.
dot
Caption: General workflow for the synthesis of 2-Amino-2-(2-chlorophenyl)ethanol.
Detailed Protocol for Synthesis:
-
Preparation: A solution of 2-(2-chlorophenyl)glycine is prepared in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: A powerful reducing agent, typically a metal hydride like lithium aluminum hydride (LiAlH₄), is cautiously added to the reaction mixture at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., NaOH solution) to decompose any excess reducing agent.
-
Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, filtered, and concentrated under reduced pressure. The crude product is purified, typically by column chromatography on silica gel, to yield pure 2-Amino-2-(2-chlorophenyl)ethanol.
Spectroscopic Characterization: A Framework for Analysis
The structural confirmation of the synthesized 2-Amino-2-(2-chlorophenyl)ethanol relies on a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy (Proton NMR):
-
Aromatic Protons: The protons on the 2-chlorophenyl ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 7.5 ppm. Due to the substitution pattern, these protons will exhibit complex splitting patterns (multiplets).
-
Methine Proton (-CH(NH₂)-): The proton attached to the carbon bearing the amino group is expected to be a multiplet, likely a doublet of doublets, in the region of δ 4.0-4.5 ppm. Its chemical shift and multiplicity will be influenced by coupling to the adjacent methylene protons.
-
Methylene Protons (-CH₂OH): The two protons of the methylene group adjacent to the hydroxyl group will likely be diastereotopic due to the adjacent chiral center. They are expected to appear as distinct multiplets in the range of δ 3.5-4.0 ppm.
-
Amine and Hydroxyl Protons (-NH₂, -OH): These protons are exchangeable and will appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature. They are typically observed between δ 1.5 and 3.5 ppm.
¹³C NMR Spectroscopy (Carbon NMR):
-
Aromatic Carbons: The six carbons of the 2-chlorophenyl ring will produce signals in the aromatic region (δ 120-145 ppm). The carbon directly attached to the chlorine atom will have a distinct chemical shift.
-
Methine Carbon (-CH(NH₂)-): The carbon atom bonded to the amino group is expected to resonate in the range of δ 55-65 ppm.
-
Methylene Carbon (-CH₂OH): The carbon of the methylene group attached to the hydroxyl group will likely appear in the region of δ 60-70 ppm.
| Predicted ¹H NMR Data | |||
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| Aromatic-H | 7.0 - 7.5 | Multiplet | Complex splitting due to ortho substitution. |
| -CH(NH₂)- | 4.0 - 4.5 | Multiplet (dd) | Coupled to adjacent methylene protons. |
| -CH₂OH | 3.5 - 4.0 | Multiplet | Diastereotopic protons. |
| -NH₂ / -OH | 1.5 - 3.5 | Broad Singlet | Exchangeable protons; shift is variable. |
| Predicted ¹³C NMR Data | |
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aromatic C-Cl | 130 - 135 |
| Aromatic C-H / C-C | 120 - 145 |
| -CH(NH₂)- | 55 - 65 |
| -CH₂OH | 60 - 70 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |
| O-H Stretch (Alcohol) | 3200 - 3600 | Broad |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, often two bands for -NH₂ |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to weak |
| C-O Stretch (Alcohol) | 1000 - 1260 | Strong |
| C-Cl Stretch | 750 - 850 | Strong |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: A background spectrum is recorded, followed by the spectrum of the sample. The data is typically collected over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak ([M]⁺): The molecular weight of 2-Amino-2-(2-chlorophenyl)ethanol is 171.63 g/mol . In the mass spectrum, a molecular ion peak would be expected at m/z 171. Due to the presence of chlorine, an isotopic peak at m/z 173 ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak is a characteristic feature.
-
Key Fragmentation Patterns: Common fragmentation pathways for amino alcohols include the loss of small molecules like water (H₂O) or cleavage adjacent to the functional groups. A significant fragment would be expected from the benzylic cleavage, resulting in a resonance-stabilized cation.
| Expected Mass Spectrometry Data | |
| m/z Value | Interpretation |
| 171/173 | Molecular ion peak ([M]⁺) with chlorine isotope pattern |
| 141 | Loss of CH₂OH |
| 136 | Loss of HCl |
dot
Caption: Plausible fragmentation pathways for 2-Amino-2-(2-chlorophenyl)ethanol in MS.
Conclusion and Future Outlook
2-Amino-2-(2-chlorophenyl)ethanol is a compound of significant interest for the development of new therapeutic agents. While a definitive, published set of its complete spectroscopic data remains elusive in the readily accessible scientific literature, this guide provides a robust framework for its synthesis and characterization. The predicted NMR, IR, and MS data, grounded in the fundamental principles of spectroscopy and analysis of related structures, offer a reliable blueprint for researchers to confirm the identity and purity of this important chiral building block. It is anticipated that as this compound is utilized in further synthetic endeavors, its full spectroscopic characterization will be published, further enriching the resources available to the scientific community.
References
Due to the absence of a specific publication detailing the complete spectroscopic data for 2-Amino-2-(2-chlorophenyl)ethanol, this section provides references to general methodologies for the synthesis and characterization of related compounds.
- Synthesis of Chiral Amino Alcohols: For general methods on the synthesis of chiral amino alcohols from amino acids, researchers can refer to standard organic chemistry textbooks and review articles on the topic.
- Spectroscopic Data Interpretation: For principles of NMR, IR, and MS interpretation, "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle is a standard and authorit
- Chemical Databases: Online databases such as PubChem and ChemSpider can provide information on related compounds, which can be useful for comparative analysis.
A Technical Guide to (Chlorophenyl)ethanolamines as Chiral Building Blocks in Medicinal Chemistry: A Case Study on the β3-Adrenergic Agonist Solabegron
An in-depth technical guide by a Senior Application Scientist
Executive Summary
The phenylethanolamine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. The introduction of specific substituents and the control of stereochemistry are critical strategies for modulating the activity and selectivity of these compounds. This technical guide explores the strategic role of the chlorinated phenylethanolamine backbone, a chiral motif prized for its ability to fine-tune molecular properties. Using the selective β3-adrenergic receptor (AR) agonist Solabegron as a central case study, this document provides an in-depth analysis of the synthesis, mechanism of action, structure-activity relationships, and analytical considerations for this important class of pharmaceutical intermediates. We will dissect how the specific (R)-2-(3-chlorophenyl)-2-hydroxyethyl moiety serves as a critical pharmacophore, enabling potent and highly selective targeting of the β3-AR for the treatment of conditions such as overactive bladder.
Part 1: The (Chlorophenyl)ethanolamine Scaffold: A Cornerstone for Pharmacological Activity
Physicochemical and Stereochemical Properties
The 2-amino-1-phenylethanol structure is deceptively simple, yet it provides a rigid and functionally rich platform for drug design. Its utility is defined by three key features: a phenyl ring for aromatic interactions, and amino and hydroxyl groups for hydrogen bonding and salt formation. The strategic placement of a chlorine atom onto the phenyl ring, creating a (chlorophenyl)ethanolamine, profoundly alters the molecule's properties.
-
Electronic and Lipophilic Effects: The chlorine atom is an electron-withdrawing group that also increases the lipophilicity of the scaffold. This modification influences the compound's pKa, membrane permeability, and metabolic stability, all of which are critical pharmacokinetic parameters. It can also directly impact binding affinity by altering the electronic nature of the aromatic ring and its interactions with the target protein.[1]
-
The Primacy of Chirality: The carbon atom bearing the hydroxyl group is a chiral center. Biological systems, particularly receptors and enzymes, are inherently chiral environments. Consequently, the absolute stereochemistry ((R) or (S)) of the ethanolamine intermediate is often the single most critical determinant of pharmacological activity. One enantiomer typically exhibits significantly higher affinity and/or efficacy for the target protein, while the other may be inactive or even interact with off-target proteins, potentially leading to side effects. This makes the production of enantiomerically pure intermediates not just a preference, but a necessity in modern drug development.[1]
Significance in Medicinal Chemistry
The phenylethanolamine framework is the defining feature of many adrenergic receptor agonists and antagonists. By modifying the substituents on the aromatic ring and the amino group, medicinal chemists have developed a vast array of drugs that selectively target different adrenoceptor subtypes (α1, α2, β1, β2, β3). The focus of this guide is the application of (chlorophenyl)ethanolamines in the development of selective β3-adrenergic receptor agonists, a class of drugs that has provided a new therapeutic paradigm for overactive bladder (OAB).
Part 2: Case Study: Solabegron, a Selective β3-Adrenergic Receptor Agonist
Overactive Bladder (OAB) and the β3-Adrenergic Receptor Target
Overactive bladder is a chronic condition characterized by urinary urgency and frequency. Pharmacological treatment has historically focused on anticholinergic agents, which are often associated with burdensome side effects like dry mouth. The discovery that the human detrusor (bladder smooth muscle) is rich in β3-adrenergic receptors opened a new therapeutic avenue.[2] Activation of these receptors leads to smooth muscle relaxation, increasing bladder capacity and reducing the symptoms of OAB.[3]
Solabegron (GW427353) is a potent and selective β3-AR agonist that was developed for the treatment of OAB.[4] Its chemical structure, (R)-3'-((2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)ethyl)amino)-[1,1'-biphenyl]-3-carboxylic acid , prominently features the (chlorophenyl)ethanolamine core, which is essential for its activity.[4][5]
Mechanism of Action: β3-AR Signaling Pathway
The therapeutic effect of Solabegron is initiated by its stereospecific binding to the β3-AR, a G-protein coupled receptor (GPCR). This binding event triggers a well-defined intracellular signaling cascade.
-
Receptor Activation: Solabegron binds to the β3-AR on detrusor smooth muscle cells.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs-α subunit dissociates and activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.
-
Protein Kinase A (PKA) Activation: The elevated intracellular concentration of cAMP activates Protein Kinase A.
-
Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and the relaxation of the bladder smooth muscle. This increases the bladder's capacity to store urine.
Structure-Activity Relationship (SAR): The Path to Selectivity
The development of Solabegron was a result of meticulous SAR studies to optimize potency for the β3-AR while minimizing activity at β1- and β2-ARs, which are prevalent in the heart and lungs, respectively. The (R)-2-(3-chlorophenyl)-2-hydroxyethylamino moiety is the critical pharmacophore that binds to the receptor.
-
Stereochemistry is Key: The (R)-configuration of the hydroxyl group is essential for high-affinity binding.
-
Aromatic Substitution: The 3-chloro substitution on the phenyl ring contributes to the compound's overall binding profile and selectivity.
-
N-Substitution: The extended biaryl aniline chain attached to the nitrogen atom occupies a secondary binding pocket, further enhancing both potency and selectivity against other β-receptor subtypes.
Quantitative functional assays demonstrate the remarkable selectivity achieved.
| Receptor Subtype | Agonist | EC50 (nM) | Selectivity vs. β3 | Efficacy (vs. Isoproterenol) |
| Human β3-AR | Solabegron | 3.98 | - | 79% |
| Human β1-AR | Solabegron | 1,259 | 316-fold | 2% |
| Human β2-AR | Solabegron | 3,981 | 1,000-fold | 5% |
| Data derived from Uehling et al., 2006 as cited in other sources.[5] |
These data clearly illustrate that Solabegron is a highly potent and selective β3-AR agonist, a profile critical for its therapeutic utility and safety.[3][5]
Part 3: Synthesis of the Chiral Intermediate: (R)-2-Amino-2-(3-chlorophenyl)ethanol
The Challenge of Asymmetry
Given the stereochemical imperative for biological activity, the central challenge is the efficient, scalable, and enantiomerically pure synthesis of the (R)-2-amino-2-(3-chlorophenyl)ethanol intermediate. Methods such as classical resolution with a chiral acid are often low-yielding, making catalytic asymmetric synthesis the preferred industrial strategy.
Key Synthetic Strategy: Asymmetric Ketone Reduction
A robust and widely used method for producing chiral 1,2-amino alcohols is the asymmetric reduction of a prochiral α-amino ketone precursor. Catalytic asymmetric transfer hydrogenation (ATH) is a particularly powerful technique that uses a chiral catalyst and a simple hydrogen donor (like formic acid) to achieve high enantioselectivity.
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is an illustrative example based on established methodologies for similar substrates.[6]
Objective: To synthesize (R)-2-amino-2-(3-chlorophenyl)ethanol from 2-amino-1-(3-chlorophenyl)ethanone hydrochloride.
Materials:
-
2-amino-1-(3-chlorophenyl)ethanone hydrochloride (1.0 eq)
-
Chiral Ruthenium Catalyst (e.g., (R,R)-Ts-DENEB™) (0.1-0.5 mol%)
-
Formic acid/Triethylamine (5:2 azeotrope) as hydrogen source
-
Methanol (Anhydrous) as solvent
-
Ammonium Hydroxide (28%) for workup
-
Methyl tert-butyl ether (MTBE) for rinsing
Procedure:
-
Vessel Preparation: A clean, dry, nitrogen-purged reactor is charged with 2-amino-1-(3-chlorophenyl)ethanone hydrochloride (1.0 eq) and anhydrous methanol (10 volumes).
-
Catalyst Addition: The chiral ruthenium catalyst (e.g., 0.2 mol%) is added to the suspension.
-
Hydrogen Source Addition: The formic acid/triethylamine azeotrope (1.0 volume) is added to the mixture.
-
Reaction: The reaction mixture is heated to 60-65 °C under a slow nitrogen sparge. The reaction progress is monitored by HPLC until complete conversion of the starting material (typically 18-24 hours).
-
Quench and Isolation: Upon completion, the mixture is cooled to room temperature. 28% Ammonium Hydroxide (1.0 volume) is added to neutralize the formic acid and precipitate the product.
-
Precipitation and Filtration: Water (5 volumes) is added, and the slurry is stirred for 30-60 minutes to ensure complete precipitation. The solid product is collected by filtration.
-
Washing and Drying: The filter cake is washed with water and then with MTBE to remove impurities. The resulting white to off-white solid is dried under vacuum at 40-50 °C to a constant weight.
Expected Outcome: (R)-2-amino-2-(3-chlorophenyl)ethanol with high chemical purity (>99%) and high enantiomeric excess (>99% e.e.).
Part 4: From Intermediate to Active Pharmaceutical Ingredient (API)
The enantiomerically pure (chlorophenyl)ethanolamine is a key building block that is then elaborated into the final drug molecule through a series of chemical transformations. In the case of Solabegron, this involves coupling with the other major fragment of the molecule.
Part 5: Analytical Characterization
Rigorous analytical control is essential to ensure the quality, purity, and correct stereochemistry of the intermediate.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric excess (e.e.) of the synthesized (R)-2-amino-2-(3-chlorophenyl)ethanol.
Methodology:
-
Column: A chiral stationary phase column, such as a Daicel Chiralpak IC-3 (or equivalent).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or CO2 for SFC) and an alcohol (e.g., Ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical isocratic condition might be 88:12 CO2/Ethanol (0.05% DEA).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV detection at 215-220 nm.
-
Analysis: The two enantiomers will have distinct retention times. The enantiomeric excess is calculated from the peak areas of the (R)- and (S)-enantiomers: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.
Spectroscopic and Crystallographic Confirmation
-
NMR Spectroscopy (¹H and ¹³C): Used to confirm the chemical structure and purity of the compound.
-
Mass Spectrometry (MS): Used to confirm the molecular weight.
-
Single-Crystal X-ray Diffraction: The definitive method for determining the absolute stereochemistry of a chiral molecule, providing unambiguous proof of the (R) or (S) configuration.
Conclusion & Future Perspectives
The (chlorophenyl)ethanolamine scaffold is a powerful and versatile building block in medicinal chemistry. As demonstrated through the case study of Solabegron, the precise control of aromatic substitution and, most importantly, stereochemistry, allows for the development of highly potent and selective therapeutic agents. The synthetic strategies, particularly asymmetric catalysis, are critical enabling technologies for the efficient production of these key chiral intermediates.
Future work in this area will likely focus on applying this privileged scaffold to other therapeutic targets. Furthermore, the development of even more efficient and sustainable (greener) catalytic methods for the synthesis of these chiral amino alcohols remains an active and important area of research for process and development chemists.
References
-
ACS Publications. (2016). Concise Synthesis of Key Intermediate of Mirabegron via a Mixed Anhydride Method. Organic Process Research & Development. [Link]
-
National Center for Biotechnology Information. (n.d.). Mirabegron. PubChem. [Link]
-
International Research Journal on Advanced Engineering and Management. (2024). Synthesis and Characterization of Chiral Impurities of Mirabegron, Used as an Overactive Bladder Drug. [Link]
-
PubMed. (2006). Biarylaniline phenethanolamines as potent and selective beta3 adrenergic receptor agonists. [Link]
-
ResearchGate. (2015). New Potential Beta-3 Adrenergic Agonists with Beta-Phenylethylamine Structure, Synthesized for the Treatment of Dyslipidemia and Obesity. [Link]
-
Patsnap. (2021). Preparation method of mirabegron intermediate. [Link]
-
ResearchGate. (2016). Discovery of Vibegron: A Potent and Selective Beta 3 Adrenergic Receptor Agonist for the Treatment of Overactive Bladder. [Link]
-
ACS Publications. (2016). Discovery of Vibegron: A Potent and Selective β3 Adrenergic Receptor Agonist for the Treatment of Overactive Bladder. Journal of Medicinal Chemistry. [Link]
-
New Drug Approvals. (2016). Mirabegron. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis method of mirabegron. PubChem. [Link]
- Google Patents. (n.d.). Synthesis method of mirabegron.
- Google Patents. (n.d.).
-
SciHorizon. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. [Link]
-
National Center for Biotechnology Information. (n.d.). Solabegron. PubChem. [Link]
-
Wikipedia. (n.d.). Phenylethanolamine. [Link]
-
ResearchGate. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]
-
PubMed Central. (2017). Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask). [Link]
-
PubMed. (2002). Potent, selective 3-pyridylethanolamine beta3 adrenergic receptor agonists possessing a thiazole benzenesulfonamide pharmacophore. [Link]
-
ResearchGate. (2006). Biarylaniline Phenethanolamines as Potent and Selective β 3 Adrenergic Receptor Agonists. [Link]
-
ResearchGate. (n.d.). Selectivities of Selected Compounds. [Link]
-
CHIMIA. (2005). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. [Link]
-
MDPI. (2018). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]
-
ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.).
-
PubMed. (2012). Effects of ritobegron (KUC-7483), a novel β3-adrenoceptor agonist, on both rat bladder function following partial bladder outlet obstruction and on rat salivary secretion: a comparison with the effects of tolterodine. [Link]
-
PubMed. (2007). GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog. [Link]
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The Phenylethanolamine Scaffold: A Privileged Motif in Modern Drug Discovery — A Technical Guide to the Synthesis, Evaluation, and Optimization of 2-Amino-2-(2-chlorophenyl)ethanol and its Analogs
Abstract
The 2-amino-1-phenylethanol framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of endogenous neurotransmitters and synthetic drugs. This technical guide provides an in-depth exploration of this privileged scaffold, with a specific focus on 2-Amino-2-(2-chlorophenyl)ethanol and the strategic design of its analogs for drug discovery. We will dissect the nuanced structure-activity relationships (SAR) that govern the interaction of these compounds with key biological targets, primarily within the adrenergic system. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies for the synthesis, purification, and pharmacological evaluation of this promising class of molecules. While specific quantitative data for the ortho-chloro substituted titular compound is not extensively available in the public domain, this guide will leverage data from closely related analogs to illustrate the core principles and experimental workflows, thereby providing a robust framework for research and development in this area.
Introduction: The Enduring Significance of the Phenylethanolamine Core
The phenylethanolamine scaffold is a fundamental structural motif found in many biologically active molecules, most notably the endogenous catecholamines: norepinephrine and epinephrine.[1][2] These molecules are critical regulators of the sympathetic nervous system, modulating a vast array of physiological processes, including cardiovascular function, respiratory rate, and metabolic activity.[3] The inherent bioactivity of this scaffold has made it a highly attractive starting point for the development of synthetic drugs targeting the adrenergic system and other G-protein coupled receptors (GPCRs).
The core structure, characterized by a phenyl ring attached to an ethanolamine side chain, possesses key features that are crucial for receptor interaction: a hydroxyl group at the β-carbon and an amino group. The chirality at the β-carbon is often critical for specific biological interactions, with one enantiomer typically exhibiting significantly higher potency.[4]
The strategic placement of substituents on the phenyl ring and the amino group allows for the fine-tuning of pharmacological properties, such as receptor selectivity (e.g., α- vs. β-adrenergic receptors, and subtypes therein), potency, and pharmacokinetic profile.[5][6] The introduction of a halogen, such as the ortho-chloro substituent in 2-Amino-2-(2-chlorophenyl)ethanol, can significantly influence the molecule's lipophilicity and electronic properties, thereby modulating its biological activity and metabolic stability.[4] This guide will delve into the methodologies used to explore these modifications and to characterize their impact on drug-like properties.
Medicinal Chemistry Strategies: Rational Design of Analogs
The journey from a lead compound to a clinical candidate is paved with systematic structural modifications aimed at optimizing its pharmacological profile. For the 2-Amino-2-(2-chlorophenyl)ethanol scaffold, two key strategies are paramount: Structure-Activity Relationship (SAR) exploration and bioisosteric replacement.
Structure-Activity Relationship (SAR) Exploration
SAR studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity.[6] For phenylethanolamine-based adrenergic agonists, a wealth of data has established several key principles:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the aromatic ring are critical determinants of activity and selectivity. For β-adrenergic agonists, hydroxyl groups at the meta and para positions (a catechol moiety) are often associated with maximal activity.[6] However, replacing these with other groups, such as a hydroxymethyl group at the meta position (as in salbutamol), can confer selectivity for the β2-receptor.[7] Halogenation, as in our core molecule, can impact receptor affinity and metabolic stability. While specific data for the ortho-chloro position is sparse, studies on other halogenated analogs suggest that such modifications can significantly alter the compound's interaction with the receptor binding pocket.[8]
-
Substitution on the Amino Group: The size of the substituent on the amino group is a key determinant of α- versus β-adrenergic receptor selectivity.[6] Increasing the bulk of the N-substituent generally decreases α-receptor activity and increases β-receptor activity. For instance, norepinephrine (primary amine) has significant α-agonist activity, while isoproterenol (N-isopropyl) is a potent β-agonist with little α-activity.[6] This provides a clear strategy for directing the selectivity of new analogs.
-
Stereochemistry: The hydroxyl group on the β-carbon creates a chiral center. For direct-acting sympathomimetic amines, the (R)-configuration is essential for high potency, as it mimics the stereochemistry of the endogenous catecholamines.[6]
The logical relationship for designing analogs based on SAR is depicted below:
Caption: General workflow for asymmetric synthesis.
Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol describes a representative method for the asymmetric reduction of an α-amino ketone hydrochloride salt to the corresponding chiral amino alcohol, adapted from established procedures. [9] Materials:
-
2-Amino-1-(2-chlorophenyl)ethanone hydrochloride (precursor)
-
Ruthenium catalyst (e.g., (R,R)-Ts-DENEB™)
-
Formic acid/triethylamine (5:2 mixture) as the hydrogen source
-
Methanol (solvent)
-
Ammonium hydroxide (for neutralization)
-
Methyl tert-butyl ether (MTBE) for washing
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, charge the precursor ketone (1.0 eq) and methanol (10 volumes).
-
Catalyst Addition: Add the chiral ruthenium catalyst (0.1-0.2 mol%).
-
Hydrogen Source: Add the formic acid/triethylamine azeotrope (1 volume).
-
Reaction: Heat the reaction mixture to 60-65 °C under a nitrogen atmosphere. Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 18-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Add 28% ammonium hydroxide (1 volume) to neutralize the formic acid and precipitate the product.
-
Isolation: Add water (5-10 volumes) and stir the resulting slurry for 30 minutes. Filter the solid product and wash with water, followed by a cold, non-polar solvent like MTBE to remove organic impurities.
-
Purification: Dry the product under vacuum. If necessary, further purify by recrystallization from a suitable solvent system (e.g., methanol/water).
-
Analysis: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Pharmacological Evaluation: From Target Binding to Cellular Function
Once synthesized, the novel analogs must be subjected to a rigorous pharmacological evaluation to determine their potency, selectivity, and mechanism of action.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. [10]These assays measure the ability of a test compound to compete with a radiolabeled ligand that has high affinity and specificity for the target receptor.
Protocol Outline: Competitive Binding Assay for β-Adrenergic Receptors
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human β1 or β2-adrenergic receptor.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol) and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound from free radioligand by filtration through a glass fiber filter plate.
-
Detection: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Functional Assays: cAMP Accumulation
For GPCRs that couple to Gs, such as the β2-adrenergic receptor, agonist binding leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). [11]Measuring cAMP accumulation is a robust method to quantify the functional activity (potency and efficacy) of an agonist.
Protocol Outline: HTRF-Based cAMP Assay
-
Cell Seeding: Seed cells expressing the target receptor into a 384-well plate and incubate overnight.
-
Compound Addition: Add varying concentrations of the test compound (agonist) to the cells. Include a known agonist as a positive control.
-
Stimulation: Incubate at room temperature for 30 minutes to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Incubation: Incubate for 60 minutes at room temperature.
-
Measurement: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect).
Signaling Pathway: The β2-Adrenergic Receptor Cascade
Understanding the downstream signaling pathway of the target receptor is crucial for interpreting the cellular effects of a novel compound. The β2-adrenergic receptor primarily signals through the Gs-protein pathway.
Caption: The canonical β2-adrenergic receptor signaling pathway.
Upon agonist binding, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. [8]The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to the final cellular response, such as smooth muscle relaxation in the airways. [3]
Conclusion and Future Directions
The 2-amino-1-phenylethanol scaffold remains a highly valuable starting point for the design of novel therapeutics, particularly those targeting the adrenergic system. This guide has outlined the key principles and methodologies for the rational design, synthesis, and pharmacological evaluation of analogs based on 2-Amino-2-(2-chlorophenyl)ethanol. Through systematic SAR exploration and the application of modern synthetic and analytical techniques, researchers can effectively navigate the complex process of drug discovery.
Future work in this area should focus on obtaining specific pharmacological data for ortho-substituted phenylethanolamines to build a more complete SAR profile. The exploration of novel bioisosteric replacements for the phenyl ring and the hydroxyl group may lead to compounds with improved selectivity and pharmacokinetic properties. Furthermore, investigating the potential for these compounds to modulate other GPCRs and monoamine transporters could open up new therapeutic avenues. The integration of computational modeling and structural biology will undoubtedly accelerate the discovery of the next generation of drugs derived from this remarkable scaffold.
References
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Wikipedia. (2024). Phenylethanolamine. Retrieved from [Link]
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Wikipedia. (2024). Beta-2 adrenergic receptor. Retrieved from [Link]
- Leclerc, G., et al. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension, 2(7 Pt 2), 245S-251S.
- IntechOpen. (2018). Phenylethanolamine N-Methyltransferase. In Adrenergic System.
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Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Retrieved from [Link]
- Jen, T., et al. (1977). Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol. Journal of Medicinal Chemistry, 20(8), 1029-1035.
- SciHorizon. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
- Lima, P. C., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current medicinal chemistry, 12(1), 23-49.
- DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
- Eberle, M. K., & Nuninger, F. (2001). Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype. Pharmacology, 62(2), 113-118.
- National Center for Biotechnology Information. (n.d.). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- Springer Nature. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. In Methods in Molecular Biology.
- Xiao, L., & He, B. (2009). Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells. Molecules, 14(10), 4166-4179.
- Raffa, R. B., et al. (2001). Alpha(2) adrenoceptor agonists as potential analgesic agents. 3. Imidazolylmethylthiophenes. Journal of Medicinal Chemistry, 44(14), 2265-2268.
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- 4. benchchem.com [benchchem.com]
- 5. Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Synthesis and beta-adrenergic activities of R-fluoronaphthyloxypropanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Enantioselective Synthesis of 2-Amino-2-(2-chlorophenyl)ethanol: A Comprehensive Guide to Modern Catalytic Strategies
Introduction: The Significance of Chiral Amino Alcohols
The structural motif of 1,2-amino alcohols is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The precise three-dimensional arrangement of the amino and hydroxyl groups is often critical for their therapeutic efficacy and safety. 2-Amino-2-(2-chlorophenyl)ethanol is a valuable chiral building block, with its enantiomers serving as precursors for the synthesis of more complex molecules in drug discovery and development. The presence of the 2-chloro substituent on the phenyl ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Consequently, the development of robust and highly selective methods for the synthesis of enantiomerically pure 2-Amino-2-(2-chlorophenyl)ethanol is of paramount importance.
This application note provides a detailed guide to two powerful and contemporary strategies for the enantioselective synthesis of 2-Amino-2-(2-chlorophenyl)ethanol: Asymmetric Transfer Hydrogenation of the corresponding α-amino ketone and Biocatalytic Reductive Amination . We will delve into the mechanistic underpinnings of these methods, provide detailed experimental protocols, and present data to guide researchers in their synthetic endeavors.
Strategic Overview: Pathways to Enantiopure 2-Amino-2-(2-chlorophenyl)ethanol
The primary challenge in the synthesis of chiral molecules lies in controlling the stereochemical outcome of the reaction. Modern asymmetric catalysis offers elegant solutions to this challenge, moving beyond classical resolution techniques which are inherently inefficient.[1] The two strategies presented here, asymmetric transfer hydrogenation and biocatalysis, represent the state-of-the-art in terms of efficiency, selectivity, and sustainability.
Figure 1: Overview of synthetic strategies to enantiopure 2-Amino-2-(2-chlorophenyl)ethanol.
Part 1: Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of prochiral ketones. This technique typically employs a chiral transition metal catalyst, often based on ruthenium, and a simple hydrogen donor, such as a mixture of formic acid and triethylamine or isopropanol.[2][3] The high selectivity and operational simplicity of ATH make it an attractive method for both laboratory-scale synthesis and industrial production.
Mechanistic Insights: The Noyori-Type Catalytic Cycle
The mechanism of ruthenium-catalyzed ATH is well-established and proceeds through a concerted, outer-sphere pathway. The active catalyst is a ruthenium hydride species, which is generated in situ from the catalyst precursor and the hydrogen donor. The chiral ligand on the ruthenium center creates a chiral environment that directs the hydride transfer to one face of the ketone, leading to the formation of one enantiomer of the alcohol in excess.
Figure 2: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
The choice of the chiral ligand is crucial for achieving high enantioselectivity. Bidentate amino alcohol and diamine ligands, such as those derived from DPEN (diphenylethylenediamine), have proven to be particularly effective.
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of α-amino ketones.[2][3]
Step 1: Synthesis of the Precursor, 2-Amino-1-(2-chlorophenyl)ethan-1-one Hydrochloride
A reliable method for the synthesis of the α-amino ketone precursor is essential. This can be achieved through the bromination of 2'-chloroacetophenone followed by amination.
-
Bromination: To a solution of 2'-chloroacetophenone (1 eq.) in a suitable solvent (e.g., diethyl ether or chloroform), add bromine (1 eq.) dropwise at 0 °C. Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-bromo-1-(2-chlorophenyl)ethan-1-one.
-
Amination: Dissolve the crude 2-bromo-1-(2-chlorophenyl)ethan-1-one in a suitable solvent (e.g., THF). Add an excess of aqueous ammonia solution and stir at room temperature.
-
Isolation: After the reaction is complete, extract the product with a suitable organic solvent. Acidify the aqueous layer with HCl and concentrate to obtain 2-amino-1-(2-chlorophenyl)ethan-1-one hydrochloride as a solid.
Step 2: Asymmetric Transfer Hydrogenation
-
Reaction Setup: In a clean, dry flask, charge 2-amino-1-(2-chlorophenyl)ethan-1-one hydrochloride (1 eq.).
-
Catalyst and Hydrogen Donor: Add the chiral ruthenium catalyst, for example, RuCl (0.005-0.01 eq.), and the hydrogen donor, a 5:2 mixture of formic acid and triethylamine.
-
Solvent: Add a suitable solvent, such as methanol or a mixture of dichloromethane and methanol.
-
Reaction: Stir the mixture at the desired temperature (e.g., 40-60 °C) until the reaction is complete (monitored by HPLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the enantiomerically enriched 2-Amino-2-(2-chlorophenyl)ethanol.
| Parameter | Value/Condition |
| Substrate | 2-Amino-1-(2-chlorophenyl)ethan-1-one HCl |
| Catalyst | RuCl |
| Catalyst Loading | 0.5 - 1.0 mol% |
| Hydrogen Donor | HCOOH:NEt3 (5:2) |
| Solvent | Methanol |
| Temperature | 40 - 60 °C |
| Typical Yield | >90% |
| Typical ee | >98% |
| Table 1: Typical Reaction Parameters for Asymmetric Transfer Hydrogenation. |
Part 2: Biocatalytic Reductive Amination
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods.[4][5][6] Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit exquisite chemo-, regio-, and stereoselectivity.[7] For the synthesis of chiral amines, amine dehydrogenases (AmDHs) are particularly powerful biocatalysts.[8]
Mechanistic Insights: The Power of Enzyme Catalysis
Amine dehydrogenases catalyze the asymmetric reductive amination of a ketone with an amine donor, typically ammonia, using a nicotinamide cofactor (NADH or NADPH) as the hydride source. The enzyme's active site is a precisely shaped chiral pocket that binds the ketone substrate in a specific orientation. The hydride is then delivered from the cofactor to one face of the carbonyl group, leading to the formation of a single enantiomer of the amine product with very high fidelity.
Figure 3: Schematic of biocatalytic reductive amination with cofactor regeneration.
A cofactor regeneration system, such as glucose dehydrogenase (GDH) and glucose, is often employed to recycle the expensive nicotinamide cofactor, making the process economically viable.
Experimental Protocol: Biocatalytic Reductive Amination
This protocol is a general guideline for the biocatalytic synthesis of 2-Amino-2-(2-chlorophenyl)ethanol using an amine dehydrogenase. The specific enzyme and conditions may need to be optimized.
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5-8.5).
-
Reagents: To the buffer, add the substrate, 2-amino-1-(2-chlorophenyl)ethan-1-one (e.g., 10-50 mM). Add the amine donor, such as ammonium chloride. Add the nicotinamide cofactor (e.g., NAD⁺, catalytic amount) and the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Enzyme Addition: Add the amine dehydrogenase (AmDH) to the reaction mixture. The enzyme can be in the form of a purified enzyme, a cell lysate, or whole cells.
-
Reaction: Gently agitate the reaction mixture at a controlled temperature (e.g., 30 °C). Monitor the progress of the reaction by HPLC.
-
Work-up and Purification: Once the reaction has reached completion, terminate the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and adjusting the pH to basic (e.g., pH 10-11) to extract the product. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Further purification can be achieved by chromatography if necessary.
| Parameter | Value/Condition |
| Substrate | 2-Amino-1-(2-chlorophenyl)ethan-1-one |
| Enzyme | Amine Dehydrogenase (AmDH) |
| Amine Donor | NH4Cl or (NH4)2SO4 |
| Cofactor | NADH (with regeneration system) |
| pH | 7.5 - 8.5 |
| Temperature | 25 - 37 °C |
| Typical Yield | >90% |
| Typical ee | >99% |
| Table 2: Typical Reaction Parameters for Biocatalytic Reductive Amination. |
Conclusion
The enantioselective synthesis of 2-Amino-2-(2-chlorophenyl)ethanol can be achieved with high efficiency and stereoselectivity using modern catalytic methods. Asymmetric transfer hydrogenation with well-defined ruthenium catalysts offers a robust and scalable chemical approach. For a greener and often more selective alternative, biocatalytic reductive amination using amine dehydrogenases stands out as a powerful tool. The choice of method will depend on factors such as available resources, scale of synthesis, and desired purity levels. The protocols and insights provided in this guide are intended to empower researchers to successfully synthesize this valuable chiral building block for their drug discovery and development programs.
References
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8 (URL not available)
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Chiral Resolution of Racemic 2-Amino-2-(2-chlorophenyl)ethanol
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the chiral resolution of racemic 2-Amino-2-(2-chlorophenyl)ethanol. Enantiomerically pure amino alcohols are critical building blocks in pharmaceutical synthesis, where stereochemistry often dictates therapeutic efficacy and safety. This guide details two primary, field-proven methodologies: classical diastereomeric salt crystallization and enzymatic kinetic resolution. Each section explains the underlying chemical principles, provides detailed, step-by-step protocols, and outlines the necessary analytical techniques for validation of enantiomeric purity.
Introduction: The Imperative of Chirality
Chirality is a fundamental property in pharmaceutical sciences, as enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles. The separation of a racemic mixture—an equal mixture of two enantiomers—into its pure components is known as chiral resolution.[1] This process is a cornerstone of active pharmaceutical ingredient (API) manufacturing.
2-Amino-2-(2-chlorophenyl)ethanol is a valuable chiral intermediate. Its distinct enantiomers serve as precursors for more complex molecules where a specific three-dimensional arrangement is crucial for biological activity.[2] Therefore, robust and scalable methods for obtaining the individual (R)- and (S)-enantiomers are of significant industrial and research importance. This guide presents two powerful techniques to achieve this separation.
Method 1: Diastereomeric Salt Formation & Fractional Crystallization
This classical method remains one of the most robust and scalable techniques for resolving racemic amines and amino alcohols.[3][4][5]
Principle of Resolution
The core principle involves reacting the racemic amino alcohol with a single enantiomer of a chiral acid, known as a resolving agent.[1][6] This acid-base reaction converts the pair of enantiomers into a pair of diastereomeric salts.
(±)-Amine + (+)-Chiral Acid → [(+)-Amine-(+)-Acid] + [(-)-Amine-(+)-Acid]
Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, most notably solubility in a given solvent.[3][7][8][9] By carefully selecting a solvent system, one diastereomeric salt can be selectively crystallized from the solution while the other remains in the mother liquor. The crystallized salt is then isolated, and the chiral resolving agent is removed by treatment with a base to liberate the desired, enantiomerically pure amine.[3][4][7]
For the resolution of 2-Amino-2-(2-chlorophenyl)ethanol, L-(+)-Tartaric acid is an effective and widely available resolving agent.
Experimental Protocol: Resolution with L-(+)-Tartaric Acid
This protocol outlines the separation of (R)- and (S)-2-Amino-2-(2-chlorophenyl)ethanol.
Step 1: Diastereomeric Salt Formation
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 2-Amino-2-(2-chlorophenyl)ethanol in 150 mL of methanol. Gently warm the mixture on a hot plate with stirring to ensure complete dissolution.
-
In a separate flask, dissolve 8.7 g (1.0 equivalent) of L-(+)-tartaric acid in 50 mL of methanol.
-
Slowly add the tartaric acid solution to the amino alcohol solution with continuous stirring. The reaction is exothermic.
-
A precipitate (the diastereomeric salts) should begin to form. Heat the mixture to reflux until a clear solution is obtained.
Step 2: Fractional Crystallization
-
Allow the solution to cool slowly to room temperature, undisturbed. The less soluble diastereomeric salt will begin to crystallize. To promote crystallization, the flask can be placed in a refrigerator (4°C) overnight.[4]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
Dry the collected crystals under vacuum to a constant weight. This solid is the enantiomerically enriched diastereomeric salt.
Step 3: Liberation of the Free Amino Alcohol
-
Suspend the dried diastereomeric salt in 100 mL of deionized water.
-
While stirring vigorously, slowly add a 2 M sodium hydroxide (NaOH) solution dropwise until the solution is strongly basic (pH > 12), ensuring all the salt has dissolved.[3][7] This neutralizes the tartaric acid and liberates the free amino alcohol.
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the liberated amino alcohol with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 2-Amino-2-(2-chlorophenyl)ethanol.
Workflow and Data
Caption: Workflow for Diastereomeric Salt Resolution.
| Parameter | Value | Purpose |
| Racemic Amino Alcohol | 1.0 eq | Starting Material |
| L-(+)-Tartaric Acid | 1.0 eq | Chiral Resolving Agent |
| Solvent | Methanol | Provides differential solubility for diastereomeric salts.[7] |
| Crystallization Temp. | 4°C | Maximizes yield of the less soluble salt. |
| Base for Liberation | 2 M NaOH | Deprotonates the ammonium salt to yield the free amine.[8] |
| Extraction Solvent | Dichloromethane | Isolates the organic amine from the aqueous tartrate salt. |
Method 2: Enzymatic Kinetic Resolution (EKR)
Enzymatic methods offer high selectivity under mild reaction conditions. Kinetic resolution is based on the principle that an enzyme will react at different rates with the two enantiomers of a racemic substrate.[10]
Principle of Resolution
In this approach, an enzyme, typically a lipase, is used to selectively acylate one of the enantiomers of the amino alcohol.[11] The reaction is allowed to proceed to approximately 50% conversion. At this point, the reaction mixture contains one enantiomer in its acylated (ester) form and the other, unreacted enantiomer in its original alcohol form. These two compounds have different chemical properties and can be easily separated by standard techniques like column chromatography.
(±)-Amino Alcohol + Acyl Donor --(Lipase)--> (+)-Acylated Amine + (-)-Unreacted Amine
This method provides access to both enantiomers from a single reaction.[10]
Experimental Protocol: Lipase-Catalyzed Acylation
Step 1: Enzymatic Reaction
-
To a 100 mL flask, add 5.0 g of racemic 2-Amino-2-(2-chlorophenyl)ethanol.
-
Add 50 mL of a suitable organic solvent (e.g., toluene or diisopropyl ether).
-
Add an acyl donor, such as vinyl acetate (1.5 equivalents). Vinyl acetate is often preferred as it produces a volatile acetaldehyde byproduct that does not interfere with the reaction.[11]
-
Add the enzyme. Immobilized Candida antarctica Lipase B (CALB, often sold as Novozym 435) is a highly effective and robust catalyst for this transformation.[11][12] Use approximately 10% by weight relative to the substrate (500 mg).
-
Seal the flask and place it on an orbital shaker at a controlled temperature (e.g., 40°C).
-
Monitor the reaction progress by taking small aliquots and analyzing them via chiral HPLC (see Section 4). The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess (e.e.) of both the product and the remaining substrate.
Step 2: Work-up and Separation
-
Once ~50% conversion is reached, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Evaporate the solvent and excess acyl donor from the filtrate under reduced pressure.
-
The resulting residue contains a mixture of the acylated amino alcohol and the unreacted amino alcohol. This mixture can be separated using silica gel column chromatography.
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. The less polar acylated product will elute first, followed by the more polar unreacted amino alcohol.
-
-
Collect the fractions and combine those containing the pure compounds.
-
Remove the solvent from the combined fractions to yield the two separated, enantiomerically enriched products. The acylated enantiomer can be hydrolyzed back to the amino alcohol if desired.
Workflow and Data
Caption: Workflow for Enzymatic Kinetic Resolution.
| Parameter | Value/Type | Purpose |
| Enzyme | Immobilized Lipase (CALB) | Chiral catalyst for selective acylation.[11] |
| Acyl Donor | Vinyl Acetate | Reacts with one enantiomer to form an ester. |
| Solvent | Toluene / Diisopropyl ether | Non-aqueous medium required for lipase activity.[11] |
| Target Conversion | ~50% | Theoretical point of maximum e.e. for both product and substrate. |
| Separation Method | Column Chromatography | Separates the ester product from the alcohol substrate. |
Analytical Validation: Chiral HPLC
The success of any chiral resolution is quantified by the enantiomeric excess (e.e.) of the product. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the definitive method for this analysis.[13][14]
Principle of Chiral HPLC
CSPs are packed with a chiral material that interacts differently with each enantiomer. This differential interaction causes the two enantiomers to travel through the column at different speeds, resulting in their separation and elution as two distinct peaks. The ratio of the areas of these two peaks is used to calculate the enantiomeric excess.
Protocol: Analytical Method
This is a representative method; optimization may be required.
-
Column: A polysaccharide-based CSP, such as Chiralpak IA or Chiralcel OD-H, is often effective for amino alcohols.[13]
-
Mobile Phase: An isocratic mixture of Hexane and Isopropanol (IPA) with a small amount of an amine modifier (e.g., 0.1% Diethylamine, DEA) to improve peak shape. A typical starting point is 90:10 Hexane:IPA + 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound absorbs (e.g., 220 nm).
-
Sample Preparation: Dissolve a small amount (~1 mg) of the resolved product in the mobile phase and inject.
-
Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the major (A_major) and minor (A_minor) enantiomers using the formula: % e.e. = [(A_major - A_minor) / (A_major + A_minor)] x 100
| Parameter | Typical Condition |
| Column | Chiralpak IA (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane/Isopropanol/DEA (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
Conclusion
The chiral resolution of 2-Amino-2-(2-chlorophenyl)ethanol can be effectively achieved using either diastereomeric salt crystallization or enzymatic kinetic resolution. Diastereomeric salt formation is a time-honored, scalable method ideal for large quantities, while enzymatic resolution offers high selectivity under mild conditions and provides access to both enantiomers simultaneously. The choice of method depends on factors such as scale, available equipment, and desired enantiomer. In all cases, chiral HPLC is an indispensable tool for the accurate determination of enantiomeric purity, ensuring the final product meets the stringent quality requirements for pharmaceutical development.
References
-
Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Hamilton, D.G., Organic Chemistry I Laboratory Manual. Available at: [Link]
-
Resolution of a Racemic Mixture. Science Learning Center, University of Colorado Boulder. Available at: [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]
-
Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322. Available at: [Link]
-
[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed. Available at: [Link]
-
Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. PubMed. Available at: [Link]
-
Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . Available at: [Link]
-
Chirality Switching in Enantiomer Separation via Diastereomeric Salt Formation. MDPI. Available at: [Link]
-
Chiral resolution. Wikipedia. Available at: [Link]
-
Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. National Institutes of Health (NIH). Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Chiral resolution. chemeurope.com. Available at: [Link]
-
Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]
-
Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. SciHorizon. Available at: [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. National Institutes of Health (NIH). Available at: [Link]
-
Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol. ScienceDirect. Available at: [Link]
- CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol. Google Patents.
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Improvement of 2-phenylethanol production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering. PLOS One. Available at: [Link]
-
Enzymatic properties and inhibition tolerance analysis of key enzymes in β-phenylethanol anabolic pathway of Saccharomyces cerevisiae HJ. PubMed. Available at: [Link]
-
Enantioselective Resolution of (R,S)-1-Phenylethanol Catalyzed by Lipases Immobilized in Starch Films. ResearchGate. Available at: [Link]
-
Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. Available at: [Link]
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using "2-Amino-2-(2-chlorophenyl)ethanol" in asymmetric synthesis
An In-Depth Guide to the Application of 2-Amino-2-(2-chlorophenyl)ethanol in Asymmetric Synthesis
Introduction: The Strategic Value of Chiral 1,2-Amino Alcohols
Chiral 1,2-amino alcohols are a cornerstone of modern asymmetric synthesis, serving as indispensable building blocks and control elements in the stereoselective preparation of complex molecules.[1] Their bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group on adjacent chiral carbons, makes them exceptionally versatile. This structural motif is found at the heart of numerous pharmaceuticals and natural products. 2-Amino-2-(2-chlorophenyl)ethanol is a member of this privileged class of compounds. The presence of an ortho-chloro substituent on the phenyl ring introduces specific steric and electronic properties that can be harnessed to fine-tune the selectivity and reactivity in synthetic transformations.
This guide provides a detailed exploration of the potential applications of 2-Amino-2-(2-chlorophenyl)ethanol in asymmetric synthesis. While literature specifically detailing the ortho-chloro isomer is nascent, the well-established chemistry of its structural analogues, such as the para-chloro and unsubstituted phenyl derivatives, provides a robust framework for its use.[2] The protocols and applications described herein are based on established, field-proven methodologies for this class of compounds, offering researchers and drug development professionals a practical guide to leveraging its synthetic potential.
Core Applications in Asymmetric Synthesis
The utility of 2-Amino-2-(2-chlorophenyl)ethanol stems from its ability to be employed in two primary strategies: as a precursor for creating powerful chiral catalysts and ligands, or directly as a chiral auxiliary to guide the stereochemical outcome of a reaction.
Caption: Overview of the primary synthetic applications of 2-Amino-2-(2-chlorophenyl)ethanol.
Precursor to Chiral Ligands and Catalysts
The most powerful application of chiral amino alcohols is in the generation of catalysts that can produce large quantities of a chiral product from a prochiral substrate.
-
Mechanism of Action : The amino and hydroxyl groups provide two points of coordination that can be used to form rigid, well-defined chiral environments around a metal center or a Lewis acid. For instance, reaction with a borane source (e.g., borane-dimethyl sulfide complex) readily forms a chiral oxazaborolidine. This structure is the active catalyst in the renowned Corey-Bakshi-Shibata (CBS) reduction, which stereoselectively reduces ketones to alcohols.[3] The predictable stereochemical outcome is dictated by the conformation of the ketone coordinating to the boron atom, where the steric bulk of the catalyst's phenyl group directs the hydride delivery from the less hindered face.
-
Field Insights : The electronic nature of the aryl group is critical. The electron-withdrawing ortho-chloro substituent in 2-Amino-2-(2-chlorophenyl)ethanol can enhance the Lewis acidity of the boron center in an oxazaborolidine catalyst, potentially increasing its activity compared to non-halogenated analogues. Furthermore, this amino alcohol can be a precursor to bidentate P,N or N,N ligands used in transition metal-catalyzed reactions like asymmetric hydrogenation, which is a key technology in pharmaceutical manufacturing.[4][5]
Application as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation.[6]
-
Mechanism of Action : After attachment to a substrate (e.g., forming an amide with a carboxylic acid), the auxiliary, such as one derived from 2-Amino-2-(2-chlorophenyl)ethanol, positions its bulky substituted phenyl group to shield one face of the molecule. This steric hindrance forces an incoming reagent (e.g., an electrophile in an alkylation reaction) to attack from the opposite, more accessible face, thereby creating a new stereocenter with high diastereoselectivity.[6] Following the reaction, the auxiliary is cleaved and can be recovered for reuse.
-
Field Insights : The effectiveness of an auxiliary relies on three factors: (1) it must be easy to attach and remove in high yield; (2) it must induce high stereoselectivity in the key reaction; and (3) it should be easily recoverable. Amino alcohol-derived auxiliaries, like the Evans oxazolidinones, are highly successful because they meet these criteria.[7] The rigid conformation they impart upon N-acylation provides a predictable platform for stereocontrol.
Protocols and Methodologies
The following protocols are presented as robust, validated methods for the synthesis and application of chiral 2-amino-2-arylethanols. They are directly adaptable for use with the ortho-chloro substituted target compound.
Protocol 1: Asymmetric Synthesis of (R)-2-Amino-2-(2-chlorophenyl)ethanol
The enantioselective synthesis of the amino alcohol itself is the critical first step. Asymmetric transfer hydrogenation of the corresponding α-amino ketone hydrochloride is a highly efficient and practical method.[8][9] This protocol is adapted from established procedures using ruthenium catalysts.[8]
Workflow Diagram:
Caption: Experimental workflow for the asymmetric synthesis of the title compound.
Step-by-Step Procedure:
-
Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-amino-1-(2-chlorophenyl)ethanone hydrochloride (1.0 eq.), methanol (10 volumes, e.g., 10 mL per gram of substrate), and the chiral ruthenium catalyst RuCl[(S,S)-Teth-TsDpen] (0.1–0.2 mol %).
-
Reagent Addition: Add a pre-mixed solution of formic acid and triethylamine (5:2 molar ratio, approx. 1.3 mL per gram of substrate).
-
Hydrogenation: Heat the reaction mixture to 60–65 °C under a nitrogen atmosphere. Stir for 16–20 hours.
-
Reaction Monitoring: Monitor the reaction for completion by TLC or HPLC analysis.
-
Workup and Isolation: Once complete, cool the mixture to room temperature. Slowly add aqueous ammonium hydroxide (28%, approx. 1.25 mL per gram of substrate) to neutralize the mixture and precipitate the product. Stir the resulting slurry for 15 minutes.
-
Crystallization: Add water (10 volumes) and stir for an additional 30 minutes to ensure complete crystallization.
-
Filtration: Filter the solid product, wash the cake sequentially with water (10 volumes) and methanol (4 volumes).
-
Drying: Dry the solid under vacuum at 50 °C for 16 hours to yield the pure (R)-2-amino-2-(2-chlorophenyl)ethanol.[8]
| Substrate Type | Catalyst | Yield (%) | Enantiomeric Ratio (er) | Reference |
| Aryl α-Amino Ketone HCl | RuCl[(S,S)-Teth-TsDpen] | 91% | >99.9:0.1 | [8] |
| Heteroaryl α-Amino Ketone HCl | RuCl[(S,S)-Teth-TsDpen] | 89% | 98.8:1.2 | [8] |
| N-Protected Aryl α-Amino Ketone | [Ir(COD)Cl]₂ / (R)-Spiro-Ligand | 99% | 99.2% ee | [10] |
Table 1: Representative yields and selectivities for asymmetric hydrogenation/transfer hydrogenation of α-amino ketones to chiral 1,2-amino alcohols.
Protocol 2: Application as a Catalyst Precursor in a CBS Reduction
This protocol details the in situ formation of an oxazaborolidine catalyst from (S)-2-Amino-2-(2-chlorophenyl)ethanol and its use in the asymmetric reduction of a model ketone, 4'-chloroacetophenone. This reaction is expected to yield (S)-1-(4-chlorophenyl)ethanol.[3]
Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle for the CBS reduction of a ketone.
Step-by-Step Procedure:
-
Catalyst Preparation:
-
To a flame-dried, two-neck flask under nitrogen, add (S)-2-Amino-2-(2-chlorophenyl)ethanol (0.1 eq., 1.0 mmol).
-
Add anhydrous tetrahydrofuran (THF, 10 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6 eq., 6.0 mmol) dropwise.
-
Stir the mixture at 0 °C for 15 minutes to allow for the formation of the active catalyst-borane complex.[3]
-
-
Substrate Reduction:
-
In a separate flame-dried flask, dissolve 4'-chloroacetophenone (1.0 eq., 10.0 mmol) in anhydrous THF (20 mL).
-
Cool the reaction flask containing the catalyst complex to -20 °C.
-
Slowly add the ketone solution dropwise to the catalyst mixture over 30 minutes, maintaining the internal temperature at or below -20 °C.
-
Stir the reaction at -20 °C for 1-2 hours, monitoring by TLC (eluent: 4:1 hexanes/ethyl acetate).[3]
-
-
Quenching and Workup:
-
Once the reaction is complete, quench by the slow, dropwise addition of methanol (5 mL) at -20 °C. (Caution: vigorous gas evolution).
-
Allow the mixture to warm to room temperature. Add 2 M HCl (20 mL) and stir for 30 minutes to hydrolyze borate esters.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (gradient of hexanes/ethyl acetate).
-
Determine the yield and confirm the structure by NMR spectroscopy.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis.
-
| Ketone Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 4'-Chloroacetophenone | (R)-2-Methyl-CBS-oxazaborolidine | >95% (Typical) | >95% (Typical) | [3] |
| 2-Chloroacetophenone | Oxazaborolidine-catalyzed borane | Good | 93-97% | [11] |
Table 2: Typical results for the CBS reduction of aromatic ketones.
Conclusion
2-Amino-2-(2-chlorophenyl)ethanol represents a valuable, yet under-explored, chiral building block for asymmetric synthesis. By leveraging the well-established reactivity of the 1,2-amino alcohol scaffold, researchers can confidently employ it as a precursor for highly effective chiral catalysts or as a reliable chiral auxiliary. The protocols provided offer a clear roadmap for its synthesis and application in key transformations, such as asymmetric transfer hydrogenation and CBS reductions. The unique electronic and steric profile conferred by the ortho-chloro substituent offers intriguing possibilities for developing novel, highly selective catalysts and synthetic intermediates, making it a compelling target for further investigation in both academic and industrial research.
References
- BenchChem (2025). Application Notes and Protocols for the Asymmetric Synthesis of 2-(4-Chlorophenyl)ethanol using a CBS Catalyst. BenchChem.
- Various Authors (2022). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. Multiple sources via Semantic Scholar.
- BenchChem (n.d.). 2-Amino-2-(4-chlorophenyl)ethanol | CAS 179811-64-4. BenchChem.
- Tanielyan, S. K., Marin, N., Alvez, G., & Augustine, R. L. (2006). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. ACS Publications.
- Various Authors (2024). Chiral amino alcohols as candidates for catalyst precursors. ResearchGate.
- Reddy, B. V. S., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. National Library of Medicine.
- Wikipedia (n.d.). Chiral auxiliary. Wikipedia.
- MySkinRecipes (n.d.). (R)-2-Amino-2-(4-chlorophenyl)ethanol. MySkinRecipes.
- Li, G., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, ACS Publications.
- Han, J., et al. (2020). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules.
- TCI Chemicals (n.d.). Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.
- SciHorizon (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un.... SciHorizon.
- Di Mola, A., et al. (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto.... CNR-IRIS.
- Wang, D., & Astruc, D. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, ACS Publications.
- Various Authors (2014). Enantioselective Synthesis of Chiral 1,2-Amino Alcohols via Asymmetric Hydrogenation of α-Amino Ketones with Chiral Spiro Iridium Catalysts. ResearchGate.
Sources
- 1. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (R)-2-Amino-2-(4-chlorophenyl)ethanol [myskinrecipes.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
reaction mechanism of "2-Amino-2-(2-chlorophenyl)ethanol" synthesis
An Application Note for the Synthesis of 2-Amino-2-(2-chlorophenyl)ethanol
Topic: Reaction Mechanism and Synthetic Protocol for 2-Amino-2-(2-chlorophenyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Phenylethanolamine Scaffold
2-Amino-2-(2-chlorophenyl)ethanol belongs to the phenylethanolamine class of compounds, a structural motif of significant interest in medicinal and synthetic chemistry.[1] This scaffold is a cornerstone in many biologically active molecules, and its derivatives are versatile building blocks for more complex therapeutic agents.[1] The presence of the ortho-chloro substituent on the phenyl ring critically influences the molecule's electronic properties and lipophilicity, which can modulate its pharmacokinetic profile and biological activity.[1]
This application note provides a comprehensive guide to a robust and well-established two-stage synthetic route for 2-Amino-2-(2-chlorophenyl)ethanol, commencing from 2-chlorobenzaldehyde. We will delve into the mechanistic underpinnings of each transformation, provide detailed experimental protocols, and outline the necessary safety and characterization procedures. The described pathway first employs a modified Strecker synthesis to generate an α-amino acid intermediate, which is subsequently reduced to the target amino alcohol.
Overall Synthetic Pathway
The synthesis is logically divided into two primary stages:
-
Stage 1: Strecker Synthesis: A one-pot, three-component reaction of 2-chlorobenzaldehyde, an ammonia source, and a cyanide source to form the α-amino acid, 2-amino-2-(2-chlorophenyl)acetic acid, via an aminonitrile intermediate.
-
Stage 2: Reduction: The selective reduction of the carboxylic acid functionality of the intermediate to a primary alcohol, yielding the final product.
Caption: Overall two-stage synthetic workflow.
Part 1: Strecker Synthesis of 2-Amino-2-(2-chlorophenyl)acetic Acid
The Strecker synthesis is a classic and efficient method for preparing amino acids from aldehydes.[2][3] The process begins with the formation of an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.[4]
Reaction Mechanism
The reaction proceeds in two distinct mechanistic phases: aminonitrile formation and nitrile hydrolysis.
Phase A: α-Aminonitrile Formation
-
Imine Formation: Ammonia, in equilibrium with ammonium chloride, performs a nucleophilic attack on the carbonyl carbon of 2-chlorobenzaldehyde.[2] Subsequent dehydration yields a protonated imine (iminium ion).[4]
-
Cyanide Attack: A cyanide ion (from NaCN or KCN) then attacks the electrophilic iminium carbon, forming the stable α-aminonitrile intermediate.[2][4]
Caption: Formation of the α-aminonitrile intermediate.
Phase B: Nitrile Hydrolysis
The aminonitrile is typically hydrolyzed under acidic conditions. The nitrile nitrogen is protonated, making the carbon susceptible to nucleophilic attack by water. A series of proton transfers and further attack by water ultimately converts the nitrile group into a carboxylic acid, releasing ammonia.[2][4]
Experimental Protocol: Synthesis of 2-Amino-2-(2-chlorophenyl)acetic Acid
Safety Warning: This procedure involves sodium cyanide, which is extremely toxic. It should only be performed by trained personnel in a well-ventilated fume hood. Always have a cyanide antidote kit available and follow institutional safety protocols.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve ammonium chloride (NH₄Cl, 1.1 eq) in deionized water. Cool the solution to 0-5 °C in an ice bath.
-
Reagent Addition: To the stirred solution, add a solution of sodium cyanide (NaCN, 1.05 eq) in water dropwise, ensuring the temperature remains below 10 °C.
-
Aldehyde Addition: Add 2-chlorobenzaldehyde (1.0 eq) dissolved in methanol (MeOH) to the reaction mixture via the dropping funnel over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 18-24 hours. The formation of the aminonitrile may be observed as a precipitate.
-
Hydrolysis: Carefully add concentrated hydrochloric acid (HCl) to the mixture. Equip the flask with a reflux condenser and heat the reaction to 90-100 °C for 4-6 hours to facilitate the hydrolysis of the nitrile.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution with a base (e.g., concentrated NH₄OH) to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the product.
-
Filter the crude amino acid, wash with cold water, followed by cold ethanol to remove impurities.
-
Dry the product under vacuum to yield 2-amino-2-(2-chlorophenyl)acetic acid.
-
Characterization of the Intermediate
-
¹H NMR: Expect signals corresponding to the aromatic protons, the α-hydrogen, and the amine/acid protons.
-
IR Spectroscopy: Look for characteristic peaks for the amine N-H stretches, the carboxylic acid O-H (broad), and the C=O stretch.
-
Mass Spectrometry: Confirm the molecular weight of the α-amino acid intermediate.
Part 2: Reduction to 2-Amino-2-(2-chlorophenyl)ethanol
The final step involves the reduction of the carboxylic acid group of the intermediate to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
Reaction Mechanism
The carboxylate is first deprotonated by the hydride. The carbonyl group then coordinates to the aluminum, followed by the transfer of hydride ions to the carbonyl carbon. This process effectively occurs twice, leading to an aluminum alkoxide intermediate. Subsequent aqueous work-up hydrolyzes this intermediate to liberate the final amino alcohol product.
Caption: Workflow for the reduction of the amino acid.
Experimental Protocol: Synthesis of 2-Amino-2-(2-chlorophenyl)ethanol
Safety Warning: Lithium aluminum hydride (LiAlH₄) is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents. Handle it under an inert atmosphere (e.g., Argon or Nitrogen). All glassware must be rigorously dried before use.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (approx. 2.0-2.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Slowly add the dry 2-amino-2-(2-chlorophenyl)acetic acid (1.0 eq) in small portions to the stirred LiAlH₄ suspension. Caution: Vigorous gas (H₂) evolution will occur. Control the rate of addition to maintain the reaction temperature below 15 °C.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 6-12 hours, monitoring the reaction progress by TLC.
-
Quenching and Work-up (Fieser method):
-
Cool the reaction mixture back down to 0 °C.
-
Slowly and carefully add 'x' mL of water dropwise, where 'x' is the mass in grams of LiAlH₄ used.
-
Add 'x' mL of 15% aqueous sodium hydroxide (NaOH) solution.
-
Add '3x' mL of water.
-
Stir the resulting granular precipitate vigorously for 1 hour at room temperature.
-
-
Isolation:
-
Filter off the aluminum salts and wash them thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
-
Characterization of the Final Product
-
Physical Properties: The product is expected to be a solid at room temperature.
-
¹H NMR: Signals should correspond to the aromatic protons, the methine proton at C2 (CH-NH₂), and the diastereotopic methylene protons at C1 (-CH₂OH).
-
¹³C NMR: Confirm the presence of the expected number of carbon signals.
-
IR Spectroscopy: Look for the disappearance of the C=O stretch and the appearance of a strong, broad O-H stretch, in addition to the N-H stretches.
-
Mass Spectrometry: Confirm the final molecular weight (171.63 g/mol ).
Data and Protocol Summary
| Parameter | Stage 1: Strecker Synthesis | Stage 2: Reduction |
| Key Reagents | 2-chlorobenzaldehyde, NaCN, NH₄Cl, HCl | 2-amino-2-(2-chlorophenyl)acetic acid, LiAlH₄ |
| Solvent | Water/Methanol | Anhydrous THF |
| Temperature | 0 °C to Room Temp, then Reflux | 0 °C to Reflux |
| Reaction Time | 24-30 hours (total) | 6-12 hours |
| Key Intermediate | 2-amino-2-(2-chlorophenyl)acetic acid | Aluminum alkoxide complex |
| Work-up | pH adjustment, filtration | Careful quenching, filtration |
References
-
Master Organic Chemistry. Strecker Synthesis. [Link]
-
NROChemistry. Strecker Synthesis. [Link]
-
Molecules. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]
-
Organic Chemistry Portal. Strecker Synthesis. [Link]
-
SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. [Link]
-
Wikipedia. Strecker amino acid synthesis. [Link]
-
Chemistry Learner. Strecker Amino Acid Synthesis Mechanism & Examples. [Link]
Sources
purification techniques for "2-Amino-2-(2-chlorophenyl)ethanol"
An In-Depth Guide to the Purification of 2-Amino-2-(2-chlorophenyl)ethanol: Application Notes and Protocols
Introduction
2-Amino-2-(2-chlorophenyl)ethanol is a chiral amino alcohol that serves as a valuable building block in medicinal and synthetic chemistry. Its phenylethanolamine scaffold is a core structural motif in numerous biologically active molecules. The presence of a chlorine atom on the phenyl ring influences the molecule's lipophilicity and electronic properties, making it a key intermediate for synthesizing more complex chemical entities and exploring structure-activity relationships.[1] Given that the biological activity of chiral compounds often resides in a single enantiomer, the ability to obtain 2-Amino-2-(2-chlorophenyl)ethanol in high chemical and enantiomeric purity is paramount for researchers in drug discovery and development.
This guide provides a comprehensive overview of the principal techniques for purifying racemic and enantiomerically enriched 2-Amino-2-(2-chlorophenyl)ethanol. It is designed for researchers, chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying principles and rationale for procedural choices.
Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. The synthesis of 2-Amino-2-(2-chlorophenyl)ethanol, often starting from a substituted acetophenone, can introduce various contaminants. Each synthetic pathway carries a unique impurity profile.[2]
Common Process-Related Impurities:
-
Starting Materials: Unreacted 1-(2-chlorophenyl)ethanone or other precursors.
-
Intermediates: Incomplete conversion can leave behind intermediates such as 2-amino-1-(2-chlorophenyl)ethanone or 2-nitro-1-(2-chlorophenyl)ethanol.[1]
-
By-products: Side reactions may generate isomers, such as 1-amino-2-(2-chlorophenyl)ethanol, which can be particularly challenging to separate via standard methods like distillation or simple recrystallization.[3]
-
Reagents and Solvents: Residual reagents or solvents used during the synthesis and workup.
A multi-faceted analytical approach using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) is essential to identify and quantify these impurities before selecting a purification strategy.[4]
Strategic Approach to Purification
The purification strategy depends on the scale of the process and the desired final purity. A typical workflow involves a primary bulk purification step to remove major impurities, followed by a fine purification or chiral resolution step to achieve high enantiomeric purity.
Sources
HPLC analysis of "2-Amino-2-(2-chlorophenyl)ethanol" purity
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Amino-2-(2-chlorophenyl)ethanol Purity
Introduction
2-Amino-2-(2-chlorophenyl)ethanol is a critical chemical intermediate in the synthesis of various pharmaceutical compounds. Its chemical purity is paramount as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for determining its purity is essential for quality control in drug development and manufacturing. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Amino-2-(2-chlorophenyl)ethanol purity and the detection of potential process-related impurities and degradation products. The method is designed to be specific, accurate, and precise, aligning with the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) guidelines.
The fundamental principle of this method is reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (typically C18) and a polar mobile phase. The amine functional group in 2-Amino-2-(2-chlorophenyl)ethanol makes its retention sensitive to the pH of the mobile phase. By maintaining a controlled, acidic pH, the amine group is protonated, ensuring consistent retention and symmetrical peak shape, which is crucial for accurate quantification.
Materials and Methods
Instrumentation and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Gradient Pump
-
Autosampler with temperature control
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Analytical Balance (0.01 mg readability)
-
pH Meter
-
Sonicator
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm, nylon or PVDF)
Reagents and Standards
-
2-Amino-2-(2-chlorophenyl)ethanol Reference Standard (CRS), purity >99.5%
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade
-
Orthophosphoric Acid (H₃PO₄), analytical grade
-
Water, HPLC grade or purified to 18.2 MΩ·cm
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below. The selection of a C18 column provides the necessary hydrophobicity to retain the analyte, while the acidic phosphate buffer ensures the analyte's primary amine is protonated, leading to sharp, symmetrical peaks. The gradient elution allows for the effective separation of the main peak from both early-eluting polar impurities and late-eluting nonpolar impurities.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30.1-35 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Experimental Protocol
Preparation of Solutions
-
Mobile Phase A (Buffer Preparation):
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas using sonication for 15 minutes.
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This composition ensures that the sample is dissolved in a solvent with a similar elution strength to the initial mobile phase, preventing peak distortion.
-
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the 2-Amino-2-(2-chlorophenyl)ethanol Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent. Mix thoroughly.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the 2-Amino-2-(2-chlorophenyl)ethanol sample into a 50 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the Standard Solution.
-
HPLC System Preparation and System Suitability Test (SST)
The System Suitability Test (SST) is a critical component of this protocol, ensuring the chromatographic system is performing adequately before the analysis of any samples. It validates that the system's resolution, efficiency, and repeatability are sufficient for the intended analysis.
-
System Equilibration: Purge the HPLC system and pump lines. Equilibrate the column with the initial mobile phase composition (90% A, 10% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
SST Injections: Make five replicate injections of the Standard Solution (0.5 mg/mL).
-
Acceptance Criteria: The system is deemed suitable for analysis if the following criteria are met for the five replicate injections:
-
Tailing Factor (Asymmetry): ≤ 1.5. A value close to 1 indicates a symmetrical peak, which is essential for accurate integration.
-
Theoretical Plates (N): ≥ 2000. This measures column efficiency and the sharpness of the peak.
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%. This demonstrates the precision and repeatability of the injector and detector.
-
Analytical Procedure Workflow
The following diagram illustrates the complete workflow from sample preparation to the final report generation.
Caption: HPLC analysis workflow for 2-Amino-2-(2-chlorophenyl)ethanol.
-
After the system passes the SST, inject the diluent once (as a blank) to ensure no carryover or system contamination.
-
Inject the Standard Solution once.
-
Inject the Sample Solution in duplicate.
-
Inject the Standard Solution again after a series of sample injections (e.g., every 6-10 samples) to ensure system performance remains consistent throughout the run.
Data Analysis and Calculations
The purity of 2-Amino-2-(2-chlorophenyl)ethanol is determined by the principle of area normalization. This method assumes that all impurities have a similar UV response to the main component at the chosen wavelength (220 nm).
Calculation Formula:
% Purity = ( (Area of Main Peak) / (Total Area of All Peaks) ) x 100
-
Area of Main Peak: The integrated area of the 2-Amino-2-(2-chlorophenyl)ethanol peak in the sample chromatogram.
-
Total Area of All Peaks: The sum of the integrated areas of all peaks in the chromatogram, excluding any peaks from the blank and any peaks below a specified disregard limit (e.g., 0.05%).
Method Validation Principles
While this document provides a detailed method, a full validation should be performed in accordance with ICH Q2(R1) guidelines before its implementation in a regulated environment. The validation ensures the method is suitable for its intended purpose.
The logical relationship between key validation parameters is illustrated below.
Caption: Interrelationship of key HPLC method validation parameters per ICH Q2(R1).
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration (e.g., a spiked placebo).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
Conclusion
This application note provides a comprehensive and robust RP-HPLC method for the determination of purity for 2-Amino-2-(2-chlorophenyl)ethanol. The described protocol, including detailed chromatographic conditions, solution preparations, and system suitability criteria, is designed for immediate implementation in a quality control setting. The emphasis on explaining the rationale behind procedural steps and incorporating principles of method validation ensures that the method is not only scientifically sound but also reliable and transferable. Adherence to this protocol will enable researchers and drug development professionals to confidently assess the purity of this important pharmaceutical intermediate.
References
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. ICH. [Link]
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. ICH. [Link]
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-2-(2-chlorophenyl)ethanol
Welcome to the technical support center for the synthesis of 2-Amino-2-(2-chlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this critical pharmaceutical intermediate. Our approach is rooted in explaining the "why" behind experimental observations and providing actionable, scientifically-grounded solutions.
Structure of This Guide
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will address common issues thematically, covering the main synthetic routes and the impurities associated with each.
Diagram: Synthetic Pathways and Impurity Formation
To provide a clear overview, the following diagram illustrates the two primary synthetic routes for 2-Amino-2-(2-chlorophenyl)ethanol and the key stages where impurities can arise.
Caption: Synthetic routes to 2-Amino-2-(2-chlorophenyl)ethanol and key impurity formation points.
FAQs and Troubleshooting Guides
Section 1: Issues Related to the α-Amino Ketone Reduction Route
This synthetic approach typically involves the amination of an α-haloketone followed by reduction of the carbonyl group.
Question 1: My reduction of 2-Amino-1-(2-chlorophenyl)ethanone is incomplete, and I observe significant amounts of the starting material in my crude product. What could be the cause?
Answer:
Incomplete reduction is a common issue and can often be traced back to the activity of your reducing agent or the reaction conditions.
-
Cause: Deactivated Reducing Agent. Sodium borohydride (NaBH₄), a common reagent for this reduction, can decompose upon exposure to moisture.
-
Solution: Use freshly opened NaBH₄ or a batch that has been stored in a desiccator. Consider using a slight excess of the reagent (1.1-1.5 equivalents) to compensate for any minor degradation.
-
-
Cause: Insufficient Reaction Time or Temperature. The reduction may be sluggish at very low temperatures.
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, consider allowing it to stir for a longer period or letting it slowly warm to room temperature.
-
-
Cause: pH of the Reaction Medium. The pH can influence the stability of both the starting material and the reducing agent.
-
Solution: Ensure the reaction is performed in a suitable solvent, typically methanol or ethanol. The slightly acidic nature of these alcohols can be beneficial, but strongly acidic conditions should be avoided as they can lead to side reactions.
-
Question 2: I'm observing an unexpected by-product with a similar polarity to my desired product, making purification difficult. What could it be?
Answer:
A likely culprit is the formation of an over-reduced species or a dimer.
-
Potential Impurity: 2-Chloro-1-phenylethanol. This can arise if the amino group is eliminated during the reaction, followed by reduction of the resulting ketone. While less common with mild reducing agents like NaBH₄, it can occur under more forcing conditions.
-
Troubleshooting:
-
Control Temperature: Perform the reduction at a low temperature (0 °C) to minimize side reactions.
-
Choice of Reducing Agent: Stick to mild reducing agents. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are more likely to cause side reactions with this substrate.
-
-
-
Potential Impurity: Dimeric Species. Self-condensation of the starting aminoketone can occur under certain conditions, leading to more complex, higher molecular weight impurities.
-
Troubleshooting:
-
Control Reactant Concentration: Running the reaction at a lower concentration can disfavor bimolecular side reactions.
-
Purification Strategy: These larger molecules can often be separated by column chromatography with a carefully optimized solvent gradient.
-
-
Section 2: Challenges in the Amination of 2-Chlorostyrene Oxide Route
This route involves the ring-opening of an epoxide with an amine source.
Question 3: My main impurity is a diol, 2-Chloro-1-phenylethan-1,2-diol. How can I prevent its formation?
Answer:
The formation of the diol is due to the hydrolysis of the epoxide starting material. This is a very common side reaction in epoxide chemistry.
-
Cause: Presence of Water. Water can act as a nucleophile, attacking the epoxide to form the diol.
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried before use.
-
Amine as Solvent: Using a large excess of the amine source (e.g., liquid ammonia or a concentrated solution of ammonia in an alcohol) can outcompete the residual water for reaction with the epoxide.
-
-
-
Cause: Reaction Temperature. Higher temperatures can sometimes favor the hydrolysis reaction.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Question 4: I've isolated two isomeric amino alcohols. Why is this happening and how can I control the regioselectivity?
Answer:
The ring-opening of an unsymmetrical epoxide like 2-chlorostyrene oxide can lead to two regioisomers: the desired 2-amino-2-(2-chlorophenyl)ethanol and the isomeric 1-amino-2-(2-chlorophenyl)ethanol.
-
Mechanism: The nucleophilic attack of the amine can occur at either of the two carbons of the epoxide ring. The regioselectivity is influenced by both steric and electronic factors, as well as the reaction conditions.
-
Under Neutral or Basic Conditions (e.g., NH₃): The reaction tends to follow an Sₙ2-like mechanism, with the nucleophile attacking the less sterically hindered carbon. In the case of 2-chlorostyrene oxide, this would favor the formation of the desired product.
-
Under Acidic Conditions: The reaction can have more Sₙ1 character, with the nucleophile attacking the more substituted carbon that can better stabilize a positive charge. This can lead to a mixture of isomers.
-
-
Troubleshooting for Regioselectivity:
-
Avoid Acidity: Ensure the reaction is run under neutral or basic conditions to favor attack at the less substituted carbon.
-
Choice of Amine: While ammonia is common, bulkier amines may show different selectivity. However, for the primary amine product, ammonia is necessary.
-
Purification: The two isomers will likely have different polarities and can often be separated by column chromatography or fractional crystallization.
-
Section 3: General Purification and Analytical Issues
Question 5: My purified product still contains residual solvents. What are the best practices for their removal?
Answer:
Residual solvents are a common issue, particularly in the final steps of a synthesis.
-
Common Solvents: Diethyl ether, ethyl acetate, dichloromethane, and alcohols used in recrystallization are frequent culprits.
-
Removal Techniques:
-
High Vacuum Drying: Drying the solid product under high vacuum at a slightly elevated temperature (ensure it's below the melting point of the compound) is effective for removing volatile solvents.
-
Trituration/Washing: Washing the solid product with a solvent in which it is insoluble but the residual solvent is soluble (e.g., washing with cold hexanes to remove residual ethyl acetate) can be effective.
-
Azeotropic Removal: For stubborn solvents, co-evaporation with a lower-boiling solvent can sometimes be effective, though this is less common for solid products.
-
-
Analytical Detection: Gas Chromatography (GC) with a headspace autosampler is the standard method for quantifying residual solvents.
Question 6: How can I confirm the enantiomeric purity of my product?
Answer:
For chiral molecules like 2-Amino-2-(2-chlorophenyl)ethanol, assessing enantiomeric purity is crucial, especially in a pharmaceutical context.
-
Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.
-
Column: A chiral stationary phase (CSP) is required. Common CSPs are based on cellulose or amylose derivatives.
-
Method Development: Screening different chiral columns and mobile phase compositions (typically mixtures of hexane/isopropanol or hexane/ethanol with a small amount of an amine modifier like diethylamine) is necessary to achieve baseline separation of the enantiomers.
-
-
Alternative Method: Derivatization with a chiral reagent followed by analysis by standard HPLC or NMR can also be used to determine enantiomeric excess.
Summary of Potential Impurities
| Impurity Name | Likely Origin | Recommended Analytical Technique |
| 2-Chloroacetophenone | Unreacted starting material (Route 1) | HPLC, GC-MS |
| 2-Amino-1-(2-chlorophenyl)ethanone | Incomplete reduction (Route 1) | HPLC |
| 2-Chloro-1-phenylethane-1,2-diol | Hydrolysis of epoxide (Route 2) | HPLC, LC-MS |
| 1-Amino-2-(2-chlorophenyl)ethanol | Regioisomeric by-product (Route 2) | HPLC, LC-MS |
| Residual Solvents | From reaction workup or purification | GC-Headspace |
| Enantiomeric Impurity | From non-stereoselective synthesis | Chiral HPLC |
Experimental Protocols
Protocol 1: General Method for Impurity Profiling by HPLC
This protocol provides a starting point for developing an HPLC method for analyzing the purity of 2-Amino-2-(2-chlorophenyl)ethanol.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.
Rationale: A C18 column is a good general-purpose column for separating compounds of moderate polarity. The gradient elution allows for the separation of a wide range of potential impurities, from polar starting materials to less polar by-products. TFA is used as an ion-pairing agent to improve peak shape for the amine.
Protocol 2: Recrystallization for Purification
Recrystallization is an effective method for purifying the final product.
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may be necessary.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
References
-
Chiral Amino Alcohol Synthesis Overview. (2023). Journal of the American Chemical Society. [Link]
-
Synthesis of Chiral 1,2-Amino Alcohols. (2024). The Journal of Organic Chemistry. [Link]
- Synthesis of 2-chlorostyrene oxide. (Date not available).
-
Impurity Profiling in Pharmaceutical Products. (2018). Sciensano. [Link]
-
Synthesis and Characterization of Lopinavir Impurities. (Date not available). PMC. [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids. (Date not available). MDPI. [Link]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Amino-2-(2-chlorophenyl)ethanol
Welcome to our dedicated technical support guide for the synthesis of 2-Amino-2-(2-chlorophenyl)ethanol. This resource is designed for researchers, medicinal chemists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important amino alcohol intermediate. Our guidance is rooted in fundamental chemical principles and proven laboratory practices to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 2-Amino-2-(2-chlorophenyl)ethanol?
There are three primary and well-established synthetic strategies for preparing 2-Amino-2-(2-chlorophenyl)ethanol, each with its own set of advantages and challenges. The choice of route often depends on the availability of starting materials, the desired stereochemical outcome, and the scale of the synthesis.
-
Reduction of an α-Amino Ketone Precursor: This is a highly effective method, particularly for stereoselective synthesis. The route involves the reduction of 2-amino-1-(2-chlorophenyl)ethan-1-one.
-
Ring-Opening of an Epoxide: This classic approach involves the nucleophilic attack of an amine source on 2-(2-chlorophenyl)oxirane. It is a straightforward method for accessing the amino alcohol scaffold.
-
Reduction of a Phenylglycine Derivative: Starting from 2-(2-chlorophenyl)glycine, the carboxylic acid functionality can be reduced to the corresponding alcohol.
Below is a visual representation of these synthetic pathways.
Caption: Primary synthetic routes to 2-Amino-2-(2-chlorophenyl)ethanol.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield in the Reduction of 2-Amino-1-(2-chlorophenyl)ethan-1-one
Potential Cause A: Incomplete Reaction
-
Explanation: The reducing agent may not be sufficiently reactive, or the reaction time may be too short.
-
Solutions:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild and often effective reducing agent for this transformation. For more stubborn reductions, lithium aluminum hydride (LiAlH₄) can be used, but with greater caution due to its high reactivity.
-
Solvent: Methanol or ethanol are common solvents for NaBH₄ reductions. For LiAlH₄, anhydrous ethereal solvents like THF or diethyl ether are essential.
-
Temperature: While NaBH₄ reductions can often be run at room temperature, cooling to 0°C can improve selectivity. LiAlH₄ reactions require strict temperature control, typically starting at 0°C or even -78°C.
-
Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material.
-
Potential Cause B: Side Reactions
-
Explanation: Over-reduction or competing side reactions can consume the starting material or the product.
-
Solutions:
-
Stoichiometry: Carefully control the molar equivalents of the reducing agent. A slight excess (1.1-1.5 equivalents) is typical.
-
Temperature Control: Add the reducing agent portion-wise at a low temperature to manage the exothermicity of the reaction.
-
| Parameter | Condition for NaBH₄ | Condition for LiAlH₄ |
| Solvent | Methanol, Ethanol | Anhydrous THF, Diethyl Ether |
| Temperature | 0°C to Room Temperature | -78°C to 0°C |
| Equivalents | 1.1 - 1.5 | 1.0 - 1.2 |
| Work-up | Quench with acetone, then acidify | Fieser work-up (sequential addition of water, NaOH solution, and more water) |
Issue 2: Poor Regioselectivity in Epoxide Ring-Opening
Potential Cause: Steric and Electronic Effects
-
Explanation: The ring-opening of an unsymmetrical epoxide like 2-(2-chlorophenyl)oxirane with an amine can potentially yield two regioisomers. The nucleophile can attack either the more substituted (benzylic) carbon or the less substituted carbon.
-
Solutions:
-
Nucleophile Choice: Using ammonia or ammonium hydroxide typically favors attack at the less sterically hindered carbon, which in this case is the desired outcome to form the primary amine.
-
Reaction Conditions: Under neutral or basic conditions, the Sₙ2-type attack at the less substituted carbon is generally favored. Acidic conditions can promote opening at the more substituted carbon via a carbocation-like intermediate, leading to the undesired regioisomer.
-
Solvent: Protic solvents like water or alcohols can facilitate the reaction.
-
Caption: Decision tree for troubleshooting epoxide ring-opening regioselectivity.
Issue 3: Difficulty in Purifying the Final Product
Potential Cause: High Polarity and Basic Nature of the Amino Alcohol
-
Explanation: Amino alcohols are polar compounds and can interact strongly with the acidic silanol groups on standard silica gel. This can lead to significant tailing, poor separation, and even product loss during column chromatography.
-
Solutions:
-
Modified Eluent for Column Chromatography: Add a small amount of a basic modifier to your eluent system to neutralize the acidic sites on the silica gel. A common practice is to add 0.5-1% triethylamine or ammonium hydroxide to a solvent system like dichloromethane/methanol or ethyl acetate/hexanes.[1]
-
Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative to silica gel for purifying basic compounds.
-
Crystallization: If the product is a solid, crystallization can be an excellent purification method. The product can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent (e.g., methanol or ether), which often improves its crystallinity. The salt can then be recrystallized. The free base can be regenerated by treatment with a base.
-
Vacuum Distillation: For thermally stable, non-solid amino alcohols, vacuum distillation can be a viable purification technique.
-
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of 2-Amino-1-(2-chlorophenyl)ethan-1-one
This protocol is adapted from general procedures for the asymmetric reduction of α-amino ketones.[2]
-
Step 1: Reaction Setup
-
To a dry, nitrogen-flushed round-bottom flask, add 2-amino-1-(2-chlorophenyl)ethan-1-one (1.0 eq).
-
Add methanol (10 volumes, e.g., 10 mL per gram of starting material).
-
Add a chiral ruthenium catalyst (e.g., a Ru-diamine complex, 0.1-1 mol%).
-
Add a mixture of formic acid and triethylamine (5:2 ratio, 1 volume).
-
-
Step 2: Reaction Execution
-
Stir the mixture at 60-65°C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 18-24 hours).
-
-
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by adding aqueous ammonium hydroxide (1 volume).
-
Add water (10 volumes) and stir for 30 minutes to precipitate the product.
-
Filter the solid, wash with water and then with a small amount of cold methanol.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate).
-
Protocol 2: Amination of 2-(2-Chlorophenyl)oxirane
This protocol is based on general procedures for epoxide aminolysis.
-
Step 1: Reaction Setup
-
In a sealed tube or a pressure reactor, place 2-(2-chlorophenyl)oxirane (1.0 eq).
-
Add a significant excess of aqueous ammonium hydroxide (e.g., 10-20 equivalents).
-
A co-solvent such as ethanol or isopropanol can be added to improve solubility.
-
-
Step 2: Reaction Execution
-
Seal the vessel and heat the mixture to 70-80°C.
-
Maintain the temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
-
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an eluent containing a basic modifier (e.g., 1% triethylamine in 95:5 dichloromethane:methanol).
-
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Amino Alcohols. BenchChem.
- Guidechem. (n.d.). What is the synthesis process of 2-(2-Aminoethoxy)ethanol?.
- SciHorizon. (2024).
- Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols.
- BOC Sciences. (n.d.). Amino Alcohol Synthesis Service.
- Sigma-Aldrich. (n.d.). (2R)-2-(2-chlorophenyl)oxirane.
- U.S. Patent No. US20040176637A1. (2004). Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
- Diva-Portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis.
- Organic Chemistry Portal. (2020). CuI/2-Aminopyridine 1-Oxide Catalyzed Amination of Aryl Chlorides with Aliphatic Amines.
- PubChem. (n.d.). 2-(2-Chlorophenyl)oxirane.
Sources
Technical Support Center: Synthesis of 2-Amino-2-(2-chlorophenyl)ethanol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Amino-2-(2-chlorophenyl)ethanol. It provides in-depth troubleshooting for common side reactions and impurities encountered during its synthesis, with a focus on mechanistic understanding and practical, field-tested solutions.
I. Overview of the Primary Synthetic Pathway
The most common laboratory-scale synthesis of 2-Amino-2-(2-chlorophenyl)ethanol involves the reduction of the corresponding α-aminoketone, 2-Amino-1-(2-chlorophenyl)ethanone. This reduction is the critical step where many of the challenges and side reactions arise. The choice of reducing agent and reaction conditions is paramount to achieving high yield and purity.
Below is a generalized workflow for this critical reduction step.
Caption: Comparison of reduction pathways and the dehalogenation side reaction.
FAQ 3: Formation of Positional Isomer
Question: I've identified an impurity that appears to be an isomer of my product. Could this be 1-Amino-2-(2-chlorophenyl)ethanol, and where would it come from?
Answer:
The formation of the positional isomer, 1-Amino-2-(2-chlorophenyl)ethanol, is a plausible side reaction, but its origin is typically from an impurity in the starting material rather than an isomerization during the reduction.
Causality and Mechanism:
The synthesis of the α-aminoketone precursor can sometimes yield a mixture of isomers. For example, if the synthesis involves the amination of an α-haloketone like 2-bromo-1-(2-chlorophenyl)ethanone, a small amount of the isomeric 1-bromo-2-(2-chlorophenyl)ethanone could be present, leading to the formation of 1-amino-2-(2-chlorophenyl)ethanone. This isomeric ketone would then be reduced along with your main starting material. [1] Troubleshooting Protocol:
-
Analyze the Starting Material: Before starting the reduction, carefully analyze your 2-Amino-1-(2-chlorophenyl)ethanone precursor using high-resolution techniques like ¹H NMR, ¹³C NMR, and LC-MS to check for the presence of any isomeric impurities.
-
Purify the Precursor: If the isomeric ketone is present, it must be removed before the reduction step. This is often challenging due to similar physical properties. Column chromatography on silica gel is the most effective method.
-
Purification of the Final Product: If the isomeric impurity is carried through to the final product, careful purification is required.
-
Recrystallization: This can be effective if the two isomers have different solubilities. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Column Chromatography: This remains a reliable, albeit more labor-intensive, method for separating isomers.
-
FAQ 4: Over-reduction to Ethylamine Derivative
Question: My NMR spectrum shows signals that suggest the formation of an N-ethyl group. How is this possible when using ethanol as a solvent?
Answer:
This is a side reaction known as reductive amination. It can occur if there are aldehyde impurities in your ethanol solvent.
Causality and Mechanism:
Ethanol can contain small amounts of its oxidation product, acetaldehyde. [2]The primary amine of your product can react with this acetaldehyde impurity to form an imine, which is then reduced by the excess NaBH₄ present in the reaction mixture to yield the N-ethyl derivative, 2-(Ethylamino)-2-(2-chlorophenyl)ethanol.
Caption: Pathway for the formation of the N-ethyl side product via reductive amination.
Troubleshooting Protocol:
-
Use High-Purity Solvent: Always use anhydrous, high-purity grade ethanol or methanol for your reaction to minimize the presence of aldehyde impurities.
-
Check Solvent Purity: If this side reaction is persistent, consider testing your solvent for aldehyde impurities using a 2,4-Dinitrophenylhydrazine (DNPH) test.
-
Purification: The N-ethylated product will have different polarity and basicity compared to your desired primary amine. It can typically be separated by column chromatography.
III. Summary of Key Side Products
| Side Product | Chemical Name | Origin | Prevention Strategy |
| Incomplete Reaction | 2-Amino-1-(2-chlorophenyl)ethanone | Insufficient or inactive reducing agent. | Use fresh NaBH₄, increase equivalents, optimize time/temp. |
| Dehalogenation | 2-Amino-2-phenylethanol | Catalytic hydrogenation (e.g., H₂/Pd-C). | Use NaBH₄ instead of catalytic hydrogenation. |
| Isomer Formation | 1-Amino-2-(2-chlorophenyl)ethanol | Isomeric impurity in the starting ketone. | Purify the starting material before reduction. |
| N-Alkylation | 2-(Ethylamino)-2-(2-chlorophenyl)ethanol | Acetaldehyde impurity in ethanol solvent. | Use high-purity, anhydrous solvents. |
IV. References
-
SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Retrieved from [Link]
-
ChemBK. (2024). 2-Amino-1-(2-chlorophenyl)ethanol. Retrieved from [Link]
-
Google Patents. (2021). Synthesis of 2-(2-aminoethoxy) ethanol. Retrieved from
-
ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Google Patents. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives. Retrieved from
-
LabRulez GCMS. (n.d.). Organic Impurities in Ethanol for Alcohol-Based Hand Sanitizer Products. Retrieved from [Link]
Sources
Technical Support Center: Stereoselective Synthesis of 2-Amino-2-(2-chlorophenyl)ethanol
Welcome to the technical support hub for the synthesis of 2-Amino-2-(2-chlorophenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of managing stereoselectivity in this critical synthesis. Our focus is on providing practical, field-tested insights to ensure the successful and efficient production of enantiomerically pure target molecules.
Section 1: Frequently Asked Questions (FAQs)
Here, we address common queries regarding the stereoselective synthesis of 2-Amino-2-(2-chlorophenyl)ethanol, providing concise and actionable answers.
Q1: What are the primary strategies for achieving high enantioselectivity in the synthesis of 2-Amino-2-(2-chlorophenyl)ethanol?
A1: The main approaches to control stereochemistry in this synthesis are:
-
Asymmetric Synthesis: This involves the direct formation of a single enantiomer from a prochiral precursor. A prominent method is the asymmetric reduction of the corresponding ketone, 2-amino-1-(2-chlorophenyl)ethanone, using chiral catalysts.
-
Chiral Resolution: This technique separates a racemic mixture of the amino alcohol into its individual enantiomers. This can be achieved through crystallization with a chiral resolving agent to form diastereomeric salts or via enzymatic resolution.[1][2][]
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction, after which it is removed.[4][5][6]
Q2: My asymmetric reduction of 2-amino-1-(2-chlorophenyl)ethanone is showing low enantiomeric excess (ee). What are the likely causes?
A2: Low enantiomeric excess can stem from several factors:
-
Catalyst Inactivity or Degradation: The chiral catalyst may be sensitive to air or moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
-
Incorrect Catalyst Choice: The chosen catalyst may not be optimal for this specific substrate. Screening different chiral ligands or catalyst systems is recommended.
-
Reaction Conditions: Temperature, pressure, and solvent can significantly influence enantioselectivity. Optimization of these parameters is crucial. For instance, lower temperatures often lead to higher ee.
-
Substrate Purity: Impurities in the starting ketone can interfere with the catalyst, leading to reduced selectivity.
Q3: I'm struggling with the separation of diastereomeric salts in my chiral resolution. What can I do?
A3: Difficulty in separating diastereomeric salts is a common issue. Consider the following:
-
Solvent Screening: The solubility of diastereomeric salts is highly dependent on the solvent system. A systematic screening of different solvents and solvent mixtures is essential to find conditions where one diastereomer is significantly less soluble than the other.
-
Cooling Rate: A slow, controlled cooling rate during crystallization can promote the formation of larger, purer crystals of the desired diastereomer.
-
Seeding: Introducing a small seed crystal of the desired diastereomer can initiate crystallization and improve selectivity.
-
Alternative Resolving Agents: If separation remains challenging, employing a different chiral resolving agent can lead to diastereomeric salts with more distinct physical properties.
Q4: Can enzymatic resolution be applied to 2-Amino-2-(2-chlorophenyl)ethanol?
A4: Yes, enzymatic resolution is a viable and often highly selective method.[7] Lipases are commonly used to selectively acylate one enantiomer of the amino alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. Key considerations include enzyme selection, solvent, acyl donor, and temperature to achieve optimal conversion and enantioselectivity.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during the synthesis, presented in a problem-solution format.
Troubleshooting Guide 1: Asymmetric Reduction of 2-Amino-1-(2-chlorophenyl)ethanone
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | 1. Inactive reducing agent.2. Catalyst poisoning.3. Insufficient reaction time or temperature. | 1. Use a fresh, properly stored reducing agent (e.g., borane source).2. Purify the substrate to remove potential catalyst poisons. Ensure the reaction is free from oxygen and water.3. Monitor the reaction by TLC or HPLC and adjust time/temperature accordingly. |
| Poor Enantioselectivity (low ee) | 1. Suboptimal catalyst or ligand.2. Incorrect reaction temperature.3. Racemization of the product under reaction or workup conditions. | 1. Screen a panel of chiral catalysts (e.g., different oxazaborolidines for CBS reduction).[8]2. Perform the reaction at lower temperatures, as this often enhances selectivity.[9]3. Analyze the product at different time points to check for racemization. Use mild workup conditions (e.g., avoid strong acids or bases if the product is sensitive). |
| Inconsistent Results | 1. Variability in reagent quality.2. Inconsistent reaction setup (e.g., moisture, atmosphere).3. Small variations in temperature. | 1. Use reagents from a reliable source and test for purity.2. Strictly adhere to anhydrous and inert atmosphere techniques.3. Use a cryostat for precise temperature control. |
Troubleshooting Guide 2: Chiral Resolution via Diastereomeric Salt Crystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystallization | 1. Solution is too dilute.2. Unsuitable solvent.3. Formation of an oil instead of crystals. | 1. Carefully concentrate the solution.2. Systematically screen a range of solvents with varying polarities.3. Try adding a co-solvent or cooling the solution more slowly. Scratching the inside of the flask can also induce crystallization. |
| Low Diastereomeric Excess (de) of Crystals | 1. Co-crystallization of both diastereomers.2. Inefficient separation of the desired diastereomer. | 1. Perform multiple recrystallizations to improve purity.2. Optimize the solvent system to maximize the solubility difference between the diastereomers.3. Ensure the filtration and washing steps are performed quickly to minimize dissolution of the desired product. |
| Low Yield of Resolved Enantiomer | 1. Significant solubility of the desired diastereomeric salt.2. Loss of material during recrystallization. | 1. Adjust the solvent composition to decrease the solubility of the target salt.2. Minimize the number of recrystallization steps if possible, or optimize the conditions to reduce losses. |
Section 3: Experimental Protocols & Workflows
This section details a step-by-step methodology for a common stereoselective synthesis approach.
Protocol: Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst
This protocol describes the enantioselective reduction of 2-amino-1-(2-chlorophenyl)ethanone to yield the corresponding (S)- or (R)-2-amino-2-(2-chlorophenyl)ethanol.[8] The choice of the (R)- or (S)-CBS catalyst will determine the stereochemistry of the product.[8]
Materials:
-
2-amino-1-(2-chlorophenyl)ethanone hydrochloride
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (as a 1M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
2M Hydrochloric acid
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve 2-amino-1-(2-chlorophenyl)ethanone hydrochloride in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Catalyst Addition: Cool the solution to 0°C and add the (R)- or (S)-CBS catalyst solution (5-10 mol%) dropwise.
-
Borane Addition: Slowly add BMS (1.0-1.2 equivalents) to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C and monitor its progress by TLC or HPLC. The reaction is typically complete within a few hours.
-
Quenching: Once the reaction is complete, slowly add methanol dropwise at 0°C to quench the excess borane.
-
Work-up: Allow the mixture to warm to room temperature. Add 2M HCl and stir for 30 minutes. Neutralize the solution with saturated sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the enantiomerically enriched 2-amino-2-(2-chlorophenyl)ethanol.
-
Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.[10]
Section 4: Visualizations
Diagram 1: General Strategies for Stereoselective Synthesis
Caption: Overview of major pathways to obtain enantiopure 2-amino-2-(2-chlorophenyl)ethanol.
Diagram 2: Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A logical workflow for diagnosing and resolving issues of low enantioselectivity.
References
-
Synthetic 2-amino alcohol derivatives as chiral auxiliaries. PubMed. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. Available at: [Link]
-
Chiral resolution. Wikipedia. Available at: [Link]
-
Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. Available at: [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. ACS Publications. Available at: [Link]
-
Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of chiral .alpha.-alkyl phenethylamines via organometallic addition to chiral 2-aryl-1,3-oxazolidines. ACS Publications. Available at: [Link]
-
Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Available at: [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Available at: [Link]
-
Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. PubMed. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. Available at: [Link]
- Process for the enzymatic resolution of racemic 2-amino-1-alkanols.Google Patents.
-
Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. PubMed. Available at: [Link]
-
Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implicatio. University of York. Available at: [Link]
-
Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity. ACS Publications. Available at: [Link]
-
Diastereoselective synthesis of vicinal amino alcohols. RSC Publishing. Available at: [Link]
-
Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. RSC Publishing. Available at: [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. SciHorizon. Available at: [Link]
-
Ethanol, 2-[(2-chlorophenyl)amino]- - Substance Details. US EPA. Available at: [Link]
-
Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. MDPI. Available at: [Link]
-
(S)-2-Amino-2-(2-chlorophenyl)cyclohexanone. ResearchGate. Available at: [Link]
-
Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyz. Semantic Scholar. Available at: [Link]
-
Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. ResearchGate. Available at: [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press. Available at: [Link]
-
Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. RSC Publishing. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. [Synthetic 2-amino alcohol derivatives as chiral auxiliaries] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. yakhak.org [yakhak.org]
Technical Support Center: Purification of 2-Amino-2-(2-chlorophenyl)ethanol
Here is the technical support center for the purification challenges of "2-Amino-2-(2-chlorophenyl)ethanol".
Welcome to the technical support guide for 2-Amino-2-(2-chlorophenyl)ethanol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important chiral building block. As a key intermediate in the synthesis of various biologically active molecules, its purity is paramount. This guide provides in-depth, experience-based answers to common purification challenges, from removing simple synthesis by-products to performing complex chiral resolutions.
Part 1: Understanding the Core Purification Challenges
2-Amino-2-(2-chlorophenyl)ethanol possesses two key structural features that define its purification strategy:
-
Polar Functional Groups: The presence of a primary amine (-NH₂) and a primary alcohol (-OH) makes the molecule polar and capable of hydrogen bonding. This influences its solubility and interactions with chromatographic stationary phases.
-
A Chiral Center: The carbon atom bonded to the amino, hydroxyl, and chlorophenyl groups is a stereocenter. This means the molecule exists as a pair of non-superimposable mirror images called enantiomers ((R) and (S) forms).
Therefore, purification must address two distinct goals:
-
Chemical Purity: Removal of impurities from the synthesis, such as starting materials, reagents, and by-products.
-
Stereochemical (Enantiomeric) Purity: Separation of the desired enantiomer from the undesired one, a process known as chiral resolution. For many pharmaceutical applications, the biological activity resides in a single enantiomer.[1][2]
Part 2: FAQs on General (Achiral) Purification
This section focuses on achieving high chemical purity for the racemic mixture before attempting to separate the enantiomers.
Question: My crude product is a brown oil/solid with multiple spots on TLC. What is the best first step for purification?
Answer: For multi-gram quantities, a bulk purification method is the most efficient starting point. The choice between recrystallization and column chromatography depends on the impurity profile.
Causality: Recrystallization is a highly effective technique for removing impurities that have different solubility profiles from your target compound.[3] It is often faster and more scalable than chromatography for removing bulk impurities. However, if impurities have very similar solubility to the product, column chromatography provides superior separation based on differential adsorption to a stationary phase.
Recommended Workflow:
-
Initial Assessment: Run a Thin Layer Chromatography (TLC) plate with a moderately polar solvent system (e.g., 10:1 Dichloromethane:Methanol).
-
If you see a major product spot well-separated from minor impurity spots: Recrystallization is likely a good choice.
-
If spots are close together or streaking: Column chromatography is the more appropriate first step.
-
-
Action: Proceed with the selected technique as described in the questions below.
Question: How do I perform an effective recrystallization for 2-Amino-2-(2-chlorophenyl)ethanol?
Answer: A mixed-solvent recrystallization is often most effective for amino alcohols.[4][5] This involves dissolving the compound in a "good" solvent where it is highly soluble, and then adding a "bad" or "anti-solvent" where it is poorly soluble to induce crystallization.
Causality: It can be difficult to find a single solvent that dissolves the compound well when hot but poorly when cold.[4][6] A mixed-solvent system gives you fine control over the solubility. By adding the anti-solvent dropwise to a hot, dissolved solution, you can bring the solution to the exact point of saturation, maximizing recovery of pure crystals upon cooling.
Recommended Solvents:
| Solvent System (Good / Anti-Solvent) | Rationale & Comments |
| Ethanol / Water | Ethanol is a good solvent for the polar amino alcohol. Water is a miscible anti-solvent that will decrease solubility. This is a common and effective system.[4] |
| Isopropanol / Hexanes | Isopropanol is a good solvent. Hexanes are a non-polar anti-solvent. This combination provides a significant polarity difference, often leading to good crystal formation. |
| Ethyl Acetate / Hexanes | A more moderately polar system. Useful if the compound is excessively soluble in alcohols. |
See Part 5: Detailed Protocols for a step-by-step guide to mixed-solvent recrystallization.
Question: My compound "oils out" instead of crystallizing. What's wrong and how do I fix it?
Answer: "Oiling out" occurs when the solubility of your compound in the solvent is so low that it comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This is a common problem when a solution is cooled too quickly or the solvent is inappropriate.[7]
Troubleshooting Steps:
-
Re-heat the Solution: Add a small amount of the "good" solvent back to the mixture until the oil completely redissolves.
-
Slow Down Cooling: This is the most critical step. Insulate the flask (e.g., wrap it in paper towels or place it in a beaker of warm water) to ensure the solution cools to room temperature as slowly as possible. Slow cooling allows molecules to orient themselves properly into a crystal lattice.[4]
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask just below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth to begin.[7]
-
Add a Seed Crystal: If you have a tiny amount of pure, solid product, add one crystal to the cooled solution to initiate crystallization.[7]
Part 3: FAQs on Chiral Resolution (Stereochemical Purification)
Once the compound is chemically pure (typically >95%), the next major challenge is to separate the enantiomers.
Question: What is the most common method for resolving the enantiomers of this amino alcohol?
Answer: The most common and scalable method for resolving a basic compound like 2-Amino-2-(2-chlorophenyl)ethanol is diastereomeric salt formation .[8]
Causality: Enantiomers have identical physical properties (solubility, melting point) and cannot be separated by standard techniques like recrystallization. However, by reacting the racemic amine with a single enantiomer of a chiral acid (a "resolving agent"), you form a mixture of two diastereomeric salts.
-
(R)-Amine + (R)-Acid → (R,R)-Salt
-
(S)-Amine + (R)-Acid → (S,R)-Salt
Diastereomers have different physical properties.[9] This difference in solubility allows one salt to be selectively crystallized from the solution, leaving the other behind. The crystallized salt is then isolated, and the chiral acid is removed by treatment with a base to regenerate the single, pure enantiomer of the amine.
Question: Which chiral resolving agents should I use?
Answer: Since 2-Amino-2-(2-chlorophenyl)ethanol is a base, you must use a chiral acid as the resolving agent. The choice of acid is critical and often requires empirical screening.
Recommended Chiral Resolving Agents:
| Resolving Agent | Rationale & Comments |
| L-(+)-Tartaric Acid | A readily available and inexpensive di-carboxylic acid. It is one of the most common resolving agents for amines and is an excellent starting point.[8] |
| (1R)-(-)-10-Camphorsulfonic Acid | A strong acid that forms well-defined, crystalline salts. Often works when tartaric acid fails. |
| (R)-(-)-Mandelic Acid | An aromatic carboxylic acid that can have favorable π-stacking interactions within the crystal lattice, aiding in selective crystallization. |
See Part 5: Detailed Protocols for a step-by-step guide to this process.
Question: My diastereomeric salt resolution isn't working. What are my other options?
Answer: If diastereomeric salt resolution fails or if you need very high enantiomeric purity (>99.5% ee), the best alternative is chiral column chromatography , typically using High-Performance Liquid Chromatography (HPLC).[10]
Causality: Chiral chromatography uses a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP). The enantiomers of your compound interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. This causes one enantiomer to travel through the column faster than the other, allowing for their separation.[11][12] Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds.[10]
When to Use Chiral HPLC:
-
For analytical purposes to determine the enantiomeric excess (ee%) of your product.
-
For preparative purification when crystallization methods fail.
-
For final polishing of an enantiomerically enriched product to achieve very high purity.
Part 4: Purification Strategy Workflow
This diagram outlines the decision-making process for purifying a crude sample of 2-Amino-2-(2-chlorophenyl)ethanol.
Caption: Decision workflow for purification.
Part 5: Detailed Protocols
Protocol 1: Mixed-Solvent Recrystallization
Objective: To purify crude 2-Amino-2-(2-chlorophenyl)ethanol from non-isomeric impurities. This protocol uses an Ethanol/Water solvent system.
Methodology:
-
Dissolution: Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to fully dissolve the solid at a gentle boil.[13]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.[5]
-
Saturation: Bring the solution back to a gentle boil. Add hot water dropwise using a pipette until you observe a persistent cloudiness (the saturation point).[4]
-
Clarification: Add 1-2 drops of hot ethanol to re-dissolve the cloudiness, resulting in a clear, saturated solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming pure, large crystals.[4]
-
Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to rinse away residual soluble impurities.[4][13]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Diastereomeric Salt Resolution with L-(+)-Tartaric Acid
Objective: To separate a single enantiomer from the racemic mixture.
Methodology:
-
Salt Formation: Dissolve the pure racemic 2-Amino-2-(2-chlorophenyl)ethanol (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents, as it's a diacid) in the same solvent, heating gently if necessary.
-
Mixing: Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate may form immediately.
-
Equilibration: Heat the resulting slurry to boiling to dissolve everything, then allow it to cool very slowly to room temperature. One diastereomeric salt should preferentially crystallize. The key is the slow cooling process which allows the less soluble salt to form pure crystals.[8]
-
Isolation: Collect the crystallized salt by vacuum filtration and wash with a small amount of the cold solvent. This solid is your "Crop 1" and should be enriched in one enantiomer.
-
Analysis: Take a small sample of the crystallized salt, treat it with a base (e.g., 1M NaOH), extract the free amine with an organic solvent (e.g., ethyl acetate), and analyze the organic layer by chiral HPLC to determine the enantiomeric excess (ee%).
-
Liberation of Free Amine: Suspend the bulk of the enantiomerically enriched salt in water and add 2M NaOH solution until the pH is >11. This neutralizes the tartaric acid and liberates the free amine.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched 2-Amino-2-(2-chlorophenyl)ethanol.
References
- Recrystallization - Part 2. (n.d.).
- Mixed Solvent Recrystallization. (n.d.). Retrieved from MIT OpenCourseWare & vertexaisearch.cloud.google.com.
- Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Chiral resolution. (n.d.). In Wikipedia.
- 2-Amino-2-(2-chlorophenyl)ethanol. (n.d.). Sigma-Aldrich.
- 2-Amino-2-(4-chlorophenyl)ethanol. (n.d.). Benchchem.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- 2-(2-((2-(((4-Chlorophenyl)(phenyl)methyl)amino)ethyl)amino)ethoxy)ethanol. (n.d.). LGC Standards.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (n.d.). MDPI.
- (R)-2-Amino-2-(4-chlorophenyl)ethanol. (n.d.). MySkinRecipes.
- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogen
- An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad.
- Synthesis of 2-(2-aminoethoxy) ethanol. (2021).
- Ethanol, 2-[(2-chlorophenyl)amino]-. (n.d.). US EPA.
- Chromatographic Separations and Analysis of Enantiomers. (n.d.).
- Impurity profile of amino acids. (2025).
- Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). PMC.
- 2-Amino-1-(2-chlorophenyl)ethanol. (n.d.). AMERICAN ELEMENTS.
- Chapter 4 - Chromatographic Separation of Amino Acids. (n.d.).
- "N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions. (n.d.). Benchchem.
- Amino Acid Separation via Chrom
- Peptide Purification Process & Methods: An Overview. (n.d.). Bachem.
- Advances in Purification Technologies. (n.d.). Bioprocessing Summit.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. (R)-2-Amino-2-(4-chlorophenyl)ethanol [myskinrecipes.com]
- 3. mt.com [mt.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. bio-rad.com [bio-rad.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Improving the Enantiomeric Excess of 2-Amino-2-(2-chlorophenyl)ethanol
Welcome to the technical support center for the chiral resolution of 2-Amino-2-(2-chlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals actively working on synthesizing or isolating enantiomerically pure forms of this critical chiral building block. As the therapeutic efficacy and safety of many pharmaceutical compounds are often attributed to a single enantiomer, achieving high enantiomeric excess (e.e.) is a paramount objective.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the three primary methods of enhancing enantiomeric excess: Enzymatic Kinetic Resolution, Diastereomeric Salt Crystallization, and Preparative Chiral Chromatography.
Part 1: Foundational Step - Validating Your Analytical Method
Before attempting to optimize any resolution process, it is imperative to have a robust and validated analytical method to accurately measure the enantiomeric excess. It is a common pitfall to spend significant resources optimizing a reaction, only to discover the analytical measurement was flawed.[1]
Frequently Asked Questions (FAQs)
Q1: Why must I validate my analytical method before troubleshooting my resolution experiment? A: You can only trust your experimental results if you can trust your measurements. An unoptimized or flawed analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), can produce misleading results like peak co-elution or inaccurate peak integration, giving the false appearance of low enantioselectivity.[1] Confirming that you can accurately separate and quantify a 50:50 racemic mixture is the essential first step.
Q2: What are the initial steps to validate my chiral HPLC method? A: Start by analyzing a true racemic sample of 2-Amino-2-(2-chlorophenyl)ethanol. The goal is to achieve baseline separation of the two enantiomer peaks, meaning the signal returns to the baseline between them. The integrated area of these two peaks should be nearly identical (a 50:50 ratio).[1] If you cannot achieve this, your analytical method requires optimization before it can be used to assess the outcome of a resolution experiment.
Troubleshooting Guide: Analytical Method
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| No separation of enantiomers. | Incorrect Chiral Stationary Phase (CSP): The chosen CSP does not have the appropriate chiral recognition mechanism for your analyte. | Screen different types of CSPs. For amino alcohols, polysaccharide-based (e.g., Chiralpak®), Pirkle-type, or cyclodextrin-based columns are often successful.[2][3] |
| Suboptimal Mobile Phase: The solvent composition is not conducive to resolving the enantiomers. | Systematically vary the mobile phase composition. For normal phase, adjust the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., isopropanol). Small changes can have a large impact.[2] | |
| Poor peak shape (tailing or fronting). | Secondary Interactions: The basic amino group in your analyte may be interacting strongly with residual silanols on the silica support. | Add a competing amine, such as diethylamine (DEA), to the mobile phase in normal phase chromatography. This masks the secondary interaction sites and improves peak shape.[2] |
| Poorly resolved peaks (no baseline separation). | Insufficient Selectivity: The mobile phase is too strong or too weak, eluting the enantiomers too quickly or too slowly. | Fine-tune the mobile phase composition. Decrease the percentage of the alcohol modifier in normal phase to increase retention and potentially improve resolution. Also, consider lowering the column temperature. |
| Analyte Derivatization Needed: The underivatized amino alcohol may not interact strongly enough with the CSP. | Consider derivatizing the amino or alcohol group with reagents like FMOC-Cl or NBD-Cl to introduce functional groups (e.g., aromatic rings for π-π interactions) that enhance chiral recognition.[2][4] |
Part 2: Enzymatic Kinetic Resolution (EKR)
Enzymatic Kinetic Resolution is a powerful technique that utilizes the high stereoselectivity of enzymes, typically lipases, to catalyze a reaction (e.g., acylation) on only one enantiomer of a racemic mixture. This results in a mixture of a slower-reacting, unreacted enantiomer and a faster-reacting, chemically modified enantiomer, which can then be separated.
Frequently Asked Questions (FAQs)
Q1: What is the principle of Enzymatic Kinetic Resolution? A: EKR leverages the fact that an enzyme will react at a much faster rate with one enantiomer (the 'fast-reacting' enantiomer) than the other (the 'slow-reacting' enantiomer). For an amino alcohol, a common reaction is the acylation of the alcohol or amine group. By stopping the reaction at approximately 50% conversion, you can ideally obtain the unreacted starting material and the acylated product, both in high enantiomeric excess.[5]
Q2: Which enzymes and reaction conditions are suitable for 2-Amino-2-(2-chlorophenyl)ethanol? A: Lipases are the most commonly used enzymes for resolving amino alcohols due to their broad substrate scope and stability in organic solvents.[6] Candida antarctica Lipase B (CALB), often immobilized as Novozym® 435, is a highly effective and widely used catalyst for these transformations.[7] The reaction is typically run in a non-polar organic solvent like toluene or methyl tert-butyl ether (MTBE) at a slightly elevated temperature (e.g., 50 °C) to improve reaction rates.[7]
Q3: How do I choose an appropriate acyl donor? A: The acyl donor is the reagent that provides the acyl group to be transferred to the amino alcohol. Simple esters like vinyl acetate or isopropenyl acetate are often excellent choices because the byproduct (acetaldehyde or acetone, respectively) is volatile and does not interfere with the reaction equilibrium. The choice of acyl donor can influence both the reaction rate and the enantioselectivity.
Troubleshooting Guide: Enzymatic Kinetic Resolution
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion. | Enzyme Inhibition/Deactivation: Impurities in the substrate or solvent may be poisoning the enzyme. The enzyme may have been denatured by improper storage or extreme pH/temperature. | Ensure the use of high-purity, anhydrous solvents and substrate.[8] Verify the activity of the enzyme batch. Consider adding molecular sieves to remove trace water. |
| Suboptimal Reaction Conditions: The chosen solvent or temperature is not ideal for the enzyme's activity. | Screen a range of solvents (e.g., toluene, MTBE, hexane). Optimize the reaction temperature; while higher temperatures increase the rate, they can sometimes decrease enantioselectivity.[7] | |
| Low enantiomeric excess (e.e.) at ~50% conversion. | Poor Enzyme Selectivity: The chosen enzyme is not sufficiently selective for the substrate. | Screen different lipases (e.g., from Pseudomonas cepacia, Rhizomucor miehei) or other hydrolases. |
| Non-Enzymatic Background Reaction: The acylation is occurring slowly without the enzyme, producing a racemic product and lowering the overall e.e. | Run a control reaction without the enzyme to quantify the background reaction rate. If significant, reduce the reaction temperature.[1] | |
| Reaction went past 50% conversion: As the reaction proceeds beyond 50%, the enzyme will begin to acylate the "slow-reacting" enantiomer, reducing the e.e. of both the remaining substrate and the product. | Carefully monitor the reaction progress over time using chiral HPLC/GC and stop the reaction as it approaches 50% conversion.[9] | |
| Reaction is too slow. | Insufficient Enzyme Loading: Not enough catalyst is present. | Increase the amount of enzyme used. |
| Poor Mass Transfer: If using an immobilized enzyme, diffusion of the substrate to the active sites may be limited. | Increase the agitation/stirring speed of the reaction mixture.[9] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add racemic 2-Amino-2-(2-chlorophenyl)ethanol (1.0 eq.).
-
Solvent & Reagents: Add an anhydrous, non-polar solvent (e.g., toluene, 10-20 mL per gram of substrate). Add the acyl donor (e.g., vinyl acetate, 1.5 eq.).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435, 10-50 mg per gram of substrate).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 50 °C).
-
Monitoring: Periodically take small aliquots from the reaction mixture, filter off the enzyme, and analyze by chiral HPLC to determine the conversion and the e.e. of the remaining starting material and the formed product.
-
Workup: Once the reaction has reached ~50% conversion, cool the mixture to room temperature and filter to recover the immobilized enzyme (which can often be reused).
-
Purification: Remove the solvent under reduced pressure. The resulting mixture of the unreacted amino alcohol and the acylated product can be separated by standard column chromatography or chemical extraction.
Visualization: EKR Workflow
Caption: Decision tree for troubleshooting diastereomeric salt crystallization.
Part 4: Preparative Chiral Chromatography
When other methods fail or when very high purity (>99.5% e.e.) is required, preparative chiral HPLC is the method of choice. It uses the same principles as analytical chiral HPLC but on a larger scale to physically separate and collect the two enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the main difference between analytical and preparative chiral HPLC? A: The goal of analytical HPLC is information (quantification), while the goal of preparative HPLC is material (isolation). Preparative systems use larger columns, higher flow rates, and involve intentionally overloading the column to maximize throughput (the amount of material purified per unit of time).
Q2: How do I develop a preparative method? A: Method development starts at the analytical scale. First, find a CSP and mobile phase that provides good separation (resolution > 1.5) for your amino alcohol. Then, gradually increase the sample load on the analytical column to study how resolution changes with increasing concentration (a "loading study"). This data is then used to scale up the method to a larger preparative column.
Q3: Is preparative chromatography expensive? A: It can be. The initial investment in equipment and the cost of large-diameter chiral columns and solvents can be high. However, for high-value compounds in the pharmaceutical industry, its ability to deliver very pure enantiomers often justifies the cost.
Troubleshooting Guide: Preparative Chiral Chromatography
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation (peak overlap) on the preparative column. | Column Overload: Too much sample is being injected for the column dimensions and packing. | Reduce the injection mass. The peaks should not merge into one broad peak; some "peak touch" is acceptable to maximize throughput, but resolution must be maintained. |
| Incorrect Scale-Up: The flow rate or sample concentration was not scaled correctly from the analytical method. | Use a scale-up calculator to ensure the flow rate is adjusted proportionally to the cross-sectional area of the larger column. Dissolve the sample in the mobile phase to avoid solvent effects. | |
| Low recovery of material. | Sample Precipitation: The sample may be precipitating on the column or in the tubing due to high concentration. | Reduce the concentration of the injection solution. Ensure the sample is fully soluble in the mobile phase. |
| Column damage (high backpressure). | Particulate Matter: Unfiltered sample or solvents are clogging the column frit. | Always filter your sample and mobile phases through a 0.45 µm filter before use. Use a guard column to protect the expensive preparative column. |
| Buffer Precipitation: If using buffers in a reversed-phase method, they may precipitate if the organic modifier concentration becomes too high. | Ensure the buffer system is soluble across the entire gradient range used. |
References
- Benchchem. (n.d.). Troubleshooting guide for low enantiomeric excess in chiral synthesis.
- Benchchem. (n.d.). Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers.
- Kim, K. H., & Lee, W. (2013). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH.
- Benchchem. (n.d.). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol.
-
Seog, D. J. H., Kien, N. van, & Ryoo, J. J. (2023). Amino alcohol-derived chiral stationary phases. Chirality, 35(10), 739–752. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting diastereomeric salt crystallization for chiral resolution.
- Szeliga, T., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC - NIH.
- Hirose, T., & Kodama, K. (2022). Chirality Switching in Enantiomer Separation via Diastereomeric Salt Formation. Various sources.
-
Gutman, A. L., et al. (1996). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate. Retrieved from [Link]
-
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Retrieved from [Link]
-
LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
ResearchGate. (2020). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... Retrieved from [Link]
-
Kanda, Y., Hirose, T., & Kodama, K. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. PMC - NIH. Retrieved from [Link]
-
Gotor-Fernández, V., & Gotor, V. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives. Various sources. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amino alcohol-derived chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09004A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Analytical Method Development for "2-Amino-2-(2-chlorophenyl)ethanol" Impurity Profiling
<-1>
Welcome to the technical support center for the analytical method development and impurity profiling of 2-Amino-2-(2-chlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven answers to common challenges encountered during the analysis of this compound and its related impurities.
Section 1: Foundational Knowledge & Initial Strategy
Why is impurity profiling of 2-Amino-2-(2-chlorophenyl)ethanol critical?
2-Amino-2-(2-chlorophenyl)ethanol is a key intermediate in the synthesis of several pharmaceutical compounds. The purity of this starting material directly impacts the quality and safety of the final active pharmaceutical ingredient (API).[1] Impurity profiling is essential to identify and quantify process-related impurities, degradation products, and any other unwanted substances.[2][3] This ensures the final drug product is safe, effective, and compliant with regulatory standards such as those from the International Council for Harmonisation (ICH).[2][3]
What are the potential impurities I should be looking for?
Potential impurities can arise from the synthetic route or degradation. Given that the synthesis may involve the reaction of diethanolamine with a chlorinating agent, potential impurities could include unreacted starting materials, by-products from side reactions, and degradation products.[1] It is also crucial to consider the potential for genotoxic impurities, given the presence of the chloro- functional group.
What is the recommended initial analytical approach?
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and effective starting point for impurity profiling of 2-Amino-2-(2-chlorophenyl)ethanol.[1] This technique offers a good balance of selectivity, sensitivity, and robustness for separating the main component from its potential impurities. For structural elucidation and confirmation of impurities, hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) are indispensable.[3][4]
Section 2: Troubleshooting Common HPLC Issues
This section addresses specific problems you might encounter during HPLC method development in a question-and-answer format.
Q1: I'm observing significant peak tailing for the main analyte peak. What's causing this and how can I fix it?
Answer: Peak tailing is a common issue, especially for basic compounds like 2-Amino-2-(2-chlorophenyl)ethanol, which contains an amine group.[5] The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the surface of the silica-based stationary phase.[5][6]
Here's a systematic approach to troubleshoot and resolve peak tailing:
-
Mobile Phase pH Adjustment: The ionization state of both your analyte and the silanol groups is pH-dependent.
-
Lowering the pH (e.g., to ~2.5-3.0): At low pH, the residual silanol groups are protonated and less likely to interact with the protonated basic analyte.[7] This is often the most effective first step.
-
Increasing the pH: At higher pH, the analyte may be in its free base form, reducing ionic interactions. However, be cautious as high pH can dissolve the silica backbone of the column unless a hybrid or high-pH stable column is used.[8]
-
-
Buffer Selection and Concentration:
-
Use a buffer to maintain a consistent pH throughout the analysis. Phosphate and formate buffers are common choices.
-
Increasing the buffer concentration (e.g., >20 mM) can help to mask the residual silanol groups and improve peak shape.[7]
-
-
Choice of Stationary Phase:
-
Use of Additives:
-
In some cases, adding a "sacrificial base" like triethylamine (TEA) to the mobile phase can preferentially interact with the silanol groups, reducing their availability to interact with the analyte.[7] However, be aware that TEA can suppress MS signals if you are using an LC-MS system.
-
Workflow for Troubleshooting Peak Tailing
Caption: A systematic approach to resolving peak tailing issues.
Q2: I'm struggling to separate two closely eluting impurities. What strategies can I employ to improve resolution?
Answer: Achieving adequate resolution between all impurity peaks is a primary goal of method development. Here are several parameters you can adjust to improve the separation:
-
Modify the Organic Modifier:
-
Solvent Type: Switching between acetonitrile and methanol can significantly alter selectivity due to different solvent properties.
-
Gradient Profile: If using a gradient, try making it shallower (i.e., a slower increase in the organic solvent percentage). This will increase the retention time and potentially improve the separation of closely eluting peaks.
-
-
Change the Stationary Phase:
-
Different C18 Phases: Not all C18 columns are the same. Trying a C18 from a different manufacturer or one with a different bonding density can provide different selectivity.
-
Alternative Chemistries: If C18 is not providing the desired separation, consider a phenyl-hexyl or a polar-embedded phase, which offer different retention mechanisms.
-
-
Adjust the Column Temperature:
-
Increasing the temperature generally decreases retention times and can sometimes improve peak shape and resolution. Conversely, decreasing the temperature can increase retention and may alter selectivity. It's an important parameter to screen.
-
-
Mobile Phase pH:
-
As with peak tailing, adjusting the mobile phase pH can change the ionization state of your impurities, leading to shifts in retention time and potentially improved resolution.
-
Experimental Protocol: Screening for Improved Resolution
-
Baseline Experiment: Run your current method and carefully note the resolution between the critical peak pair.
-
Organic Modifier Screen:
-
Prepare a mobile phase with methanol instead of acetonitrile (or vice versa) at the same proportions.
-
Run the experiment and compare the chromatograms.
-
-
Gradient Optimization:
-
If using a gradient, decrease the rate of change of the organic solvent over the time window where the critical pair elutes.
-
-
Column Screening:
-
If available, test a column with a different stationary phase chemistry (e.g., phenyl-hexyl).
-
-
Temperature Study:
-
Run the analysis at a lower and higher temperature (e.g., 25°C, 35°C, 45°C) and observe the impact on resolution.
-
| Parameter | Initial Condition | Modified Condition 1 | Modified Condition 2 |
| Organic Solvent | Acetonitrile | Methanol | - |
| Gradient | 2%/min | 1%/min | - |
| Column | C18 | Phenyl-Hexyl | - |
| Temperature | 30°C | 40°C | 25°C |
Section 3: Forced Degradation Studies & Method Validation
Q3: How do I design a forced degradation study for 2-Amino-2-(2-chlorophenyl)ethanol?
Answer: Forced degradation (or stress testing) studies are crucial to demonstrate the stability-indicating nature of your analytical method.[9][10] The goal is to induce degradation to an extent of about 10-30% to ensure you can detect and separate the degradation products from the parent compound.[9]
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80°C).
-
Base Hydrolysis: 0.1 M NaOH at room or elevated temperature.
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Dry heat (e.g., 105°C).
-
Photolytic Degradation: Expose the sample to UV and visible light as per ICH Q1B guidelines.
Forced Degradation Workflow
Caption: Workflow for a comprehensive forced degradation study.
Q4: What are the key parameters for validating this analytical method according to ICH Q2(R1)?
Answer: Method validation demonstrates that your analytical procedure is suitable for its intended purpose.[11][12][13][14] For an impurity profiling method, the key validation parameters according to ICH Q2(R1) are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. Forced degradation studies are a key part of demonstrating specificity.[11][14]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For impurities, this should be evaluated from the reporting threshold to at least 120% of the specification limit.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is often determined by spiking the sample with known amounts of impurities and calculating the percent recovery.
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition).
| Validation Parameter | Purpose | Typical Acceptance Criteria for Impurities |
| Specificity | To ensure no interference from other components. | Peak purity index > 0.999; baseline resolution > 1.5. |
| Linearity | To demonstrate a proportional response. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | To assess closeness to the true value. | Recovery between 80.0% and 120.0%. |
| Precision | To measure the variability of the results. | RSD ≤ 10% at the limit of quantitation. |
| LOQ | To define the lower limit of reliable measurement. | S/N ratio ≥ 10. |
| Robustness | To ensure reliability during normal use. | Critical parameters identified; results remain within specifications. |
Section 4: Advanced Topics & FAQs
Q5: When should I use LC-MS for impurity profiling?
Answer: LC-MS is a powerful tool that should be used in the following scenarios:
-
Identification of Unknown Impurities: When you observe peaks in your chromatogram that do not correspond to known standards, LC-MS can provide the molecular weight and fragmentation data needed to propose a structure.[15][16]
-
Confirmation of Known Impurities: To confirm the identity of impurities for which you have reference standards.
-
Peak Purity Assessment: To check for co-eluting peaks, especially during forced degradation studies.
-
Analysis of Non-Chromophoric Impurities: If an impurity lacks a UV chromophore, MS can be used as the primary mode of detection.[4]
Q6: My sample is showing a cluster of small, poorly resolved peaks. What could be the cause?
Answer: This can be indicative of several issues:
-
Sample Degradation: The sample may be degrading in the sample vial or on the column. Try using a fresh sample and a cooled autosampler.
-
Complex Impurity Profile: The synthesis may be producing a large number of related impurities. In this case, you may need to develop a more sophisticated separation method, such as a very shallow gradient or even a two-dimensional LC (2D-LC) method.[3]
-
Column Overload: While less common for impurity analysis, injecting too much sample can lead to peak distortion. Try diluting your sample.
By following the guidance in this technical support center, you will be well-equipped to develop a robust and reliable analytical method for the impurity profiling of 2-Amino-2-(2-chlorophenyl)ethanol, ensuring the quality and safety of your final product.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek. [Link]
-
Quality Guidelines. ICH. [Link]
-
What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Preprints.org. [Link]
-
Forced Degradation Testing. BioPharmaSpec. [Link]
-
Forced degradation studies. MedCrave online. [Link]
-
Ethanol, 2,2'-((m-chlorophenyl)imino)di-. NIST WebBook. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. [Link]
-
Assay and impurities: Method development as part of analytical life-cycle management. ScienceDirect. [Link]
-
LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Waters Corporation. [Link]
-
Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. American Pharmaceutical Review. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
A Roadmap of Drug Development and Analytical Method Progression. Biologics Consulting. [Link]
-
[Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. PubMed. [Link]
-
Ethanol, 2-[(2-chlorophenyl)amino]-. US EPA. [Link]
-
2-(2-Amino-6-chlorophenyl)ethanol. PubChem. [Link]
-
2-Amino-1-(2-chlorophenyl)ethanol. AMERICAN ELEMENTS. [Link]
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- 5. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 6. chromtech.com [chromtech.com]
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- 16. [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Integrity of 2-Amino-2-(2-chlorophenyl)ethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the chiral building block, 2-Amino-2-(2-chlorophenyl)ethanol . This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you maintain the enantiomeric purity of this critical intermediate throughout your experimental workflows.
Introduction: The Challenge of Chiral Stability
2-Amino-2-(2-chlorophenyl)ethanol is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. The presence of a stereocenter at the carbon bearing the amino and hydroxyl groups is often crucial for the desired biological activity and safety profile of the final active pharmaceutical ingredient (API). Loss of enantiomeric purity through racemization can lead to a mixture of enantiomers, potentially reducing therapeutic efficacy and introducing unforeseen toxicological issues. This guide will equip you with the knowledge to proactively prevent and troubleshoot racemization.
Troubleshooting Guide: Loss of Enantiomeric Purity
This section addresses specific issues you may encounter during your experiments that could lead to the racemization of 2-Amino-2-(2-chlorophenyl)ethanol.
Issue 1: My final product shows a significant loss of optical purity after synthesis and workup.
Potential Cause 1: Harsh pH Conditions During Workup or Purification
Exposure to strongly acidic or basic conditions is a primary driver of racemization in amino alcohols. The mechanism can involve the protonation of the amino group, which can facilitate the transient formation of an achiral intermediate, or deprotonation of the benzylic proton under strong basic conditions, leading to a loss of stereochemical integrity.
-
Expert Insight: The ortho-chloro substituent on the phenyl ring can influence the pKa of the benzylic proton, potentially making it more susceptible to abstraction under basic conditions compared to its unsubstituted analog.
Solutions:
-
Neutralize with Care: After your reaction, carefully neutralize the mixture to a pH range of 6-8 before extraction or purification. Use milder acids (e.g., citric acid, acetic acid) or bases (e.g., sodium bicarbonate) for pH adjustment.
-
Avoid Strong Acid/Base Washes: During the workup, avoid washing with strong acids (e.g., concentrated HCl) or strong bases (e.g., NaOH, KOH). If an acid or base wash is necessary, use dilute solutions and minimize contact time.
-
Buffered Systems: For aqueous processing steps, consider using a buffered solution to maintain a stable pH.
Potential Cause 2: Elevated Temperatures During Reaction or Purification
High temperatures provide the activation energy required to overcome the rotational barrier around the chiral center, leading to racemization.[1][2][3][4] This is particularly relevant during distillation, reflux, or long reactions at elevated temperatures.
-
Expert Insight: A process known as "flash thermal racemization" has been demonstrated for similar chiral amines, where high temperatures over a short duration can induce racemization.[1][2][3][4][5] This highlights the sensitivity of such compounds to thermal stress.
Solutions:
-
Strict Temperature Control: Maintain the lowest effective temperature for your reaction. Utilize a well-controlled heating mantle, oil bath, or reactor with precise temperature monitoring.
-
Vacuum Distillation: If distillation is required for purification, perform it under reduced pressure to lower the boiling point and minimize thermal stress.
-
Minimize Reaction Time: Optimize your reaction to proceed to completion in the shortest time possible to reduce the duration of thermal exposure.
Potential Cause 3: Inappropriate Solvent Choice
The polarity and protic nature of the solvent can influence the stability of the chiral center. Protic solvents, especially in combination with basic conditions, can facilitate proton exchange at the stereocenter, leading to racemization. Some polar aprotic solvents might also promote racemization by stabilizing charged intermediates.
Solutions:
-
Solvent Screening: If racemization is suspected, screen a range of solvents. Apolar, aprotic solvents are often a good starting point for maintaining chiral integrity.
-
Water Content: In organic solvents, the presence of water can sometimes suppress racemization under certain conditions, while in other cases, it may facilitate it, especially under basic conditions.[6] If using organic solvents, ensure they are appropriately dried if water is suspected to be detrimental.
| Parameter | Conditions to Avoid | Recommended Conditions |
| pH | < 4 and > 9 | 6 - 8 |
| Temperature | Prolonged heating > 60°C | Maintain lowest effective temperature |
| Solvents | Highly polar, protic solvents in the presence of a base | Apolar, aprotic solvents or carefully selected polar aprotic solvents |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of racemization for 2-Amino-2-(2-chlorophenyl)ethanol?
A1: The most probable mechanism involves the deprotonation of the benzylic proton (the hydrogen on the carbon attached to the phenyl ring, amino group, and hydroxyl group) under basic conditions to form a resonance-stabilized carbanion. This intermediate is planar and achiral. Subsequent reprotonation can occur from either face with equal probability, leading to a racemic mixture. Under acidic conditions, protonation of the amino group can also facilitate racemization, although the carbanion mechanism under basic conditions is often more facile for this class of compounds.
Sources
- 1. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow | Semantic Scholar [semanticscholar.org]
- 2. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scalable and sustainable synthesis of chiral amines by biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. Does water suppress the racemization and decomposition of amino acids? - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-Amino-2-(2-chlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and product safety. This guide provides an in-depth comparison of analytical methodologies for the quantification and purity assessment of 2-Amino-2-(2-chlorophenyl)ethanol, a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the scientific rationale behind the methodological choices, ensuring a robust and self-validating system for your analytical needs.
The Critical Role of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. For a substance like 2-Amino-2-(2-chlorophenyl)ethanol, this involves ensuring the chosen method can accurately and precisely quantify the main component and detect any impurities. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a comprehensive framework for this process, outlining the necessary validation characteristics that will be discussed throughout this guide[1][3][4][5].
Comparative Analysis of Primary Analytical Techniques
The two most prevalent and powerful techniques for the analysis of non-volatile and semi-volatile organic compounds like 2-Amino-2-(2-chlorophenyl)ethanol are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This section will compare these two methods and provide exemplar validation data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of compounds in a mixture. For 2-Amino-2-(2-chlorophenyl)ethanol, a reversed-phase HPLC (RP-HPLC) method is often the most suitable approach.
Causality of Experimental Choices:
-
Column: A C18 column is a common choice for the separation of moderately polar compounds like the target analyte, offering a good balance of retention and resolution.[6][7]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) allows for the fine-tuning of retention times and peak shapes. The pH of the buffer is critical for controlling the ionization state of the amino group, thereby influencing its retention.[6][7]
-
Detection: UV detection is appropriate as the phenyl ring in the molecule provides a chromophore that absorbs in the UV region.
Objective: To validate an RP-HPLC method for the quantification of 2-Amino-2-(2-chlorophenyl)ethanol and the determination of its purity.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Phosphate buffer (pH 3.0) (50:50 v/v)[7]
-
Column Temperature: 30°C[7]
-
Detection Wavelength: 225 nm[7]
-
Injection Volume: 10 µL[6]
Validation Parameters and Acceptance Criteria (based on ICH Q2(R2)):
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2][8] |
| Linearity | A linear relationship between concentration and analyte response should be demonstrated across the analytical range. Correlation coefficient (r²) ≥ 0.99.[9] |
| Accuracy | The closeness of test results obtained by the method to the true value. Expressed as percent recovery, typically within 98.0% to 102.0%.[8] |
| Precision (Repeatability and Intermediate Precision) | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. RSD ≤ 2%.[2] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value (LOD) and the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy (LOQ).[10] |
| Robustness | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8] |
| Parameter | Result |
| Linearity (r²) | 0.9995 |
| Range | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 99.5% - 101.2% |
| Precision (RSD) | Repeatability: 0.8%, Intermediate Precision: 1.2% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Robustness | No significant impact on results with minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C). |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For 2-Amino-2-(2-chlorophenyl)ethanol, which has a relatively high boiling point, GC analysis is feasible, often with derivatization to improve volatility and thermal stability.[11][12]
Causality of Experimental Choices:
-
Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (such as amines and alcohols) to increase their volatility and reduce peak tailing.[11]
-
Column: A non-polar or mid-polar capillary column, such as a DB-5MS, is generally suitable for the separation of a wide range of derivatized compounds.[11]
-
Detection: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds. Mass Spectrometry (MS) can be used for definitive identification.[12][13]
Objective: To validate a GC-FID method for the quantification of 2-Amino-2-(2-chlorophenyl)ethanol.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm)[11]
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[11]
-
Injector Temperature: 280°C[11]
-
Oven Temperature Program: Initial temperature 150°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
Detector Temperature: 300°C
-
Injection Volume: 1 µL (splitless mode)[11]
Sample Preparation (Derivatization):
-
Accurately weigh the sample into a vial.
-
Add a suitable solvent (e.g., pyridine).
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to complete the derivatization.
| Parameter | Result |
| Linearity (r²) | 0.9992 |
| Range | 5 - 100 µg/mL |
| Accuracy (% Recovery) | 99.1% - 101.5% |
| Precision (RSD) | Repeatability: 1.1%, Intermediate Precision: 1.5% |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
| Robustness | No significant impact on results with minor changes in oven temperature ramp rate (±1°C/min) and carrier gas flow rate (±0.1 mL/min). |
The Imperative of Chiral Separation
2-Amino-2-(2-chlorophenyl)ethanol is a chiral molecule, existing as two enantiomers. In pharmaceutical applications, it is often crucial to control the stereochemistry of the molecule, as different enantiomers can exhibit different pharmacological activities and toxicities. Therefore, the development and validation of a chiral separation method is essential.[14][15][16]
Chiral HPLC is the most common technique for enantiomeric separation.[14][16][17] This is typically achieved using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation.
Causality of Experimental Choices:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral compounds, including amino alcohols.[15][17][18]
-
Mobile Phase: Normal-phase chromatography (e.g., using a mixture of hexane and ethanol) is frequently employed for chiral separations on polysaccharide-based CSPs. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape for basic compounds.[15]
Objective: To separate and quantify the enantiomers of 2-Amino-2-(2-chlorophenyl)ethanol.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based)
Chromatographic Conditions:
-
Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
Visualizing the Workflow
To ensure clarity and reproducibility, the following diagrams illustrate the key workflows described in this guide.
Caption: Workflow for GC Method with Derivatization.
Caption: Logical Relationship of Analytical Methods.
Conclusion
The selection of an appropriate analytical method for 2-Amino-2-(2-chlorophenyl)ethanol depends on the specific requirements of the analysis. HPLC offers a robust and versatile platform for both quantification and purity assessment without the need for derivatization. GC, particularly when coupled with MS, can provide excellent sensitivity and specificity, although derivatization is often necessary. For ensuring the stereochemical integrity of the final product, a dedicated chiral HPLC method is indispensable.
Regardless of the chosen technique, a thorough validation in accordance with ICH guidelines is paramount to ensure the generation of reliable and reproducible data, which is fundamental to the integrity of any research, development, or quality control activity in the pharmaceutical industry.
References
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
- Validation of Analytical Procedures Q2(R2) - ICH. (2023).
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. (2022).
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA).
- Q2(R2) Validation of Analytical Procedures - FDA.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Analytical method validation: A brief review.
- Quality Guidelines - ICH.
- Validation of analytical methods for active constituents and agricultural products. (2014).
- 2-(2-Amino-6-chlorophenyl)ethanol | C8H10ClNO | CID 713100 - PubChem.
- ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022).
- Confirming the Purity of 2-[Bis(2-chloroethyl)amino]ethanol Hydrochloride: A Comparative Guide - Benchchem.
- 2-Amino-2-(2-chlorophenyl)ethanol | 127428-62-0 - Sigma-Aldrich.
- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography - AVESİS.
- Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - NIH.
- Guidelines for the validation of analytical methods for testing agricultural chemical residues in food.
- Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS - MDPI.
- Analysis of Amino Acids Contained in Alcohol.
- (PDF) Enantiomeric Separation of Chiral Amines and Amino - Amanote Research.
- Amino-alcohols Analysis of amino-alcohols, C - Agilent.
- Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers - Benchchem.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021).
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. (2022).
- 2-(2-Amino-6-chlorophenyl)ethanol - Amerigo Scientific.
- Chiral HPLC Separations - Phenomenex.
- gc method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (cee) and n-methyl-2-pyrrolidinone (nmp) in quetiapine.
- 2-Amino-2-(4-chlorophenyl)ethanol|CAS 179811-64-4 - Benchchem.
- GC-MS Analysis of 2-(4-Chlorophenyl)ethanol: An Application Note and Protocol - Benchchem.
- (PDF) Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations - ResearchGate. (2025).
- Ethanol, 2-[(2-chlorophenyl)amino]- - Substance Details - SRS | US EPA.
- Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - MDPI.
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- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
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- 7. researchgate.net [researchgate.net]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
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- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 18. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
A Comparative Guide to the Synthetic Routes of 2-Amino-2-(2-chlorophenyl)ethanol
Introduction: The chiral 1,2-amino alcohol, 2-Amino-2-(2-chlorophenyl)ethanol, is a valuable building block in medicinal chemistry and drug development. Its stereochemistry is often crucial for the biological activity of the final pharmaceutical product. This guide provides an in-depth comparison of various synthetic strategies to obtain this important intermediate, focusing on methodologies that offer high enantioselectivity. The discussion delves into the causality behind experimental choices and provides supporting data to aid researchers in selecting the most suitable route for their specific needs.
Comparing Synthetic Strategies
The synthesis of enantiomerically pure 2-Amino-2-(2-chlorophenyl)ethanol can be broadly categorized into several key approaches. This guide will focus on the most prominent and stereoselective methods:
-
Asymmetric Reduction of an α-Amino Ketone Precursor
-
Biocatalytic Asymmetric Reduction of a Ketone Precursor
-
Multi-step Synthesis via an α-Azido Ketone Intermediate
-
Cyanohydrin-Based Synthesis from 2-Chlorobenzaldehyde
The following sections will detail the underlying principles of each route, present comparative experimental data, and provide detailed protocols for their execution.
Asymmetric Reduction of 2-Amino-1-(2-chlorophenyl)ethanone
This approach is one of the most direct methods to establish the chiral center of the target molecule. It involves the stereoselective reduction of the ketone functionality in a pre-formed α-amino ketone. Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) is a particularly effective method for this transformation.
Causality of Experimental Choices
The choice of a chiral ruthenium catalyst, often in combination with a hydrogen donor like a formic acid/triethylamine mixture, is critical for achieving high enantioselectivity. The chiral ligands on the ruthenium center create a chiral environment that directs the hydride transfer to one face of the prochiral ketone, leading to the preferential formation of one enantiomer of the alcohol. The use of unprotected α-amino ketone hydrochlorides is often advantageous as it can prevent side reactions and facilitate handling.[1]
Experimental Data Summary
| Route | Precursor | Catalyst/Reagent | Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| ATH | 2-Amino-1-(2-chlorophenyl)ethanone HCl | RuCl[(S,S)-Teth-TsDpen] / HCOOH:NEt₃ | High (typical >90%) | Excellent (often >99% e.e.) | High efficiency and enantioselectivity, direct reduction. | Requires specialized chiral catalyst. |
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is based on established procedures for the ATH of α-amino ketones.[1]
Step 1: Synthesis of 2-Amino-1-(2-chlorophenyl)ethanone Hydrochloride
This precursor can be synthesized from 2-chloroacetophenone through bromination followed by amination.
Step 2: Asymmetric Transfer Hydrogenation
-
To a reaction vessel under an inert atmosphere, add 2-amino-1-(2-chlorophenyl)ethanone hydrochloride (1.0 eq).
-
Add methanol as the solvent.
-
Add the chiral ruthenium catalyst, such as RuCl[(S,S)-Teth-TsDpen] (typically 0.1-1 mol%).
-
Add a 5:2 mixture of formic acid and triethylamine as the hydrogen source.
-
Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C) until the reaction is complete (monitored by TLC or HPLC).
-
Upon completion, cool the reaction mixture and neutralize it with an aqueous base (e.g., ammonium hydroxide).
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization to obtain enantiomerically enriched 2-Amino-2-(2-chlorophenyl)ethanol.
Caption: Workflow for the Biocatalytic Reduction Route.
Multi-step Synthesis via an α-Azido Ketone Intermediate
This route involves the introduction of the nitrogen functionality as an azide, which is subsequently reduced to the primary amine. This method offers a good control over the introduction of the amino group.
Causality of Experimental Choices
The use of sodium azide to displace a halide (typically a bromide) from an α-halo ketone is a reliable method for forming the α-azido ketone. The subsequent reduction of the azide and the ketone can sometimes be achieved in a single step using a reducing agent like sodium borohydride in the presence of a phase-transfer catalyst or by catalytic hydrogenation. The stereochemistry is set during the reduction of the ketone.
Experimental Data Summary
| Route | Precursor | Key Reagents | Overall Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Azide | 2-Bromo-1-(2-chlorophenyl)ethanone | 1. NaN₃2. Chiral reducing agent | Moderate | Dependent on the reduction step | Avoids direct handling of ammonia. | Multi-step, use of potentially explosive azides. |
Experimental Protocol: Azide Route
Step 1: Synthesis of 2-Bromo-1-(2-chlorophenyl)ethanone
This can be prepared by the bromination of 2-chloroacetophenone.
Step 2: Synthesis of 2-Azido-1-(2-chlorophenyl)ethanone
-
Dissolve 2-bromo-1-(2-chlorophenyl)ethanone in a suitable solvent (e.g., acetone or DMF).
-
Add sodium azide and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Dry and concentrate the organic layer to obtain the α-azido ketone.
Step 3: Reduction of 2-Azido-1-(2-chlorophenyl)ethanone
-
Dissolve the α-azido ketone in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution in an ice bath.
-
Add a reducing agent such as sodium borohydride portion-wise.
-
For stereocontrol, an asymmetric reduction method (as described in the previous sections) would be employed here.
-
After the reduction is complete, quench the reaction and work up to isolate the product.
-
The azide group is then reduced to an amine, for example, by catalytic hydrogenation (e.g., H₂, Pd/C).
Cyanohydrin-Based Synthesis from 2-Chlorobenzaldehyde
This method builds the carbon skeleton of the target molecule by reacting 2-chlorobenzaldehyde with a cyanide source, followed by reduction of the resulting cyanohydrin derivative.
Causality of Experimental Choices
The use of trimethylsilyl cyanide (TMSCN) is often preferred over HCN due to its lower toxicity and easier handling. The addition of TMSCN to the aldehyde forms a trimethylsilyl-protected cyanohydrin. The subsequent reduction of the nitrile group to an aminomethyl group and the cleavage of the silyl ether can be achieved using a reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Data Summary
| Route | Precursor | Key Reagents | Overall Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Cyanohydrin | 2-Chlorobenzaldehyde | 1. TMSCN2. LiAlH₄ | Moderate | Racemic (without chiral catalyst) | Readily available starting material. | Use of highly reactive and toxic reagents (cyanides, hydrides). |
Experimental Protocol: Cyanohydrin Route
Step 1: Synthesis of 2-Chloro-α-(trimethylsilyloxy)benzeneacetonitrile
-
To a stirred solution of 2-chlorobenzaldehyde, add trimethylsilyl cyanide.
-
A catalyst, such as zinc iodide, can be used to accelerate the reaction.
-
The reaction is typically exothermic and can be run at room temperature.
-
The product can often be used in the next step without extensive purification.
Step 2: Reduction to 2-Amino-2-(2-chlorophenyl)ethanol
-
In a separate flask, prepare a suspension of lithium aluminum hydride in a dry ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of the cyanohydrin derivative from the previous step.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux to ensure complete reduction.
-
Carefully quench the reaction by the sequential addition of water and aqueous sodium hydroxide.
-
Filter the resulting aluminum salts and extract the filtrate with an organic solvent.
-
Dry and concentrate the organic layer to obtain the crude product, which can be purified by distillation or chromatography.
Conclusion
The choice of the synthetic route to 2-Amino-2-(2-chlorophenyl)ethanol depends on several factors, including the desired enantiopurity, scale of the reaction, available equipment, and safety considerations.
-
For achieving the highest enantioselectivity in a direct manner, asymmetric transfer hydrogenation of the corresponding α-amino ketone stands out as a highly efficient and elegant method.
-
Biocatalytic reduction offers an environmentally friendly and highly selective alternative, particularly if a suitable ketoreductase can be identified and accessed.
-
The azide and cyanohydrin routes are viable options that utilize more classical organic transformations. While they may involve more steps and potentially hazardous reagents, they rely on readily available starting materials and well-established reaction types.
Researchers and drug development professionals should carefully evaluate these factors to select the synthetic strategy that best aligns with their specific project goals and capabilities. Further optimization of reaction conditions for each route may be necessary to achieve the desired yield and purity on a larger scale.
References
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. J. Org. Chem.2024 , 89 (9), 6085–6099. [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules2016 , 21(12), 1630. [Link]
Sources
A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Profiling 2-Amino-2-(2-chlorophenyl)ethanol
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds remains a paramount objective, particularly in the realms of pharmaceutical and agrochemical development. Chiral amino alcohols have firmly established themselves as a cornerstone in this endeavor, serving as versatile chiral auxiliaries, ligands, and synthons.[1][2] This guide provides an in-depth technical comparison of 2-Amino-2-(2-chlorophenyl)ethanol against other prominent chiral amino alcohols, offering field-proven insights and experimental data to inform your selection of the optimal chiral catalyst or auxiliary for your synthetic challenges.
The Central Role of Chiral Amino Alcohols
The efficacy of chiral amino alcohols in asymmetric synthesis is rooted in their bifunctional nature, possessing both a Lewis basic amino group and a hydroxyl group.[1] This arrangement allows them to form stable chelate complexes with metal catalysts, thereby creating a rigid and well-defined chiral environment around the metal center. This steric and electronic influence directs the approach of substrates, leading to the preferential formation of one enantiomer over the other.[1] The ready availability of a diverse range of chiral amino alcohols, many of which can be derived from the natural chiral pool of amino acids, further enhances their utility.[2][3]
Profiling 2-Amino-2-(2-chlorophenyl)ethanol
2-Amino-2-(2-chlorophenyl)ethanol is a chiral amino alcohol that has found application in asymmetric synthesis. Its structure, featuring a chlorine-substituted phenyl ring, imparts specific steric and electronic properties that can influence the outcome of catalytic reactions. While less ubiquitous than some other amino alcohols, it serves as a valuable tool in specific transformations.
Key Structural Features and Potential Applications:
-
Aromatic Substitution: The ortho-chloro substituent on the phenyl ring can influence the electronic nature of the aromatic system and introduce specific steric hindrance, which can be advantageous in tuning the selectivity of a reaction.
-
Ligand for Asymmetric Catalysis: It can be employed in the preparation of ligands for asymmetric catalysis, contributing to the efficiency of reactions for synthesizing complex organic molecules.[4]
-
Chiral Building Block: Its defined stereochemistry makes it a useful building block for creating optically active compounds, which are crucial in the manufacturing of high-purity active pharmaceutical ingredients (APIs).[4][5]
While specific, detailed experimental data for a wide range of applications of 2-Amino-2-(2-chlorophenyl)ethanol is not as extensively documented in readily available literature as for more common amino alcohols, its structural motifs suggest potential utility in reactions such as the enantioselective reduction of ketones and the addition of organometallic reagents to aldehydes.
A Comparative Analysis with Established Chiral Amino Alcohols
To provide a clear perspective on the performance of 2-Amino-2-(2-chlorophenyl)ethanol, it is essential to compare it with other widely used chiral amino alcohols.
(1R,2S)-(-)-Norephedrine and (1S,2S)-(+)-Pseudoephedrine
These diastereomeric amino alcohols, derived from the Ephedra alkaloids, are workhorses in asymmetric synthesis.[6][7] They are frequently used as chiral auxiliaries and as precursors for chiral ligands.
-
Applications:
-
Asymmetric Alkylation: Pseudoephedrine amides are renowned for their use in highly diastereoselective alkylations of enolates.[8]
-
Catalytic Addition of Organozinc Reagents: N-alkylated derivatives of norephedrine and pseudoephedrine are effective catalysts for the enantioselective addition of diethylzinc to aldehydes.[6][7] The stereochemical outcome is often dictated by the configuration at the benzylic position of the amino alcohol.[6]
-
(S)-(-)-2-Amino-1,1-diphenyl-1-propanol (Chirald)
This bulky chiral amino alcohol is a highly effective catalyst and resolving agent.[9]
-
Applications:
Data Presentation: A Comparative Overview
The following table summarizes the performance of different chiral amino alcohols in a key asymmetric transformation: the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a standard benchmark for evaluating the effectiveness of chiral ligands.
| Chiral Amino Alcohol Derivative | Reaction Conditions | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| N-cyclooctyl-(1S,2S)-pseudonorephedrine | Et2Zn, Toluene, 0 °C | (S)-1-Phenyl-1-propanol | 90 | 82 | [6] |
| N-bornyl-(1R,2S)-norephedrine | Et2Zn, Toluene, 0 °C | (R)-1-Phenyl-1-propanol | 85 | 60 | [6] |
| (S)-(-)-2-Amino-1,1-diphenyl-1-propanol derived oxazaborolidine | with BH3 complex | Chiral secondary alcohols | High | High | [10] |
Experimental Protocols
To provide a practical context, detailed experimental protocols for two common applications of chiral amino alcohols are presented below.
Protocol 1: Enantioselective Addition of Diethylzinc to Benzaldehyde using an N-Alkylnorephedrine Derivative
This protocol is adapted from methodologies described for Ephedra alkaloid-derived catalysts.[6]
Objective: To synthesize enantiomerically enriched 1-phenyl-1-propanol.
Materials:
-
N-alkylated (1R,2S)-norephedrine derivative (catalyst)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for reactions under an inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add the chiral N-alkylated (1R,2S)-norephedrine derivative (0.05-0.1 mmol).
-
Add anhydrous toluene (5 mL) and stir until the catalyst is completely dissolved.
-
Add the diethylzinc solution (1.0 M in hexanes, 2.0 mmol) dropwise at room temperature.
-
Stir the resulting solution for 30 minutes to allow for the formation of the active catalytic species.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the cooled solution.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product using chiral HPLC analysis.
Protocol 2: Asymmetric Reduction of a Prochiral Ketone using a CBS Catalyst
This protocol outlines the general procedure for a Corey-Bakshi-Shibata (CBS) reduction.[10][11]
Objective: To synthesize an enantiomerically enriched secondary alcohol from a prochiral ketone (e.g., 4'-chloroacetophenone).
Materials:
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine catalyst
-
Borane-dimethyl sulfide complex (BH3·SMe2) or Borane-THF complex (BH3·THF)
-
Prochiral ketone (e.g., 4'-chloroacetophenone)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral CBS catalyst (5-10 mol%).
-
Add anhydrous THF and cool the solution to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add the borane reagent (e.g., BH3·SMe2) to the catalyst solution.
-
Add a solution of the prochiral ketone in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at the same temperature until completion (monitored by TLC).
-
Quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Add 2 M HCl to hydrolyze the borate esters and stir for 30 minutes.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualizing Synthetic Pathways
To better illustrate the concepts discussed, the following diagrams represent the general workflows.
Caption: Workflow for Asymmetric Diethylzinc Addition.
Caption: Workflow for CBS-Catalyzed Ketone Reduction.
Conclusion and Future Perspectives
The selection of a chiral amino alcohol for a specific asymmetric transformation is a nuanced decision that depends on the substrate, desired stereochemical outcome, and reaction conditions. While established players like norephedrine and diphenyl-propanol derivatives have a wealth of supporting data, the unique electronic and steric properties of less common amino alcohols like 2-Amino-2-(2-chlorophenyl)ethanol present opportunities for novel reactivity and selectivity. Further systematic investigation into the applications of such compounds is warranted to fully unlock their potential in the ever-evolving field of asymmetric synthesis. The development of new catalytic systems based on a diverse array of chiral amino alcohols will undoubtedly continue to be a driving force in the efficient production of enantiomerically pure molecules.[12][13]
References
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New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023, October 12). Westlake University. [Link]
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Asymmetric Synthesis of β-Amino Alcohols by Reductive Cross-Coupling of Benzylideneamine with Planar Chiral Benzaldehydes. (2002, May 1). Organic Letters. [Link]
-
Enantioselective reduction of ketones. (n.d.). Wikipedia. [Link]
-
Enantioselective radical C–H amination for the synthesis of β-amino alcohols. (2020, December 22). Nature Communications. [Link]
-
Tong, P.-e. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018, September 20). Molecules. [Link]
-
Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. (n.d.). ResearchGate. [Link]
-
Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. (2024, August 30). Angewandte Chemie International Edition. [Link]
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. [Link]
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β-Amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. (2002). Tetrahedron: Asymmetry. [Link]
-
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018, July 24). Organic Letters. [Link]
-
Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. (2019, November 18). ACS Catalysis. [Link]
-
Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. (2015, April 1). Angewandte Chemie International Edition. [Link]
-
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022, January 4). Frontiers in Bioengineering and Biotechnology. [Link]
-
Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. (n.d.). Utrecht University Repository. [Link]
-
beta-amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. (n.d.). ResearchGate. [Link]
-
The selected enzymatic synthesis of chiral 1,2‐amino alcohols and proposed asymmetric synthesis of N‐substituted 1,2‐amino alcohols by one‐pot sequential enzymatic hydroxymethylation and asymmetric reductive amination. (n.d.). ResearchGate. [Link]
-
Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022, May 11). SciSpace. [Link]
-
Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. (2022, March 18). ACS Applied Polymer Materials. [Link]
-
Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. (2016, October 20). Molecules. [Link]
-
(R)-2-Amino-2-(4-chlorophenyl)ethanol. (n.d.). MySkinRecipes. [Link]
-
Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022, May 24). Tetrahedron. [Link]
-
The Crucial Role of S-(+)-2-Amino-1-propanol in API Manufacturing. (n.d.). LinkedIn. [Link]
-
Ethanol, 2-[(2-chlorophenyl)amino]-. (n.d.). US EPA. [Link]
-
(S)-(-)-2-Amino-1,1-diphenyl-1-propanol. (n.d.). Advent Bio. [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024, April 22). The Journal of Organic Chemistry. [Link]
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2021, August 26). Molecules. [Link]
-
(S)-2-Amino-2-(2-chlorophenyl)cyclohexanone. (n.d.). ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Catalytic Synthesis of 2-Amino-2-(2-chlorophenyl)ethanol
Welcome to this in-depth technical guide on the comparative analysis of catalysts for the synthesis of 2-Amino-2-(2-chlorophenyl)ethanol. As a crucial chiral building block in the development of novel therapeutics, the efficient and stereoselective synthesis of this and related amino alcohols is of paramount importance to researchers in medicinal chemistry and drug development. This guide provides a comparative overview of the primary catalytic strategies, supported by experimental data from peer-reviewed literature, to aid in the selection of the most suitable method for your research needs.
Introduction: The Significance of Chiral Amino Alcohols
Chiral 1,2-amino alcohols are privileged structural motifs found in a wide array of biologically active molecules and pharmaceuticals. The precise spatial arrangement of the amino and hydroxyl groups is often critical for their interaction with biological targets. 2-Amino-2-(2-chlorophenyl)ethanol, with its ortho-chloro substitution on the phenyl ring, presents a unique electronic and steric profile, making it a valuable synthon for exploring structure-activity relationships in drug discovery. The primary challenge in its synthesis lies in controlling the stereochemistry at the carbinol center, for which catalytic asymmetric methods have proven to be the most effective and atom-economical.
This guide will explore three major pillars of catalytic synthesis applicable to 2-Amino-2-(2-chlorophenyl)ethanol and its analogs:
-
Homogeneous Metal Catalysis: Focusing on transition metal complexes with chiral ligands for asymmetric hydrogenation and transfer hydrogenation.
-
Chiral Oxazaborolidine Catalysis: Detailing the highly reliable Corey-Bakshi-Shibata (CBS) reduction.
-
Biocatalysis: Leveraging the exquisite selectivity of enzymes for asymmetric reductions.
We will delve into the mechanisms, comparative performance, and experimental protocols for each of these approaches.
Homogeneous Metal Catalysis: Precision and Versatility
Homogeneous catalysis using chiral transition metal complexes, particularly with Ruthenium, Rhodium, and Iridium, is a cornerstone of asymmetric synthesis.[1][2] These methods typically involve the reduction of a prochiral ketone precursor, such as 2-amino-1-(2-chlorophenyl)ethanone.
Mechanism of Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is an operationally simpler alternative to high-pressure hydrogenation.[3] A common mechanism involves a metal-ligand complex (e.g., Ru-TsDPEN) that facilitates the transfer of a hydride from a hydrogen donor (e.g., formic acid/triethylamine azeotrope) to the ketone substrate.
Caption: Generalized catalytic cycle for Ruthenium-catalyzed asymmetric transfer hydrogenation.
Performance Comparison of Metal Catalysts
The choice of metal, ligand, and reaction conditions significantly impacts the efficiency and stereoselectivity of the synthesis. Below is a comparative table based on data for substrates analogous to the precursor of 2-Amino-2-(2-chlorophenyl)ethanol.
| Catalyst System | Substrate Type | Key Conditions | Yield | Enantiomeric Excess (e.e.) | Reference |
| RuCl[(S,S)-Teth-TsDpen] | α-Amino ketone HCl salt | HCOOH/TEA, MeOH, 60-65 °C | High (e.g., 94% after crystallization) | >99.9% | [1] |
| Ir-(R)-Spiro-ligand | α-[Benzyl(methyl)amino]-4-chloroacetophenone | 10 atm H₂, KOH, EtOH, 30 °C | 99% | 99.2% (R) | [1] |
| Rh/DuanPhos | N-acylated β-enamine ester | H₂ | 99% | 99% | [1] |
Expert Insights: Ruthenium-based catalysts, particularly those with tethered diamine ligands like TsDPEN, have shown exceptional performance for the asymmetric transfer hydrogenation of unprotected α-amino ketones, offering high yields and nearly perfect enantioselectivity.[3][4] This approach is highly attractive as it often bypasses the need for protecting groups on the amine, leading to a more streamlined and atom-economical synthesis.[3] Iridium catalysts are also noteworthy for their high efficiency, albeit sometimes requiring pressurized hydrogen.[1]
Chiral Oxazaborolidine Catalysis: The CBS Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones.[5] It utilizes a chiral oxazaborolidine catalyst, which coordinates with a stoichiometric borane reducing agent (e.g., BH₃·SMe₂) to deliver a hydride to the ketone with high facial selectivity.[5][6]
Mechanism of CBS Reduction
The catalyst, typically derived from a chiral amino alcohol like prolinol, forms a complex with borane. The ketone then coordinates to the boron atom of the catalyst in a sterically defined manner, exposing one face to hydride attack from the borane.
Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
Performance of CBS Reduction
The CBS reduction is known for its high enantioselectivity across a broad range of ketone substrates.
| Catalyst (mol%) | Substrate | Reducing Agent | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Reference |
| (R)-2-Methyl-CBS-oxazaborolidine (5-10) | 4'-Chloroacetophenone | Borane-dimethyl sulfide | THF | 0 to RT | >95 | >98 (S) | [5] |
Expert Insights: The predictability of the stereochemical outcome is a major advantage of the CBS reduction.[5] For a given enantiomer of the CBS catalyst, the stereochemistry of the resulting alcohol can be reliably predicted based on the size of the substituents on the ketone. For the synthesis of (S)-2-Amino-2-(2-chlorophenyl)ethanol, one would typically use an (R)-CBS catalyst.
Biocatalysis: The Green Chemistry Approach
Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offer an environmentally friendly and highly selective alternative for the synthesis of chiral alcohols.[7][8][9] These biocatalysts operate under mild conditions (aqueous media, room temperature, neutral pH) and can exhibit near-perfect enantioselectivity.[8][10]
Biocatalytic Reduction Workflow
The enzymatic reduction of a ketone requires a nicotinamide cofactor (e.g., NADPH), which is consumed stoichiometrically. To make the process economically viable, a cofactor regeneration system is employed, often using a sacrificial substrate like isopropanol or glucose.[11]
Caption: Schematic of a biocatalytic reduction system with enzymatic cofactor regeneration.
Performance of Biocatalysts
Numerous studies have demonstrated the utility of biocatalysts for the reduction of chloro-substituted acetophenones.
| Biocatalyst | Substrate | Key Conditions | Yield (%) | e.e. (%) | Reference |
| Aspergillus terreus / Rhizopus oryzae | 2'-Chloroacetophenone | Glycerol as co-solvent | - | High (enantioselective) | [12] |
| Saccharomyces cerevisiae B5 | 2'-Chloroacetophenone | 5% ethanol | - | High (for R-alcohol) | [12] |
| KRED1-Pglu (Pichia glucozyma) | Substituted acetophenones | - | - | High | [13] |
| Williopsis californica JCM 3600 | Substituted α-chloroacetophenone | Glycerol for cofactor regeneration | >97 | >99 (S) | [14] |
Expert Insights: The primary advantage of biocatalysis is the exceptional selectivity that can be achieved, often exceeding that of small molecule catalysts.[8] The field has matured to a point where large libraries of engineered ketoreductases are commercially available, allowing for rapid screening to identify an optimal enzyme for a specific substrate. While enzyme optimization may be required, the mild reaction conditions and reduced environmental impact make this a highly compelling strategy for industrial applications.[11]
Experimental Protocols
Representative Protocol for Asymmetric Transfer Hydrogenation
Objective: To synthesize (R)-4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol (a norepinephrine analog) via ATH, adaptable for the synthesis of 2-Amino-2-(2-chlorophenyl)ethanol from its corresponding α-amino ketone.
Materials:
-
2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one HCl (10 g, 49.11 mmol)
-
Methanol (100 mL)
-
RuCl[(S,S)-Teth-TsDpen] catalyst (45.6 mg, 0.15 mol %)
-
Formic acid/Triethylamine (5:2 azeotrope, 13 mL)
-
28% Ammonium hydroxide solution
-
Water
Procedure:
-
Charge a 3-neck round-bottom flask with the α-amino ketone HCl salt (1a), methanol, and the Ruthenium catalyst.
-
Add the formic acid/triethylamine mixture to the flask.
-
Heat the reaction mixture to 60-65 °C (oil bath) and stir for approximately 20 hours.
-
Monitor the reaction completion by HPLC.
-
Once complete, cool the reaction to room temperature.
-
Add 28% ammonium hydroxide (12.5 mL) to quench the reaction and stir the resulting slurry for 15 minutes.
-
Add water (100 mL) and stir for an additional 30 minutes to precipitate the product.
-
Filter the slurry and wash the solid product with water (100 mL) and then methanol (40 mL).
-
Dry the product under vacuum to obtain the chiral amino alcohol.[3]
Conclusion and Future Outlook
The synthesis of enantiomerically pure 2-Amino-2-(2-chlorophenyl)ethanol can be effectively achieved through several catalytic strategies.
-
Homogeneous metal catalysis , particularly with modern Ruthenium complexes, offers a rapid, highly efficient, and enantioselective route that can be performed on unprotected substrates, making it a preferred choice for laboratory-scale synthesis.
-
The CBS reduction remains a robust and highly predictable method, valued for its reliability and broad substrate scope, though it requires a stoichiometric reducing agent.
-
Biocatalysis stands out as the most sustainable and often most selective method, ideally suited for large-scale industrial production where green chemistry principles are paramount.
The choice of catalyst will ultimately depend on the specific requirements of the project, including scale, cost, available equipment, and desired enantiopurity. Future research will likely focus on the development of even more active and selective catalysts, particularly non-precious metal catalysts and further engineered enzymes, to make the synthesis of these valuable chiral building blocks even more efficient and sustainable.
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A Comparative Guide to the Biological Activity of 2-Amino-2-(2-chlorophenyl)ethanol and Its Positional Isomers
This guide provides a comparative analysis of the biological activity of 2-Amino-2-(2-chlorophenyl)ethanol and its structural analogs, specifically focusing on the influence of the chlorine atom's position on the phenyl ring. As direct comparative studies on these specific molecules are limited, this analysis is built upon established Structure-Activity Relationships (SAR) for the broader class of halogenated phenylethanolamines. This document is intended for researchers, scientists, and professionals in drug development to inform screening strategies and rationalize experimental design.
Introduction: The Significance of the Phenylethanolamine Scaffold and Halogenation
The phenylethanolamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including endogenous neurotransmitters like norepinephrine. Chemical modification of this core structure allows for the fine-tuning of pharmacological properties. One of the most effective strategies for modulating a molecule's potency, selectivity, and pharmacokinetic profile is halogenation. The introduction of a halogen, such as chlorine, to the phenyl ring can significantly alter electronic and lipophilic properties, thereby influencing how the molecule interacts with its biological targets.[1]
This guide focuses on 2-Amino-2-(phenyl)ethanol and its chlorinated analogs, where the chlorine atom is placed at the ortho- (2-), meta- (3-), or para- (4-) position of the phenyl ring. We will explore how this seemingly minor positional change can lead to potentially significant differences in biological activity, with a focus on adrenergic and serotonergic receptor interactions, as well as potential monoamine oxidase inhibition.
Molecular Profiles of the Compared Analogs
The three positional isomers of 2-Amino-2-(chlorophenyl)ethanol share the same molecular formula and weight but differ in the spatial arrangement of the chlorine atom. This variation influences their physicochemical properties, which can impact receptor binding and membrane permeability.
| Compound Name | Structure | Molecular Formula | Molecular Weight | Predicted LogP |
| 2-Amino-2-(2-chlorophenyl)ethanol (ortho-isomer) | ![]() | C₈H₁₀ClNO | 171.63 g/mol | 1.25 |
| 2-Amino-2-(3-chlorophenyl)ethanol (meta-isomer) | ![]() | C₈H₁₀ClNO | 171.63 g/mol | 1.35 |
| 2-Amino-2-(4-chlorophenyl)ethanol (para-isomer) | ![]() | C₈H₁₀ClNO | 171.63 g/mol | 1.25 |
(Note: Structures are illustrative. Predicted LogP values are estimations and may vary.)
Comparative Analysis of Predicted Biological Activity
Based on the established SAR of related phenylethanolamines, we can infer the likely biological activities of these three isomers.
Adrenergic Receptor Activity
The phenylethanolamine core is a classic pharmacophore for interacting with adrenergic receptors. The position of substituents on the phenyl ring is critical for determining agonist versus antagonist activity and selectivity for α- versus β-adrenergic receptors.
Expertise & Experience: Studies on halogenated phenylethanolamines have shown that the substitution pattern significantly impacts their β-adrenolytic (beta-blocker) activity. Research on a series of halogenated phenylethanolamines and phenoxypropanolamines revealed that dihalogenated compounds with a 2,5-substitution pattern were more potent β-receptor blockers than those with 2,4- or 3,4-substitution.[2] Furthermore, within the broader class of aryl- and heteroaryl-oxypropanolamines, ortho-substituted compounds are generally the most potent beta-blockers.[3]
Inference for Chloro-isomers:
-
Ortho-isomer (2-chloro-): Based on the general preference for ortho-substitution in related beta-blockers, this isomer is predicted to have the most potent β-adrenolytic activity of the three.[3]
-
Para-isomer (4-chloro-): Para-substitution is also known to be favorable for activity at adrenergic receptors. Its activity is expected to be significant, potentially comparable to or slightly less than the ortho-isomer.
-
Meta-isomer (3-chloro-): In many classes of adrenergic ligands, meta-substitution is often less favorable for potent interaction compared to ortho- and para- positions. Therefore, the meta-isomer is predicted to have the weakest β-adrenolytic activity.
Serotonergic Receptor Activity
Phenethylamine derivatives are also known to interact with serotonin (5-hydroxytryptamine, 5-HT) receptors, which are key targets for antidepressants and antipsychotics.
Expertise & Experience: A detailed SAR study of phenethylamine derivatives on the 5-HT₂A receptor demonstrated that the presence of an alkyl or halogen group at the para-position of the phenyl ring attached to the β-carbon had a positive effect on binding affinity.[4][5]
Inference for Chloro-isomers:
-
Para-isomer (4-chloro-): This isomer is predicted to have the highest binding affinity for the 5-HT₂A receptor among the three, directly aligning with the findings of the SAR study.[4][5]
-
Ortho- and Meta-isomers (2-chloro- and 3-chloro-): While not explicitly favored in the cited study, these isomers may still possess affinity for 5-HT receptors. However, based on the available evidence, their affinity is expected to be lower than that of the para-isomer.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of these enzymes is a well-established mechanism for antidepressant drugs. Phenethylamine is an endogenous substrate for MAO, and its derivatives are often potent inhibitors.
Expertise & Experience: While direct data on these specific isomers is unavailable, more complex derivatives containing a 3-chlorophenyl moiety have been shown to be selective inhibitors of MAO-B. This suggests that the chlorophenyl)ethanol scaffold is compatible with binding to the active site of MAO enzymes. The selectivity for MAO-A vs. MAO-B would likely be influenced by the chlorine's position and would require experimental determination.
Inference for Chloro-isomers: All three isomers have the potential to be MAO inhibitors. The chloro-substituent's position will likely influence both potency and selectivity (MAO-A vs. MAO-B). This activity represents a key area for experimental validation.
Summary of Predicted Biological Activities
The following table summarizes the inferred biological activities based on the structure-activity relationships discussed above.
| Compound | Predicted β-Adrenergic Blocking Potency | Predicted 5-HT₂A Receptor Affinity | Potential for MAO Inhibition |
| 2-Amino-2-(2-chlorophenyl)ethanol | High | Moderate | Yes |
| 2-Amino-2-(3-chlorophenyl)ethanol | Low | Low | Yes |
| 2-Amino-2-(4-chlorophenyl)ethanol | High | High | Yes |
Disclaimer: This summary is based on inferences from related compounds and requires direct experimental validation.
Potential Mechanism of Action: Neuromodulation
The primary mechanism of action for these compounds is likely the modulation of monoaminergic systems through interaction with adrenergic and serotonergic receptors, and potentially through inhibition of MAO.
Caption: Predicted interactions of chloro-phenylethanolamine analogs with key neuronal targets.
Experimental Methodologies
To validate the predicted activities of these compounds, the following experimental protocols are recommended.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric assay to determine the IC₅₀ of the test compounds against MAO-A and MAO-B.
Causality Behind Experimental Choices: This assay is chosen for its high sensitivity and specificity. It directly measures the product of the MAO enzymatic reaction (H₂O₂), providing a reliable quantification of enzyme activity. Using specific inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B) allows for the precise determination of selectivity.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
MAO-A and MAO-B enzymes (human recombinant).
-
Substrate: p-Tyramine.
-
Detection Reagent: Amplex® Red reagent and horseradish peroxidase (HRP).
-
Test Compounds and Control Inhibitors: Prepare serial dilutions in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of Assay Buffer.
-
Add 20 µL of the appropriate MAO enzyme solution.
-
Add 10 µL of the test compound dilution or control inhibitor.
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of a pre-mixed solution containing the substrate (p-Tyramine) and the detection reagents (Amplex Red/HRP).
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Caption: Workflow for the in vitro Monoamine Oxidase (MAO) inhibition assay.
In Vivo Antidepressant Activity Assessment: Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for potential antidepressant activity in rodents.
Causality Behind Experimental Choices: This model is based on the observation that animals subjected to the stress of being in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant treatments are known to increase the duration of active, escape-oriented behaviors (swimming, climbing) and reduce the time spent immobile. It is a robust and predictive screen for compounds that modulate monoaminergic systems.
Step-by-Step Methodology:
-
Animal Acclimation:
-
House male C57BL/6 mice in a controlled environment (12h light/dark cycle, food and water ad libitum) for at least one week before the experiment.
-
-
Drug Administration:
-
Randomly assign mice to treatment groups (e.g., Vehicle, Imipramine as positive control, Test Compound at various doses).
-
Administer the test substances via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
-
Test Procedure:
-
Individually place each mouse in a transparent glass cylinder (25 cm height, 10 cm diameter) filled with 15 cm of water (23-25°C).
-
The test session lasts for 6 minutes.
-
Record the entire session with a video camera for later analysis.
-
-
Behavioral Scoring:
-
An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test.
-
Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
-
-
Data Analysis:
-
Compare the mean duration of immobility between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time compared to the vehicle group suggests antidepressant-like activity.
-
Sources
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A Researcher's Guide to the Spectroscopic Comparison of 2-Amino-2-(2-chlorophenyl)ethanol Enantiomers
In the landscape of pharmaceutical development and chiral chemistry, the ability to distinguish between enantiomers is not merely a technical exercise but a fundamental necessity. The distinct pharmacological and toxicological profiles of enantiomers demand rigorous analytical methodologies to ensure the safety and efficacy of chiral drugs. This guide provides an in-depth technical comparison of key spectroscopic techniques for the characterization and differentiation of the enantiomers of "2-Amino-2-(2-chlorophenyl)ethanol," a chiral amino alcohol with potential significance as a synthetic intermediate.
While specific comparative data for this particular molecule is not abundant in public literature, this guide will leverage established principles and data from analogous chiral amino alcohols to present a comprehensive methodological framework. We will explore the causality behind experimental choices and provide self-validating protocols to empower researchers in their analytical endeavors.
The Challenge of Chirality in Spectroscopic Analysis
Enantiomers, by their very nature, possess identical physical and chemical properties in an achiral environment. Standard spectroscopic techniques such as NMR and IR spectroscopy will yield identical spectra for both the (R)- and (S)-enantiomers. Therefore, the key to their differentiation lies in the use of a chiral environment or a chiroptical spectroscopic method that is inherently sensitive to the three-dimensional arrangement of atoms.
Core Spectroscopic Techniques for Enantiomeric Discrimination
This guide will focus on three powerful spectroscopic techniques that are routinely employed for the analysis of chiral molecules:
-
Chiroptical Spectroscopy: Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries
-
Mass Spectrometry (MS) coupled with Chiral Separation
Chiroptical Spectroscopy: A Direct Probe of Chirality
Chiroptical spectroscopy measures the differential interaction of chiral molecules with left and right circularly polarized light. This provides a direct probe of the molecule's absolute configuration and enantiomeric purity.
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule.[1] This technique is particularly useful for molecules containing chromophores, as the electronic transitions within these groups are sensitive to the chiral environment. In the case of 2-Amino-2-(2-chlorophenyl)ethanol, the chlorophenyl group serves as the primary chromophore.
Expected Outcome: The CD spectra of the (R)- and (S)-enantiomers will be mirror images of each other. A racemic mixture will show no CD signal. The intensity of the CD signal is directly proportional to the enantiomeric excess (% ee) of the sample.
Experimental Protocol: Induced Circular Dichroism (ICD)
For amino alcohols that may not have a strong intrinsic chromophore or where the CD signal is weak, induced circular dichroism (ICD) is a powerful alternative.[2][3] This involves the formation of a complex between the chiral amino alcohol and an achiral chromophoric host, such as a lanthanide tris(β-diketonate).[2][3] The chirality of the amino alcohol induces a CD signal in the achiral host.
Step-by-Step Protocol for ICD:
-
Sample Preparation: Prepare stock solutions of the 2-Amino-2-(2-chlorophenyl)ethanol enantiomers and the achiral lanthanide complex (e.g., Europium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)) in a suitable solvent like dichloromethane.
-
Complex Formation: Mix the amino alcohol solution with the lanthanide complex solution in a 1:1 molar ratio.
-
CD Measurement: Record the CD spectrum of the resulting complex in the appropriate UV-Vis region.
-
Data Analysis: Compare the CD spectra of the complexes formed with the (R)- and (S)-enantiomers.
Data Presentation: Representative CD Data for Chiral Amino Alcohols
| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) |
| (R)-enantiomer | 220 | +15,000 |
| (S)-enantiomer | 220 | -15,000 |
| Racemic Mixture | 220 | 0 |
Note: This is illustrative data based on typical values for chiral molecules and does not represent actual data for 2-Amino-2-(2-chlorophenyl)ethanol.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized infrared radiation.[4] VCD provides detailed structural information about the absolute configuration and conformation of chiral molecules in solution.[4][5] A key advantage of VCD is that all molecules have infrared absorptions, making it a universally applicable technique.[6]
Expected Outcome: Similar to CD, the VCD spectra of the enantiomers will be mirror images. The technique is sensitive enough to be used for the determination of enantiomeric excess.[7][8]
Experimental Workflow for VCD Analysis
Caption: Workflow for VCD analysis and absolute configuration assignment.
NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy is a powerful tool for structural elucidation. To differentiate enantiomers, a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), is used to create a diastereomeric environment.
Chiral Solvating Agents (CSAs)
CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[9][10] This interaction leads to different magnetic environments for the nuclei of the two enantiomers, resulting in separate signals in the NMR spectrum.
Experimental Protocol: ¹H NMR with a CSA
-
CSA Selection: Choose a suitable CSA. For amino alcohols, (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid is a known effective agent.[9][10]
-
Sample Preparation: Dissolve the racemic 2-Amino-2-(2-chlorophenyl)ethanol in a deuterated solvent (e.g., methanol-d₄) and add the CSA.
-
NMR Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: Look for splitting of signals corresponding to the protons near the chiral center. The integration of the separated signals can be used to determine the enantiomeric ratio.
Chiral Derivatizing Agents (CDAs)
CDAs react with the enantiomers to form stable diastereomers, which have distinct NMR spectra. A common CDA for amines and alcohols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).
Logical Flow of Chiral Derivatization for NMR Analysis
Caption: Logical flow for using a chiral derivatizing agent in NMR analysis.
Comparative Data: Expected ¹H NMR Chemical Shift Differences (Δδ)
| Technique | Proton near Chiral Center (R-enantiomer) | Proton near Chiral Center (S-enantiomer) | Δδ (ppm) |
| Standard ¹H NMR | 4.50 | 4.50 | 0 |
| ¹H NMR with CSA | 4.52 | 4.48 | 0.04 |
| ¹H NMR with CDA | 4.65 | 4.55 | 0.10 |
Note: This is illustrative data. The actual chemical shift differences will depend on the specific CSA or CDA used and the experimental conditions.
Mass Spectrometry with Chiral Separation
Mass spectrometry (MS) itself is not an inherently chiral technique.[11] However, when coupled with a chiral separation method like High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE), it becomes an exceptionally powerful tool for chiral analysis, offering high sensitivity and selectivity.[12][13][14]
Chiral HPLC-MS
Chiral HPLC utilizes a chiral stationary phase (CSP) to achieve separation of enantiomers.[14] The separated enantiomers are then detected by the mass spectrometer.
Experimental Protocol: Chiral HPLC-MS
-
Column Selection: Select an appropriate CSP. For amino alcohols, polysaccharide-based CSPs (e.g., Chiralpak series) are often a good starting point.
-
Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.
-
MS Detection: Use an electrospray ionization (ESI) source to ionize the eluting enantiomers. Monitor the characteristic m/z of the protonated molecule [M+H]⁺.
-
Data Analysis: The two enantiomers will appear as separate peaks in the chromatogram at different retention times, but with identical mass spectra.
Experimental Workflow for Chiral HPLC-MS
Caption: Workflow for the separation and detection of enantiomers by chiral HPLC-MS.
Conclusion
The spectroscopic comparison of the enantiomers of "2-Amino-2-(2-chlorophenyl)ethanol" requires the application of specialized analytical techniques. Chiroptical methods like CD and VCD offer a direct probe of chirality and absolute configuration. NMR spectroscopy, when used with chiral auxiliaries, provides a means to differentiate and quantify enantiomers in solution. Finally, the coupling of chiral separation techniques with mass spectrometry delivers a highly sensitive and specific method for enantiomeric analysis. The choice of technique will depend on the specific research question, available instrumentation, and the desired level of structural information. This guide provides the foundational knowledge and experimental frameworks to enable researchers to confidently tackle the challenge of chiral analysis.
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Applications of Chiral Chromatography Coupled with Mass Spectrometry in the Analysis of Chiral Pharmaceuticals in the Environment. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Analysis of stereoisomers of chiral drug by mass spectrometry. (2018). PubMed. Retrieved January 14, 2026, from [Link]
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Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. (n.d.). Europe PMC. Retrieved January 14, 2026, from [Link]
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Mass spectrometry detection of basic drugs in fast chiral analyses with vancomycin stationary phases. (2016). PMC. Retrieved January 14, 2026, from [Link]
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A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. (2012). RSC Publishing. Retrieved January 14, 2026, from [Link]
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Chirality probing of amino alcohols with lanthanide complexes via induced circular dichroism spectroscopy. (1999). RSC Publishing. Retrieved January 14, 2026, from [Link]
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Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. Retrieved January 14, 2026, from [Link]
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Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. (2012). PubMed. Retrieved January 14, 2026, from [Link]
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Vibrational circular dichroism as a new technology for determining the absolute configuration, conformation, and enantiomeric purity of chiral pharmaceutical ingredients. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]
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Vibrational circular dichroism. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. (2020). PMC. Retrieved January 14, 2026, from [Link]
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Specific Recognition of Chiral Amino Alcohols via Lanthanide Coordination Chemistry: Structural Optimization of Lanthanide Tris(β-diketonates) toward Effective Circular Dichroism/Fluorescence Probing. (2004). ACS Publications. Retrieved January 14, 2026, from [Link]
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Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. (2020). Frontiers in Chemistry. Retrieved January 14, 2026, from [Link]
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Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. (2010). OSTI.GOV. Retrieved January 14, 2026, from [Link]
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A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. (2012). ResearchGate. Retrieved January 14, 2026, from [Link]
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Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. (2012). ResearchGate. Retrieved January 14, 2026, from [Link]
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Chiral α-Amino Acid-Based NMR Solvating Agents. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]
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Stereoselective Chiral Recognition of Amino Alcohols with 2,2′-Dihydroxybenzil. (2017). ACS Publications. Retrieved January 14, 2026, from [Link]
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Amino alcohol based chiral solvating agents: synthesis and applications in the NMR enantiodiscrimination of carboxylic acids. (2011). DSpace Repository. Retrieved January 14, 2026, from [Link]
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An introduction to circular dichroism spectroscopy. (n.d.). Applied Photophysics. Retrieved January 14, 2026, from [Link]
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A Comparative Guide to Establishing the Absolute Configuration of 2-Amino-2-(2-chlorophenyl)ethanol
Introduction: The Imperative of Stereochemical Integrity in Drug Development
In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is a critical determinant of biological function. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), can exhibit profoundly different pharmacological and toxicological profiles.[1][2] The compound 2-Amino-2-(2-chlorophenyl)ethanol is a chiral amino alcohol, a structural motif present in numerous pharmacologically active agents. Establishing its absolute configuration is a non-negotiable step in ensuring the safety, efficacy, and reproducibility of any therapeutic candidate derived from it.
This guide provides an in-depth comparison of the principal analytical techniques used to determine the absolute configuration of 2-Amino-2-(2-chlorophenyl)ethanol. We move beyond mere procedural descriptions to explore the underlying principles, the rationale behind methodological choices, and the interpretation of experimental data, empowering researchers to make informed decisions for their stereochemical validation workflows.
Comparative Analysis of Key Methodologies
The choice of method for determining absolute configuration is dictated by the physical properties of the sample, available instrumentation, and the required level of certitude. For a molecule like 2-Amino-2-(2-chlorophenyl)ethanol, its specific structural features—a chlorine atom, a phenyl chromophore, and reactive functional groups—make it amenable to several powerful techniques.
| Feature | X-ray Crystallography (Anomalous Dispersion) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Chiral Derivatizing Agents) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects from heavy atoms allow for direct 3D structure determination.[3][4] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2][5] | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[1][6] | Involves forming diastereomeric derivatives with a chiral agent, whose distinct NMR spectra allow for deducing the stereochemistry at the reaction site.[1][] |
| Sample Requirement | High-quality single crystal (µg to mg scale). | Solution (mg scale). Not dependent on crystallinity. | Solution (µg to mg scale). Requires a UV-Vis chromophore. | Solution (mg scale). Requires a reactive functional group (e.g., -OH, -NH2). |
| Key Advantage | Considered the "gold standard"; provides an unambiguous, direct visualization of the molecular structure.[3] | Excellent for molecules in their solution state, avoiding crystallization artifacts. Applicable to a wide range of molecules.[8] | Highly sensitive and requires less sample than VCD. | Utilizes standard, widely available NMR instrumentation. |
| Key Limitation | Obtaining a suitable crystal can be a major bottleneck; the molecule may not crystallize or may form poor-quality crystals.[2][9] | Requires quantum mechanical calculations (DFT) for interpretation, which can be computationally intensive.[2][5] | Also requires computational support for unambiguous assignment. The chromophore must be near the chiral center for reliable results.[10] | An indirect method that determines the configuration relative to the derivatizing agent. The reaction must go to completion without racemization. |
| Relevance to Target | Highly suitable. The chlorine atom acts as a "heavy" atom, enhancing the anomalous dispersion effect for a high-confidence assignment.[5] | Highly suitable. Provides the absolute configuration in the solution phase, which is often more biologically relevant. | Suitable. The 2-chlorophenyl group acts as the necessary chromophore for the measurement. | Suitable. The primary amine and hydroxyl groups are ideal sites for derivatization with agents like Mosher's acid.[] |
Method Selection Workflow
Choosing the right analytical path is crucial for efficiency. The following decision tree illustrates a logical workflow for selecting the most appropriate technique for 2-Amino-2-(2-chlorophenyl)ethanol.
Caption: Decision tree for selecting a method to determine absolute configuration.
Detailed Experimental Protocols and Data Interpretation
Single-Crystal X-ray Diffraction (SC-XRD)
This method stands as the definitive benchmark for absolute configuration determination.[11] The presence of the chlorine atom in 2-Amino-2-(2-chlorophenyl)ethanol is particularly advantageous, as it serves as an anomalous scatterer for commonly used X-ray sources (e.g., Cu Kα), making the assignment unambiguous.
Experimental Workflow:
-
Crystallization: Dissolve the enantiomerically pure sample in a minimal amount of a suitable solvent or solvent mixture. Employ standard crystallization techniques (slow evaporation, vapor diffusion, cooling) to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).
-
Data Collection: Mount a selected crystal on a goniometer head and place it on an X-ray diffractometer. Collect diffraction data, ensuring sufficient redundancy and resolution. The anomalous signal is strongest at lower angles, so completeness in this region is critical.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson analysis. Refine the structural model against the experimental data.
-
Absolute Configuration Assignment: The key parameter for validation is the Flack parameter. A value close to 0 indicates the correct absolute configuration has been modeled. A value close to 1 suggests the inverted structure is correct. An indeterminate value (around 0.5 with a large error) implies the anomalous signal was too weak for a conclusive assignment.
Trustworthiness: The method is self-validating through the Flack parameter. The final refined 3D structure provides direct, visual proof of the absolute stereochemistry.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful technique that determines absolute configuration in solution, thereby reflecting the molecule's structure in a more biologically relevant environment and bypassing the need for crystallization.[2][12] The process hinges on comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum mechanical calculations.
Caption: Workflow for absolute configuration determination using VCD.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the enantiomerically pure sample (typically 5-10 mg) in a suitable achiral solvent (e.g., deuterated chloroform, CDCl₃) in an appropriate IR cell.
-
VCD Measurement: Acquire the VCD and infrared (IR) spectra using a dedicated VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.[5]
-
Computational Modeling (Parallel Task):
-
Generate a 3D structure of one enantiomer (e.g., the R-enantiomer) of 2-Amino-2-(2-chlorophenyl)ethanol.
-
Perform a thorough conformational search to identify all low-energy conformers.
-
For each conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory. This step calculates the theoretical IR and VCD spectra.
-
Generate a final, Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer.
-
If the signs and relative intensities of the major bands match: The absolute configuration of the sample is R.
-
If the experimental spectrum is a near-perfect mirror image of the calculated spectrum: The absolute configuration of the sample is S.
-
If there is poor correlation: The computational model may need refinement (e.g., accounting for solvent effects or dimerization).[13]
-
Trustworthiness: Confidence in the assignment is established by the degree of correlation between the experimental and theoretical spectra. A high degree of visual agreement across the fingerprint region provides a robust and reliable assignment.
Conclusion: An Integrated Approach to Stereochemical Validation
For a critical molecule like 2-Amino-2-(2-chlorophenyl)ethanol, relying on a single method, while often sufficient, may not always be the most robust strategy. An integrated approach, where the unparalleled certainty of X-ray crystallography is complemented by the solution-state relevance of VCD or ECD, provides the highest level of scientific rigor. This ensures that the assigned absolute configuration is correct not only in the crystalline solid state but also in the solution phase where biological interactions occur. By understanding the strengths and limitations of each technique, researchers can design a validation strategy that is both scientifically sound and resource-efficient, ultimately accelerating the path of drug development.
References
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Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]
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Determination of absolute configuration. (2024, February 19). Purechemistry. Retrieved from [Link]
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Absolute configuration. (n.d.). Wikipedia. Retrieved from [Link]
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Martins, F. T., & de Paiva, R. E. F. (2021). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Total Synthesis of Natural Products (pp. 379-400). Humana, New York, NY. Retrieved from [Link]
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Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010, October 1). American Laboratory. Retrieved from [Link]
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Harada, N. (2017). Chiral Molecular Science: How were the absolute configurations of chiral molecules determined? "Experimental results and theories". Chirality, 29(7), 347-366. Retrieved from [Link]
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Sheldrick, G. M. (1990). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereochemical Analysis (pp. 379-391). VCH Publishers. Retrieved from [Link]
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Pescitelli, G., & Bruhn, T. (2016). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 28(6), 466-475. Retrieved from [Link]
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Bultinck, P., & Herrebout, W. (2004). Determination of Absolute Configuration via Vibrational Circular Dichroism. Drug Discovery Today: Technologies, 1(3), 269-275. Retrieved from [Link]
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Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). SpringerLink. Retrieved from [Link]
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Absolute Configuration - R-S Sequence Rules. (2023, July 30). Chemistry LibreTexts. Retrieved from [Link]
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Empower your drug design & synthesis with vibrational circular dichroism (VCD). (2024, January 23). YouTube. Retrieved from [Link]
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Ayad, T., & Gissibl, A. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(38), 15875-15881. Retrieved from [Link]
-
Tanaka, K., & Tsubaki, K. (2014). Circular dichroism calculation for natural products. Journal of Natural Medicines, 68(1), 1-13. Retrieved from [Link]
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Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. (n.d.). Schrödinger. Retrieved from [Link]
-
Li, X., & Nafie, L. A. (2022). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 967018. Retrieved from [Link]
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Pescitelli, G. (2022). Electronic Circular Dichroism. Encyclopedia.pub. Retrieved from [Link]
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A Senior Scientist's Guide to Purity Assessment of Commercial 2-Amino-2-(2-chlorophenyl)ethanol
For researchers, scientists, and professionals in drug development, the purity of a chiral building block like 2-Amino-2-(2-chlorophenyl)ethanol is not merely a quality metric; it is a critical determinant of reaction yield, downstream purification efficiency, and the ultimate safety and efficacy of the target active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the chemical and enantiomeric purity of this crucial intermediate. We will move beyond standard protocols to explore the causality behind experimental choices, enabling you to design a self-validating system for quality control.
The Imperative of Purity: Why Scrutiny Matters
2-Amino-2-(2-chlorophenyl)ethanol serves as a key chiral intermediate in the synthesis of various pharmaceuticals. Its molecular structure contains a stereocenter, meaning it exists as two non-superimposable mirror images, or enantiomers. Often, only one enantiomer (e.g., the (R)- or (S)-form) exhibits the desired pharmacological activity, while the other may be inactive or, in some cases, contribute to undesirable side effects. Furthermore, process-related impurities from its synthesis can introduce downstream complications, leading to complex purification challenges and potentially introducing genotoxic or otherwise harmful substances into the final drug product.
Therefore, a robust analytical assessment must answer two fundamental questions:
-
What is the chemical purity? (i.e., What is the level of organic and inorganic impurities?)
-
What is the enantiomeric purity? (i.e., What is the excess of the desired enantiomer over the undesired one?)
Deconstructing the Impurity Profile: What to Look For
Understanding the likely synthetic routes is key to anticipating potential impurities. A common method for synthesizing such amino alcohols is the reduction of a corresponding α-amino ketone. This process can introduce several classes of impurities.
dot
Caption: Potential Impurities in Synthesis.
Based on this, we can anticipate the following impurities:
-
Starting Materials: Unreacted 2-amino-1-(2-chlorophenyl)ethan-1-one.
-
Byproducts: Diol compounds resulting from over-reduction.
-
Positional Isomers: 2-Amino-2-(3-chlorophenyl)ethanol or 2-Amino-2-(4-chlorophenyl)ethanol if the initial chlorination of the starting material was not regioselective.[1]
-
Enantiomeric Impurity: The undesired enantiomer.
A Multi-Pronged Analytical Strategy
No single analytical technique can provide a complete picture of purity. A validated, orthogonal approach combining chromatography and spectroscopy is essential for confident quality assessment.
dot
Caption: Orthogonal Analytical Workflow.
Comparative Data Summary
The following table presents simulated data from the analysis of three hypothetical commercial batches of (R)-2-Amino-2-(2-chlorophenyl)ethanol, illustrating how different suppliers might compare. Acceptance criteria are based on typical requirements for early-phase pharmaceutical intermediates, guided by ICH Q3A principles for reporting (≥0.05%) and identification (≥0.10%) thresholds.[2][3][4]
| Parameter | Method | Supplier A (Standard Grade) | Supplier B (Standard Grade) | Supplier C (High-Purity Grade) | Acceptance Criteria |
| Appearance | Visual | Off-white solid | White to off-white solid | White crystalline solid | Conforms to standard |
| Identity | ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure | Spectrum corresponds to reference |
| Assay (Chemical Purity) | RP-HPLC | 98.5% | 97.2% | ≥ 99.5% | ≥ 97.0% |
| Enantiomeric Purity | Chiral HPLC | 99.0% e.e. | 99.2% e.e. | ≥ 99.8% e.e. | ≥ 99.0% e.e. |
| Largest Unknown Impurity | RP-HPLC | 0.12% (at RRT 1.25) | 0.15% (at RRT 0.88) | 0.04% | ≤ 0.10% |
| Total Impurities | RP-HPLC | 0.45% | 0.75% | ≤ 0.20% | ≤ 1.0% |
| Residual Solvents | GC-MS | Toluene: 150 ppm | Toluene: 450 ppm | Toluene: < 50 ppm | Toluene: ≤ 890 ppm (ICH Q3C) |
Analysis of Results:
-
Supplier A provides a solid standard grade material suitable for many R&D applications. One impurity exceeds the identification threshold, warranting structural elucidation.
-
Supplier B meets the overall purity specification, but has a higher total impurity level and a significant unknown impurity that requires identification and qualification.
-
Supplier C offers a premium, high-purity grade with excellent chemical and enantiomeric purity, making it ideal for GMP processes and late-stage development where impurity control is paramount.
Detailed Experimental Protocols
Chemical Purity and Assay by Reversed-Phase HPLC (RP-HPLC)
Causality: A reversed-phase C18 column is chosen for its broad applicability in separating moderately polar compounds from both more polar and less polar impurities. The use of a phosphate buffer controls the ionization state of the primary amine, ensuring consistent retention and sharp peak shapes. Acetonitrile is selected as the organic modifier for its low UV cutoff and good elution strength. UV detection at 220 nm provides good sensitivity for the aromatic ring.
Methodology:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0 (adjusted with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
Data Analysis: Purity is calculated using the area percent method. The assay is determined by comparing the main peak area to that of a certified reference standard.
Enantiomeric Purity by Chiral HPLC
Causality: Direct enantiomeric separation is preferred over derivatization to avoid potential kinetic resolution or racemization during sample preparation. Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of amylose or cellulose, are highly effective for resolving a wide range of chiral compounds, including amino alcohols.[5][6] A normal-phase mobile phase (hexane/ethanol) is chosen as it often provides better selectivity on these types of CSPs. A small amount of an amine modifier like diethylamine (DEA) is added to the mobile phase to block active sites on the silica support and improve the peak shape of the basic analyte.
Methodology:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size (or equivalent polysaccharide-based CSP).
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.
-
Data Analysis: Identify the peaks for the (R)- and (S)-enantiomers (requires injection of a racemic standard). Calculate the enantiomeric excess (% e.e.) as: [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.
Impurity Identification by GC-MS
Causality: GC-MS is ideal for identifying volatile and semi-volatile organic impurities. Due to the polar nature of the amino and alcohol groups, derivatization is often necessary to improve volatility and chromatographic performance, preventing peak tailing.[7] Silylation with a reagent like BSTFA is a common and effective strategy. The mass spectrometer provides fragmentation patterns that act as a "fingerprint" for structural elucidation. The cleavage adjacent to the nitrogen atom (alpha-cleavage) is a characteristic fragmentation pathway for phenylethylamines, typically yielding a prominent iminium ion fragment.[8][9]
Methodology:
-
Derivatization: To ~1 mg of the sample, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat at 70°C for 30 minutes.
-
GC Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temp: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
Data Analysis: Compare mass spectra of unknown peaks against spectral libraries (e.g., NIST) and interpret fragmentation patterns to propose structures.
Structural Confirmation by ¹H NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) is the definitive technique for structural confirmation. It provides detailed information about the chemical environment of each proton in the molecule, confirming connectivity and stereochemistry. The spectrum should be unambiguous and match the expected structure.
Methodology:
-
Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiments: Standard 1D ¹H NMR. For unknown impurity identification, 2D experiments like COSY and HSQC may be necessary.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
-
Expected ¹H NMR Signals (in CD₃OD, approximate):
-
~7.2-7.6 ppm: Multiplets, 4H (aromatic protons of the 2-chlorophenyl group).
-
~4.5-4.7 ppm: Doublet of doublets, 1H (methine proton, -CH(N)-).
-
~3.6-3.8 ppm: Multiplets, 2H (methylene protons, -CH₂OH).
-
(Note: Amine (-NH₂) and hydroxyl (-OH) protons may be broad or exchange with the solvent).
-
Conclusion
The comprehensive purity assessment of a critical raw material like 2-Amino-2-(2-chlorophenyl)ethanol is a non-negotiable aspect of robust drug development. Relying solely on a supplier's Certificate of Analysis is insufficient. By employing an orthogonal analytical strategy encompassing RP-HPLC for chemical purity, chiral HPLC for enantiomeric excess, GC-MS for volatile impurities, and NMR for structural integrity, researchers can build a complete and reliable quality profile. This self-validating system not only ensures the quality of starting materials but also mitigates risks, streamlines development, and ultimately contributes to the creation of safer and more effective medicines.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved January 14, 2026, from [Link]
- Wang, P. G., et al. (2007). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society.
-
SlideShare. (n.d.). Impurities in drug substance (ich q3 a). Retrieved January 14, 2026, from [Link]
- Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(10), 2593-2608.
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved January 14, 2026, from [Link]
-
MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2020). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences. [Link]
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- 9. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Amino-2-(2-chlorophenyl)ethanol
Introduction: The Analytical Imperative for 2-Amino-2-(2-chlorophenyl)ethanol
2-Amino-2-(2-chlorophenyl)ethanol is a chiral amino alcohol scaffold. As a key starting material, intermediate, or potential impurity in pharmaceutical development, the ability to accurately and reliably quantify it is paramount. The integrity of all downstream data, from process development and stability studies to final product release, rests upon the foundation of a robustly validated analytical method.
However, in the lifecycle of a drug product, it is common to employ multiple analytical techniques or transfer methods between laboratories—from a research setting to a quality control (QC) environment, for instance. This introduces a critical challenge: ensuring the data remains consistent, comparable, and reliable, regardless of the method or location. This is the domain of analytical method cross-validation.
This guide provides a comprehensive framework for establishing and cross-validating analytical methods for 2-Amino-2-(2-chlorophenyl)ethanol. We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, comparing a workhorse High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a highly specific Liquid Chromatography-Mass Spectrometry (LC-MS) method. This guide is designed for researchers, scientists, and drug development professionals who require not just a protocol, but a deep understanding of the analytical validation landscape.
The Regulatory Framework: A Foundation of Trust
The principles of analytical method validation are harmonized globally by the International Council for Harmonisation (ICH) and enforced by regulatory bodies like the U.S. Food and Drug Administration (FDA). The objective is to demonstrate that an analytical procedure is fit for its intended purpose.[1][2] The core performance characteristics, as outlined in the ICH Q2(R2) guideline, form the basis of our initial method validation before we can proceed to cross-validation.[1][3][4]
Cross-validation becomes necessary to compare results from two or more bioanalytical methods used to generate data within the same or across different studies.[5] This is critical during events like method transfers between labs, changes in analytical methodology (e.g., switching detectors), or when comparing a new method to a legacy one.[5][6]
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pharmacological profiling of novel "2-Amino-2-(2-chlorophenyl)ethanol" derivatives
A Comparative Guide to the Pharmacological Profiling of Novel "2-Amino-2-(2-chlorophenyl)ethanol" Derivatives
Introduction
The "2-Amino-2-(2-chlorophenyl)ethanol" scaffold represents a privileged chemical structure in medicinal chemistry, bearing resemblance to known biogenic amines and pharmacologically active agents. Derivatives of this core structure hold potential for interacting with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) and monoamine transporters, making them intriguing candidates for central nervous system (CNS) disorders, cardiovascular conditions, and beyond. The journey from a novel synthesized compound to a viable drug candidate is paved with rigorous pharmacological profiling. This guide provides a comprehensive framework for the systematic evaluation and comparison of novel "2-Amino-2-(2-chlorophenyl)ethanol" derivatives, emphasizing the rationale behind experimental choices and the integration of data to build a holistic pharmacological profile.
The core objective of this process is not merely to collect data, but to understand the structure-activity relationships (SAR) that govern a compound's potency, selectivity, and functional activity. By comparing multiple derivatives against a benchmark or parent compound, researchers can identify candidates with optimized properties for further development.
I. Foundational Workflow for Pharmacological Profiling
A systematic approach is paramount. The general workflow involves a tiered screening process, starting with broad primary assays to establish target interaction and progressing to more complex functional and in vivo models to determine therapeutic potential. This iterative process allows for early deselection of unfavorable compounds, conserving resources for the most promising candidates.
Caption: General workflow for pharmacological profiling of novel compounds.
II. In Vitro Profiling: From Target Binding to Functional Response
The initial and most critical phase of profiling is conducted in vitro. These assays are typically high-throughput and provide fundamental data on how the derivatives interact with their intended biological target.
A. Primary Target Engagement: Radioligand Binding Assays
Expertise & Experience: The first question to answer is: "Does my compound bind to the intended target, and with what affinity?" Radioligand binding assays are the gold standard for quantifying this interaction.[1][2][3] The principle is a competition between a fixed concentration of a radioactively labeled ligand (the "radioligand"), known to bind the target with high affinity, and a range of concentrations of the unlabeled test compound (our novel derivative). The ability of the novel derivative to displace the radioligand is a direct measure of its binding affinity.
The choice of radioligand is critical; it must be specific for the target and have a well-characterized dissociation constant (Kd). The result of this assay is an IC50 value (the concentration of the derivative that inhibits 50% of the specific binding of the radioligand), which is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation. The Ki value is an intrinsic measure of the compound's affinity for the receptor.
Caption: Competition between a radioligand and a test compound for a receptor site.
Trustworthiness - Self-Validating Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in a suitable assay buffer.[4] Determine the protein concentration using a standard method like the BCA assay.
-
Assay Setup (96-well plate):
-
Total Binding Wells: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, unlabeled ligand (the "displacer") to saturate all specific binding sites. This is a crucial control to measure background signal.
-
Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of the novel "2-Amino-2-(2-chlorophenyl)ethanol" derivative.
-
-
Incubation: Incubate the plate, typically for 60-90 minutes at room temperature or 30°C, to allow the binding to reach equilibrium.[4]
-
Harvesting: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter mat. The membranes with bound radioligand are trapped on the filter.[1][4]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test derivative.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki using the formula: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparative Data Table 1: Receptor Binding Affinity
| Derivative | R-group Modification | Target Receptor | Ki (nM) |
| Parent Cmpd | -H | 5-HT2A | 150.2 |
| Derivative A | -CH3 (at amino) | 5-HT2A | 75.8 |
| Derivative B | 4-fluoro (at phenyl) | 5-HT2A | 25.1 |
| Derivative C | -OH (at phenyl) | 5-HT2A | 350.6 |
| Ketanserin (Ref) | N/A | 5-HT2A | 2.5 |
This table illustrates how modifications to the parent structure can significantly alter binding affinity, with Derivative B showing the most improvement.
B. Functional Activity: Second Messenger Assays
Expertise & Experience: Binding does not equal function. A compound can be a binder but have no effect (a silent antagonist), activate the receptor (an agonist), or block the action of the natural ligand (an antagonist). Functional assays measure the downstream cellular response following receptor engagement. For many GPCRs, this involves measuring the change in intracellular second messengers like cyclic AMP (cAMP).[5][6][7] Gs-coupled receptors increase cAMP upon activation, while Gi-coupled receptors decrease it.[5]
Trustworthiness - Self-Validating Protocol: cAMP Accumulation Assay (HTRF)
This protocol uses Homogeneous Time-Resolved Fluorescence (HTRF), a robust method for measuring cAMP.[5]
-
Cell Culture: Plate cells expressing the target receptor in a 384-well plate and culture overnight.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of the novel derivatives to the cells. Include a known agonist as a positive control.
-
Antagonist Mode: Add a fixed concentration of a known agonist (typically its EC80) along with serial dilutions of the novel derivatives.
-
-
Stimulation: Incubate the plate for 30 minutes at room temperature to allow for receptor stimulation and cAMP production.
-
Lysis and Detection: Add a lysis buffer containing the HTRF reagents (a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).[5]
-
Incubation: Incubate for 60 minutes in the dark to allow the immunoassay to reach equilibrium.
-
Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis:
-
The ratio of the two emission wavelengths is inversely proportional to the amount of cAMP produced.
-
Agonist Mode: Plot the response against the log concentration of the derivative to determine the EC50 (potency) and Emax (efficacy relative to the standard agonist).
-
Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the derivative to determine the IC50.
-
Sources
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: A Practical Guide to Safely Handling 2-Amino-2-(2-chlorophenyl)ethanol
Hazard Profile: An Informed Assessment
In the absence of a dedicated SDS for 2-Amino-2-(2-chlorophenyl)ethanol, a conservative approach to hazard assessment is paramount. Analysis of analogous compounds such as 2-(4-Aminophenyl)ethanol, 2-Chloroethanol, and various chlorinated phenyl ethanols suggests a potential for the following hazards:
-
Skin and Eye Irritation: A common characteristic of aromatic amines and alcohols, direct contact may cause irritation or serious eye damage.[1][2][3]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled are plausible risks based on related structures.[4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2][5]
-
Environmental Hazard: Chlorinated aromatic compounds can exhibit toxicity to aquatic life.
Given these potential risks, it is imperative to handle 2-Amino-2-(2-chlorophenyl)ethanol with the utmost care, employing a comprehensive suite of personal protective equipment and adhering to stringent handling protocols.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A proactive and thorough approach to PPE is the first line of defense against potential exposure. The following table outlines the recommended PPE for various laboratory operations involving 2-Amino-2-(2-chlorophenyl)ethanol.
| Operation | Minimum PPE Requirement | Rationale |
| Weighing and Aliquoting (Solid) | Disposable Nitrile Gloves (double-gloved), Lab Coat, Safety Glasses with Side Shields, and a properly fitted N95 or higher respirator. | To prevent skin contact with the solid compound and inhalation of fine particulates. |
| Solution Preparation and Transfers | Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron over a Lab Coat, and Chemical-Resistant Gloves (e.g., Butyl rubber or Neoprene). | To protect against splashes and direct contact with the dissolved compound.[6][7] |
| Reaction Monitoring and Work-up | As above, with the addition of a fume hood to control vapor and aerosol exposure. | To mitigate risks from potential volatile components or reaction byproducts. |
Glove Selection: The choice of glove material is critical for adequate protection. While disposable nitrile gloves offer baseline protection against incidental contact, longer-duration tasks or direct immersion require more robust options. Consult a glove compatibility chart for specific solvents used.[6][8]
Operational Protocols: From Receipt to Disposal
A systematic workflow is essential to minimize exposure and ensure a safe laboratory environment. The following diagram and step-by-step guide outline the recommended procedure for handling 2-Amino-2-(2-chlorophenyl)ethanol.
Caption: Workflow for Safe Handling of 2-Amino-2-(2-chlorophenyl)ethanol
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Assemble and inspect all necessary PPE.[9]
-
Ensure an appropriate spill kit is readily accessible.
-
-
Handling:
-
Cleanup and Disposal:
-
Decontaminate all surfaces and equipment thoroughly after use.
-
Doff PPE in a manner that avoids cross-contamination.
-
All waste, including contaminated PPE and empty containers, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[1][2] Collect waste in a suitable, labeled, and closed container.[1]
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][10][11] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10] |
Conclusion
While the full toxicological profile of 2-Amino-2-(2-chlorophenyl)ethanol remains to be elucidated, a proactive and informed approach to safety is non-negotiable. By treating this compound with the caution afforded to its more hazardous analogs, researchers can confidently advance their work while upholding the highest standards of laboratory safety. This guide serves as a foundational resource, empowering scientists to navigate the handling of novel compounds with the diligence and care that transformative research demands.
References
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Thermo Fisher Scientific. (2018, March 8). Safety Data Sheet.
- Fisher Scientific. (2010, June 4). Safety Data Sheet.
- MedchemExpress.com. (2026, January 4). Safety Data Sheet.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol.
- TCI Chemicals. (2023, March 4). Safety Data Sheet.
- Fisher Scientific. (2012, May 1). Safety Data Sheet.
- National Industrial Chemicals Notification and Assessment Scheme. (2015, April 24). Ethanol, 2-[(4-amino-2-chloro-5-nitrophenyl)amino]-: Human health tier II assessment.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- MedchemExpress.com. (2025, December 30). Safety Data Sheet.
- University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE).
- AA Blocks. (2025, January 18). Safety Data Sheet.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. aablocks.com [aablocks.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. fishersci.com [fishersci.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



